(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Description
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Strategic Importance
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar structures |
| Boiling Point | Not explicitly reported; estimated to be >200 °C at atmospheric pressure | Inferred from similar structures |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from similar structures |
| Chirality | Contains one stereocenter at the C-2 position, existing as the (R)-enantiomer. |
Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. A common and effective method involves the enantioselective reduction of a corresponding α-keto ester. This approach is favored for its potential for high enantioselectivity and the availability of a wide range of chiral reducing agents.
Workflow for the Enantioselective Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound starting from a commercially available precursor.
Caption: A generalized workflow for the synthesis of this compound via enantioselective reduction.
Experimental Protocol: Enantioselective Reduction of Methyl 3-(benzyloxy)pyruvate
This protocol describes a general procedure for the enantioselective reduction of methyl 3-(benzyloxy)pyruvate to yield this compound. The choice of chiral catalyst and reaction conditions is critical for achieving high enantiomeric excess.
Materials:
-
Methyl 3-(benzyloxy)pyruvate
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of methyl 3-(benzyloxy)pyruvate in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution via syringe.
-
To this mixture, add the borane dimethyl sulfide complex dropwise over a period of 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and an inert atmosphere is crucial as the borane reagents are sensitive to moisture.
-
Low Temperature: The reaction is performed at a low temperature to enhance the enantioselectivity of the reduction. The chiral CBS catalyst forms a complex with the borane and the keto ester, creating a rigid transition state that favors the formation of one enantiomer.
-
Slow Addition: The dropwise addition of the borane reagent helps to control the reaction rate and prevent side reactions.
-
Quenching with Methanol: Methanol is used to quench the excess borane reagent by converting it to trimethyl borate.
Applications in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity and safety profile. This compound serves as a valuable chiral precursor for the synthesis of a variety of biologically active molecules.
One notable application is in the synthesis of novel inhibitors of enzymes involved in disease pathways. For instance, the core structure of this molecule can be elaborated to introduce pharmacophoric features that interact with the active site of a target enzyme. The benzyloxy group can serve as a protecting group that is later removed to reveal a primary alcohol, which can be further functionalized.
Conclusion
This compound is a key chiral intermediate with significant potential in the synthesis of complex, enantiomerically pure molecules for drug discovery and development. Its synthesis via enantioselective reduction provides a reliable route to access this valuable compound. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in the design and creation of novel therapeutic agents.
References
Sources
Physicochemical properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Introduction: The Role of a Versatile Chiral Building Block
This compound is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structure incorporates three key functional groups: a methyl ester, a secondary alcohol, and a benzyl ether. This trifecta of functionality makes it a highly versatile intermediate. The defined stereochemistry at the C2 position, designated as (R), is crucial for its application in asymmetric synthesis, where precise three-dimensional control is paramount for achieving biological activity in target molecules. The benzyloxy group serves as a robust protecting group for the primary alcohol at C3, allowing for selective reactions at other parts of the molecule, and can be readily removed under standard hydrogenolysis conditions.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is fundamental to its effective handling, characterization, and deployment in complex synthetic pathways. We will delve into its structural attributes, physical properties, and spectroscopic profile, providing not just data but also the underlying scientific rationale and detailed experimental protocols for their validation.
Section 1: Core Molecular Attributes
The foundational identity of a chemical compound is established by its structural and molecular properties. These identifiers are critical for regulatory compliance, database searches, and accurate scientific communication.
| Property | Value | Source |
| IUPAC Name | methyl (2R)-3-(benzyloxy)-2-hydroxypropanoate | N/A |
| Synonyms | (R)-Methyl 3-(phenylmethoxy)-2-hydroxypropanoate | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Exact Mass | 194.0943 g/mol | [1] |
| CAS Number | Data not available for specific (R)-isomer | N/A |
The molecule's complexity and polarity are influenced by its rotatable bonds and polar surface area. With six rotatable bonds, the molecule possesses considerable conformational flexibility. Its topological polar surface area of 55.8 Ų (value for a related isomer) suggests moderate polarity, which governs its solubility and chromatographic behavior.[2]
Section 2: Physical and Chiroptical Properties
The physical state, solubility, and optical activity of the compound are paramount for its practical application in a laboratory setting.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar compounds[3] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) | Expected based on structure |
| Optical Rotation | [α]²⁰D = +12.5 (in CHCl₃) | Value for a positional isomer, (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid. The sign would be opposite for the (R)-isomer.[4] |
Optical Activity: The Signature of Chirality
As a chiral molecule, the most defining physical property of the (R)-enantiomer is its interaction with plane-polarized light. The specific rotation is a quantitative measure of this interaction and is essential for confirming the stereochemical identity and enantiomeric purity of the compound. The sign of rotation (+ or -) indicates whether the light is rotated clockwise (dextrorotatory) or counter-clockwise (levorotatory).
This protocol outlines a self-validating system for determining the specific rotation, ensuring accuracy and reproducibility.
Causality Behind Experimental Choices:
-
Solvent Selection: Chloroform (CHCl₃) or Methanol (MeOH) are common choices as they are relatively non-polar and polar, respectively, and can highlight the influence of solvent on rotation. The solvent must be of high purity to avoid interfering signals.[5]
-
Concentration (c): A concentration of approximately 1 g/100 mL is standard, providing a strong enough signal without causing issues of non-linearity or solubility.
-
Path Length (l): A 1-decimeter (1 dm) cell is standard for simplifying the calculation.
-
Wavelength (λ) and Temperature (T): The sodium D-line (589 nm) and a controlled temperature (typically 20°C or 25°C) are standard conditions (denoted as [α]TD) for historical and comparative reasons.
Step-by-Step Methodology:
-
Instrument Calibration: Power on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes for a stable light output. Calibrate the instrument by running a blank (the pure solvent to be used) and setting the reading to zero.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent (e.g., chloroform) in a 10 mL volumetric flask. Ensure the compound is fully dissolved and the solution is homogenous.
-
Cell Loading: Rinse the 1 dm polarimeter cell with a small amount of the prepared solution, then carefully fill the cell, ensuring no air bubbles are present in the light path. Bubbles will scatter light and lead to erroneous readings.
-
Measurement: Place the filled cell in the polarimeter and record the observed rotation (αobs). Take at least three independent readings and average them to minimize random error.
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = αobs / (c × l) Where:
-
αobs is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
Data Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰D = +X.X (c 1.0, CHCl₃)).
Section 3: Spectroscopic & Spectrometric Profiles
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and MS forms the standard characterization package for any organic compound.
Workflow for Spectroscopic Characterization
Caption: General workflow for the comprehensive physicochemical characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H and ¹³C NMR Data (in CDCl₃): (Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.25-7.40 | Multiplet | 5H | -C₆H ₅ |
| Benzyl-CH₂ | ~4.60 | Singlet | 2H | -O-CH₂ -Ph |
| CH-OH | ~4.30 | Multiplet | 1H | -CH (OH)- |
| OCH₃ | ~3.75 | Singlet | 3H | -COOCH₃ |
| CH₂-OBn | ~3.70 | Multiplet | 2H | -CH₂ -OBn |
| OH | ~2.50 | Broad Singlet | 1H | -OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~172 | Ester Carbonyl |
| Aromatic-C | 137 (quat.), 128.5, 128.0, 127.8 | -C ₆H₅ |
| CH₂-OBn | ~73 | -O-C H₂-Ph |
| CH-OH | ~71 | -C H(OH)- |
| O-CH₂ | ~70 | -C H₂-OBn |
| OCH₃ | ~52 | -COOC H₃ |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is used because it is an excellent solvent for a wide range of organic compounds and its deuterium signal provides a lock for the spectrometer, while its single carbon signal at ~77 ppm is easily identified and ignored.[6]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, providing a reliable reference point.[6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS.[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a single-pulse experiment (e.g., 90° pulse) with a relaxation delay of 1-5 seconds and typically 16 scans to improve the signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon. A longer relaxation delay (e.g., 2 seconds) and more scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong, Sharp | C=O stretch (ester carbonyl)[7] |
| 1100-1000 | Strong | C-O stretch (ether and alcohol) |
Causality Behind Experimental Choices:
-
Method: For a liquid sample, the "neat" or thin-film method is simplest and avoids solvent peaks that could obscure the spectrum. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).[8]
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample onto one salt plate. Place the second plate on top and gently press to create a thin, uniform liquid film.[8]
-
Data Acquisition: Place the sample assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation |
| 194 | Molecular Ion [M]⁺ (low intensity) |
| 107 | [C₇H₇O]⁺ fragment (benzyloxy) |
| 91 | [C₇H₇]⁺ fragment (tropylium ion) |
| 77 | [C₆H₅]⁺ fragment (phenyl) |
Causality Behind Experimental Choices:
-
Technique: GC-MS is ideal for volatile and thermally stable compounds. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a hard ionization technique that causes predictable fragmentation, creating a "fingerprint" mass spectrum that is useful for structural elucidation and library matching.[6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up (e.g., to 250°C) to ensure separation and elution of the compound.[6]
-
MS Conditions: As the compound elutes from the GC column, it enters the EI source (typically at 70 eV). The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and all fragment ions.
References
- (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOxzRlwY5S0nSCsratcsbRGuOdfUfiUrDq3LCXDCJVdGBOewxWP1EBeAqgr-1wkQTLdacya8X3pdNtKITaaPgi98sDB0x_854aN7_l7H0iyI8K04wDs_K5vGJgiGPuUZDNrYN]
- Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkpxTdji9tjKrVT49CihBMJthMoSdDksYgbuw1o3A62x4JkcjTgwEfljgpXglePE2RMQFuKhPkUGdgekTAEHad2FqxHlWUppjPiKoEJAmxzkTMUthbnghOoC2c2QRlc1flKBKgoH3FPiZcp1kvrVoKzdvNdLGacWph-JGQF5gW2yRm_bX9cpLMNjflStHKmiXIV8eW4FsglhTn3AqOjz0nCtE=]
- Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/249712]
- methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11538158_EN.htm]
- Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLelUV96m2nfhIXrAGmJJNmfWmbpD7r6rv2AVlKbs15rELhsRC6h6lsFHp7Zx3oLelHr_OGrGRhuns2wBFQzxAYG7b6OFfbaMvJjk8xT-pUuDHrx7zwCGOvNBYtKmd-FB_pZMBLERx8tQ6Huzh7gAR64pE9nWbsZR_br2GZ4y32vOAafCCoqVi6mZoyRiqCeFIknDk27KJdcuwbCQnesqX6QiSHKahvlPhp2E1OlR_tvSzrA==]
- Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). [URL: https://www.ddbst.com/en/EED/PCP/PCP_C5H10O3_1140.php]
- methyl 3-(2-hydroxyphenyl)propanoate - Stenutz. [URL: https://www.stenutz.eu/chem/solv256.php]
- Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypropanoate for Analysis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1YBqwRcT6emNfYDv-NALNvrEFv-5z4mtQkDpirZCYQ1BmlgxWNc8i0qmKR6_K2Q4ww8AHE6ewlqX889l8L-wb90qF1HHlYIcZ9MpM5SvGcV9BttGflPnP2z2fqR99KozQkZqahqk7Mw5Xl0RiUbYrLt-Q9eUSnjYHkq-WjSGWSTmaPDDURn-YI32ZxqK3nl5HxcHw3UVXEn1aP5fa5LbtyEzuo_Z66F8Mt0HQRiKJNxk7eknkSLEpqCbg8UAhYw==]
- A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropanoate - Benchchem. [URL: https://vertexaisearch.cloud.google.
- (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/154728659]
- Methyl (R)-(−)-3-hydroxy-2-methylpropionate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/270148]
- Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | Benchchem. [URL: https://www.benchchem.com/product/b180579]
- Methyl (2r)-3-benzyloxy-2- propanoate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751718]
- Application Note: Synthesis of Methyl 3-Hydroxypropanoate via Ring-Opening of 2-Oxetanone with Methanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsVXaKJBqspajONZ5ijGIoIxZqGWGXKizxFSpuq0Zq6IAaI86LxPZ5hJAfDHBbsQBzNQoZcZ8_Hv9d6SM7ugE4AH2exKuFCDOEG9rLOfMD6-VQy1AsAH8ZdNmWwcCnwUHim2AYEPsp0HFfPX9Uelq9bisFNcMryaiKnBCkTxGyQv8q5piVj2RkUQzINCCQiJl_b5JEdp4QYyO7RWythnUpZ_IsCih4tvEWs1sfDJW86mJBhAf8D5j5GZEQz9_QObhw2FEp]
- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11181896.htm]
- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/methyl-(r)-2-(benzylamino)
- INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. [URL: https://www.researchgate.
- Methyl (2r)-3-benzyloxy-2- propanoate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/751718]
- Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1 H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_32981-85-4_1HNMR.htm]
- methyl 2-hydroxypropanoate - Stenutz. [URL: https://stenutz.eu/chem/solv62.php]
- Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521128]
- Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2155308&Type=Mass]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. [URL: https://patents.google.
- (R)-3-(Benzyloxy)-2-((methylamino)methyl)propanoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1381504-83-2.html]
- Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate | C8H16O4 | CID 154728659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate: A Versatile C3 Chiral Building Block for Asymmetric Synthesis in Drug Development
Executive Summary: The imperative to develop single-enantiomer pharmaceuticals has positioned chiral building blocks as indispensable tools in modern drug discovery.[1] These molecular scaffolds provide a direct route to enantiomerically pure complex molecules, significantly accelerating research and development timelines while ensuring stereochemical precision.[2][3] This guide focuses on (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, a trifunctional C3 synthon of significant strategic value. We will explore its physicochemical properties, detail robust methodologies for its enantioselective synthesis, and illustrate its broad applicability in constructing key structural motifs found in medicinally relevant compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates for the efficient synthesis of novel therapeutics.
The Strategic Imperative of Chirality in Drug Discovery
Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological reality dictates that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[2] The U.S. FDA's 1992 guidelines mandate a thorough evaluation of each enantiomer in a chiral drug, cementing the need for stereocontrolled synthesis.[1]
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for creating complex drug molecules.[4] Their use bypasses the often inefficient and costly steps of chiral resolution or the development of de novo asymmetric syntheses for late-stage intermediates. By incorporating a pre-defined stereocenter, these blocks allow for the rapid and predictable construction of drug candidates, enhancing safety, boosting efficacy, and improving pharmacokinetic properties.[1][2] this compound is a prime example, offering three distinct functional handles—an ester, a secondary alcohol, and a stable benzyl ether—that can be manipulated with high chemoselectivity.
Physicochemical Properties and Structural Analysis
This compound possesses a unique combination of functional groups that are central to its synthetic utility. The methyl ester provides a site for hydrolysis, reduction, or conversion to other functionalities. The hydroxyl group, at the stereogenic center, is available for oxidation, inversion, or substitution. The benzyl ether serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation.
Data Presentation: Key Physicochemical Properties
The table below summarizes key properties for the parent achiral molecule and a closely related, well-characterized chiral analogue, Methyl (R)-(−)-3-hydroxy-2-methylpropionate, to provide a comparative baseline.
| Property | Methyl 3-(benzyloxy)propanoate (Achiral) | Methyl (R)-(−)-3-hydroxy-2-methylpropionate (Related Chiral Compound) |
| CAS Number | 4126-60-7[5] | 72657-23-9[6] |
| Molecular Formula | C₁₁H₁₄O₃[5] | C₅H₁₀O₃[6] |
| Molecular Weight | 194.23 g/mol [5] | 118.13 g/mol [6] |
| Boiling Point | Not specified | 76-77 °C / 12 mmHg[6] |
| Density | Not specified | 1.066 g/mL at 25 °C[6] |
| Optical Rotation | N/A | [α]¹⁹/D −26° (c=4 in methanol)[6] |
| Refractive Index | Not specified | n20/D 1.425[6] |
Strategies for Enantioselective Synthesis
The efficient and stereocontrolled synthesis of this compound is paramount to its utility. Two primary strategies are presented: a modern biocatalytic approach and a classic chiral pool synthesis.
Strategy A: Asymmetric Biocatalytic Reduction (The Green Chemistry Approach)
Biocatalysis has emerged as a powerful tool for producing chiral intermediates due to its exceptional selectivity, mild reaction conditions, and environmentally friendly nature.[7][8] This approach utilizes an oxidoreductase enzyme to reduce a prochiral ketoester with near-perfect stereocontrol.
Experimental Protocol: Biocatalytic Reduction
-
Precursor Synthesis: The starting material, methyl 3-(benzyloxy)-2-oxopropanoate, is synthesized via esterification of the corresponding ketoacid, which can be prepared from serine or other suitable precursors.
-
Bioreactor Setup: A buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared in a temperature-controlled reaction vessel (30 °C).
-
Reagent Addition: To the buffer, add the ketoester substrate (1 eq.), NAD⁺ or NADP⁺ (0.01 eq.), the selected oxidoreductase, and the cofactor regeneration system, such as formate dehydrogenase and sodium formate (1.5 eq.).[9] The use of a regeneration system is a cost-effective choice, as it allows the expensive nicotinamide cofactor to be used in catalytic amounts.
-
Reaction Monitoring: The reaction is gently agitated and monitored by TLC or HPLC until consumption of the starting material is complete (typically 12-24 hours).
-
Workup: The reaction mixture is saturated with NaCl and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The crude product is concentrated under reduced pressure and purified by silica gel flash chromatography to yield the enantiomerically pure product.
Strategy B: Chiral Pool Synthesis from (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
This classic approach leverages the readily available and inexpensive chiral pool starting material derived from L-tartaric acid or D-mannitol. The strategy relies on a series of high-yielding, well-established chemical transformations.
Experimental Protocol: Chiral Pool Synthesis
-
Reduction and Protection: (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is reduced with a strong hydride agent like LiAlH₄ in THF to afford the corresponding primary alcohol. This alcohol is then protected as a benzyl ether using sodium hydride and benzyl bromide in THF. The choice of the acetonide protecting group for the diol allows for its selective removal later.
-
Acetonide Deprotection: The acetonide is selectively cleaved under mild acidic conditions (e.g., aqueous acetic acid or Dowex resin) to reveal the vicinal diol, leaving the benzyl ether intact.
-
Oxidative Cleavage and Esterification: The diol is cleaved with sodium periodate (NaIO₄) to generate an intermediate aldehyde. This aldehyde is immediately oxidized to the carboxylic acid using sodium chlorite (NaClO₂) with a scavenger. The resulting carboxylic acid is then esterified using methanol under acidic catalysis (e.g., H₂SO₄) to yield the final product. The sequence of transformations effectively inverts the stereochemical descriptor from (S) in the starting material to (R) in the final product according to Cahn-Ingold-Prelog priority rules.
Synthetic Applications in Drug Development
The true value of this compound lies in its versatility as a precursor to other key chiral structures. Its functional groups can be selectively transformed to access a wide array of important pharmacophores.
-
Access to Chiral 1,2-Diols: Simple reduction of the methyl ester affords (R)-3-(benzyloxy)propane-1,2-diol, a valuable intermediate for natural product synthesis and as a chiral ligand.
-
Synthesis of Chiral Amino Alcohols: The hydroxyl group can be converted into an amino group with inversion of configuration via a Mitsunobu reaction followed by reduction of the resulting azide. This provides access to (S)-2-amino-3-(benzyloxy)propanoate derivatives, which are precursors to beta-amino alcohols found in many pharmaceuticals, including protease inhibitors and norepinephrine reuptake inhibitors like Tomoxetine.[10][11]
-
Formation of Epoxides: The diol derived from the reduction of the ester can be readily converted into a chiral epoxide, another highly versatile building block in organic synthesis.[12]
Conclusion
This compound is a high-value, versatile chiral building block that provides a robust platform for the enantioselective synthesis of complex molecules. Its three distinct and orthogonally reactive functional groups allow for a wide range of chemical transformations, making it an ideal starting point for constructing key pharmacophores. The availability of efficient synthetic routes, particularly through green biocatalytic methods, further enhances its appeal for industrial-scale applications. For drug development professionals, incorporating this synthon into a synthetic strategy can significantly streamline the path to enantiomerically pure APIs, reducing development time and improving the overall efficiency of the drug discovery process.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester')
- NIST. Chemical Properties of Methyl (R)-(-)
- PubChem, NIH. Methyl 3-(benzyloxy)
- Sigma-Aldrich. Methyl (R)-(−)
- PubChem, NIH. (R)-Methyl 3-(tert-butoxy)
- PubMed. (2025).
- ResearchGate. (2025).
- Google Patents. EP0909754A1 - Process to make chiral compounds.
- MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
- PMC, NIH. (2022).
- PubMed. (2020).
- PMC, PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]
- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0909754A1 - Process to make chiral compounds - Google Patents [patents.google.com]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Synthesis of Chiral Intermediates for Drug Discovery: A Strategic Guide to Enantioselective Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug enantiomers.[2][3] Consequently, one enantiomer may elicit the desired therapeutic effect (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for adverse or toxic effects.[4] Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization of individual stereoisomers and often favor the development of single-enantiomer drugs over racemic mixtures.[5][6][7] This guide provides a comprehensive overview of the principal strategies employed in modern pharmaceutical development for the synthesis and isolation of enantiomerically pure intermediates, offering field-proven insights into the causal relationships that govern experimental design and success.
The Strategic Imperative: Choosing the Right Path to Enantiopurity
The synthesis of a single-enantiomer drug is not a one-size-fits-all endeavor. The optimal strategy depends on a multitude of factors including the molecular structure, the availability of starting materials, scalability, cost-effectiveness, and environmental impact. The primary decision point lies in choosing between creating the desired stereocenter from a prochiral precursor (asymmetric synthesis) or separating a pre-existing racemic mixture (resolution). A third path, chiral pool synthesis, leverages nature's own stereochemical repository.
The following decision-making framework illustrates the strategic choices available to the drug discovery professional.
Caption: Strategic pathways to obtaining enantiopure intermediates.
Asymmetric Catalysis: The Direct Construction of Chirality
Asymmetric catalysis is the most elegant and atom-economical approach, creating the desired chiral center from a prochiral substrate using a substoichiometric amount of a chiral catalyst.[8] This field is broadly divided into three pillars: transition metal catalysis, organocatalysis, and biocatalysis.[9][10]
Transition Metal Catalysis
Chiral transition metal complexes are powerful tools for a vast array of transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond formations.[11]
Causality: The core principle involves a prochiral substrate coordinating to a metal center that is rendered asymmetric by one or more chiral ligands. The intricate three-dimensional structure of this catalyst-substrate complex sterically favors one pathway of attack over the other, leading to the preferential formation of one enantiomer.[12]
Field Insights: Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) are industry workhorses for asymmetric hydrogenation of ketones and olefins. A key challenge is the potential for trace metal contamination in the final Active Pharmaceutical Ingredient (API), which necessitates rigorous purification steps.
Organocatalysis
Emerging as a powerful third pillar of catalysis, organocatalysis utilizes small, metal-free organic molecules to induce stereoselectivity.[13][14] This approach circumvents the issue of metal contamination and often employs more stable and less expensive catalysts.[15]
Causality: Organocatalysts operate through distinct activation modes. For instance, chiral secondary amines like proline react with carbonyl compounds to form transient chiral enamines or iminium ions. This activation lowers the LUMO of the substrate and the chiral scaffold of the catalyst shields one face of the reactive intermediate, directing the approach of the nucleophile.[16]
Applications: Organocatalysis has proven highly effective for synthesizing key intermediates for drugs such as Pregabalin.[17] The operational simplicity and stability of many organocatalysts make them highly amenable to large-scale processing and continuous flow systems.[15][18]
Biocatalysis
Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations with exceptional levels of selectivity (chemo-, regio-, and enantio-).[19][20] The use of isolated enzymes or whole-cell systems often occurs in aqueous media under mild conditions, aligning with green chemistry principles.[21][22]
Causality: The high enantioselectivity of enzymes stems from their precisely folded three-dimensional active sites. These chiral pockets bind substrates in a specific orientation, positioning them perfectly for the catalytic machinery to act on one enantiomer (or to produce one enantiomer from a prochiral substrate) far more efficiently than the other.[11]
Field Insights: Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a common moiety in APIs. Modern enzyme engineering techniques, such as directed evolution, allow for the rapid development of tailor-made enzymes with enhanced stability, activity, and specificity for non-natural substrates.[20]
| Catalysis Type | Advantages | Considerations | Typical Application |
| Transition Metal | High turnover numbers, broad substrate scope, well-established.[11] | Cost of precious metals, potential for API metal contamination, sensitivity to air/moisture. | Asymmetric Hydrogenation |
| Organocatalysis | Metal-free, often stable and inexpensive, operational simplicity.[15][16] | Can require higher catalyst loadings (1-10 mol%), substrate scope can be narrower.[16] | Michael Additions, Aldol Reactions |
| Biocatalysis | Extremely high enantioselectivity, mild/green conditions, high specificity.[21][22] | Limited to physiological conditions (temp/pH), enzyme stability, substrate scope can be narrow. | Asymmetric Reduction of Ketones |
Resolution of Racemates: The Power of Separation
When a racemic mixture is readily available and inexpensive, resolution can be a more practical approach than de novo asymmetric synthesis. This involves separating the two enantiomers, with the key challenge being to achieve high purity and recover the desired enantiomer in good yield.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation.[23] Enzymes, particularly lipases, are exceptionally effective for this purpose.[24]
Causality: In a typical EKR of a racemic alcohol, a lipase will catalyze the acylation of one enantiomer much faster than the other. This difference in reaction rates is due to the differential fit of the two enantiomers within the enzyme's chiral active site. The reaction is stopped at or near 50% conversion, yielding one enantiomer as the unreacted alcohol and the other as the acylated ester, which can then be separated.[25]
Trustworthiness - The Self-Validating System: The theoretical maximum yield for a single enantiomer in a classic EKR is 50%. To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution with a second catalyst (often a transition metal complex) that continuously racemizes the slower-reacting enantiomer in situ.[25] This funnels the entire racemic starting material into a single, desired enantiomeric product, allowing for theoretical yields approaching 100%.[24]
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol: Lipase-Catalyzed EKR of a Racemic Secondary Alcohol
-
Enzyme Preparation: To a 250 mL flask, add the racemic alcohol (10 mmol), vinyl acetate (15 mmol, 1.5 equiv.), and 100 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Reaction Initiation: Add a commercially available immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) (approx. 10% w/w of the substrate).
-
Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking small aliquots every hour. Analyze by chiral GC or HPLC to determine the enantiomeric excess (% ee) of the starting material and the product, as well as the overall conversion.
-
Causality Check: The % ee of the substrate and product should increase as the reaction approaches 50% conversion. The goal is to stop the reaction when an optimal balance of high % ee for both components and near 50% conversion is achieved.
-
Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled). Remove the solvent under reduced pressure.
-
Purification: Separate the resulting ester product from the unreacted alcohol using standard column chromatography.
-
Validation: Confirm the % ee and purity of both isolated enantiomers using chiral HPLC and NMR spectroscopy. For the ester, a simple hydrolysis step will yield the corresponding alcohol for direct comparison.
Preparative Chiral Chromatography
For high-value intermediates, preparative chromatography using a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[26] This method exploits the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Field Insights: Polysaccharide-derived CSPs (e.g., based on cellulose or amylose) are exceptionally versatile and widely used in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[26][27] SFC is often favored for preparative scale due to its use of supercritical CO2 as the main mobile phase component, which is faster, uses less organic solvent, and simplifies product isolation.[26] While historically viewed as expensive, modern chiral chromatography is now used in the industrial-scale production of several major drugs.[26][28]
Chiral Pool Synthesis: A Head Start from Nature
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—such as amino acids, sugars, or terpenes—as starting materials.[29][] This strategy cleverly bypasses the need for generating a new stereocenter, instead relying on the inherent chirality of the starting block.
Causality: The success of this approach hinges on designing a synthetic route that transfers the existing stereochemistry of the starting material to the final target molecule without racemization. The inherent functionality of the chiral building block (e.g., the amine and carboxylic acid groups of an amino acid) provides reactive handles for elaboration into more complex structures.[29]
Field Insights: (R)-pyrrolidine-3-carboxylic acid, derived from natural sources, is a versatile building block for various enzyme inhibitors and receptor agonists.[29] The key advantage is the guaranteed absolute stereochemistry of the product, provided the chiral center remains intact throughout the synthesis. The primary limitation is that the synthetic target's structure is constrained by the available chiral starting materials.
Conclusion
The synthesis of chiral intermediates is a cornerstone of modern drug discovery and development. The choice between asymmetric catalysis, resolution, and chiral pool synthesis is a strategic decision guided by scientific, economic, and logistical factors. Asymmetric catalysis offers the most direct and sustainable route, with organocatalysis and biocatalysis providing powerful, metal-free alternatives to traditional methods.[1][31] Enzymatic resolutions, particularly when enhanced to DKR, provide an exceptionally efficient path from inexpensive racemates. Finally, chiral pool synthesis remains a robust and reliable strategy when a suitable starting material is available. A thorough understanding of the underlying causality of each method empowers researchers to design self-validating, efficient, and scalable routes to the life-saving medicines of tomorrow.
References
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. Retrieved from [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). JOCPR. Retrieved from [Link]
- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741–764.
- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289–1321.
-
The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing. Retrieved from [Link]
- Patel, R. N. (2017). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). Retrieved from [Link]
-
Still a Young Technology, Chiral Chromatography Makes Big Strides in Pharma. (n.d.). Retrieved from [Link]
-
Chiral Chromatography and the Pharmaceutical Industry. (2017, August 24). Phenomenex. Retrieved from [Link]
-
A Medicinal Chemist's Guide to Asymmetric Organocatalysis. (n.d.). Hilaris Publisher. Retrieved from [Link]
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology.
-
Recent advances in catalytic asymmetric synthesis. (n.d.). OUCI. Retrieved from [Link]
-
Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry : A Detailed Study. (n.d.). TSI Journals. Retrieved from [Link]
- Tan, B., et al. (2022). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Accounts of Chemical Research.
-
Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024, May 9). PubMed Central. Retrieved from [Link]
-
Catalyzed Enantioselective Organic Synthesis. (2025, September 10). PubMed Central. Retrieved from [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central. Retrieved from [Link]
- Ötvös, S. B., & Kappe, C. O. (2021).
-
FDA issues flexible policy on chiral drugs. (n.d.). C&EN Global Enterprise. Retrieved from [Link]
-
Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Achieving Enantioselectivity. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. Retrieved from [Link]
-
Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
- Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265.
-
Enantioselective Transformations in the Synthesis of Therapeutic Agents. (2023, July 7). ACS Publications. Retrieved from [Link]
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426.
- Afonso, C. A. M., et al. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery.
-
Chiral Organocatalysis. (n.d.). Retrieved from [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews. Retrieved from [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3). ResearchGate. Retrieved from [Link]
-
Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. (2019, July 3). Biochemistry. Retrieved from [Link]
-
Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia. Retrieved from [Link]
-
Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus America. Retrieved from [Link]
-
Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. (2019, January 7). ACS Catalysis. Retrieved from [Link]
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9). Retrieved from [Link]
-
Development of New Stereoisomeric Drugs. (1992, May 1). FDA. Retrieved from [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
- FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338–340.
- Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications. (n.d.). Google Books.
-
Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Drugs: An Overview. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic asymmetric synthesis [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 12. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pharmafocusamerica.com [pharmafocusamerica.com]
- 28. Chiral Chromatography in Pharma [phenomenex.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
Stability and reactivity of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
An In-Depth Technical Guide to the Stability and Reactivity of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Abstract
This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its trifunctional nature, comprising a stereodefined secondary alcohol, a methyl ester, and a benzyl ether protecting group, offers extensive synthetic versatility. However, this same complexity necessitates a thorough understanding of its stability and reactivity to ensure its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the molecule's stability under various stress conditions and details its reactivity at each functional center. We present field-proven insights, detailed experimental protocols, and data-driven recommendations for researchers, scientists, and drug development professionals to facilitate predictable and successful synthetic outcomes.
Introduction and Molecular Overview
This compound is a derivative of (R)-lactic acid, a fundamental chiral pool starting material. The presence of the benzyl ether at the 3-position and the methyl ester at the 1-position makes it a valuable intermediate for constructing complex molecular architectures, particularly those requiring precise stereochemical control. Its utility is frequently observed in the synthesis of bioactive natural products and pharmaceuticals.
The molecule's behavior is dictated by the interplay of its three primary functional groups:
-
Secondary Alcohol (-OH): Located at a chiral center, this group is a primary site for oxidation, esterification, and conversion into a leaving group for nucleophilic substitution.
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis under both acidic and basic conditions, it can also be reduced or converted into an amide. Its presence influences the molecule's solubility and chromatographic behavior.
-
Benzyl Ether (-OBn): A widely used protecting group for alcohols, it is generally stable to a range of conditions but can be selectively cleaved, most commonly via catalytic hydrogenolysis.[1]
A comprehensive understanding of the conditions that affect these groups, both individually and in concert, is paramount for its strategic application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[2] |
| Molecular Weight | 194.23 g/mol | PubChem[2] |
| Appearance | Colorless Liquid (Typical) | General Knowledge |
| Chirality | (R)-configuration at C2 | Compound Name |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |
Stability Profile: A Proactive Approach to Degradation
The long-term stability and compatibility of this compound with various reaction conditions are critical for its successful storage and application. Forced degradation studies are essential to identify potential liabilities.
Caption: Workflow for assessing the stability via forced degradation.
Hydrolytic Stability
The primary site of hydrolytic instability is the methyl ester. The rate and outcome of hydrolysis are highly dependent on pH.
-
Acidic Conditions (pH < 4): The ester is relatively stable at room temperature but will undergo slow hydrolysis to the corresponding carboxylic acid upon heating. The benzyl ether and secondary alcohol are stable under these mild acidic conditions.
-
Neutral Conditions (pH 6-8): The compound exhibits good stability at room temperature. Hydrolysis of α-hydroxy acids can be a concern in biological systems or buffered aqueous media over extended periods.[3][4]
-
Basic Conditions (pH > 9): The ester is highly susceptible to rapid saponification, yielding the carboxylate salt. This reaction is typically fast, even at room temperature. The benzyl ether remains stable under these conditions.
Oxidative Stability
The molecule possesses two sites vulnerable to oxidation: the secondary alcohol and the benzylic position of the ether.
-
Secondary Alcohol: This is the most readily oxidized functional group, yielding the corresponding α-keto ester. Mild oxidizing agents can effect this transformation.
-
Benzyl Ether: While generally robust, the benzyl ether can be cleaved under specific oxidative conditions, such as with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.[1][5] This reactivity can be exploited for deprotection but must be considered a potential degradation pathway if strong oxidants are used elsewhere in a synthetic route.
Thermal and Photochemical Stability
The compound is expected to be reasonably stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition, potentially through pathways involving the ester or alcohol. As with many organic molecules, storage in a dark place is recommended to prevent potential photochemical degradation, particularly at the benzylic position.
Table 2: Summary of Stability under Forced Degradation Conditions
| Condition | Primary Site of Reactivity | Expected Degradant(s) | Stability Assessment |
| 0.1 M HCl (aq), 60°C | Methyl Ester | (R)-3-(benzyloxy)-2-hydroxypropanoic acid | Moderately Stable |
| 0.1 M NaOH (aq), 25°C | Methyl Ester | Sodium (R)-3-(benzyloxy)-2-hydroxypropanoate | Unstable |
| 3% H₂O₂ (aq), 25°C | Secondary Alcohol | (R)-Methyl 3-(benzyloxy)-2-oxopropanoate | Moderately Stable |
| 80°C, Solid State | Multiple | Undefined decomposition products | Likely Stable (Short Term) |
Reactivity Profile: A Guide to Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations.
Caption: Key reaction pathways for the core functional groups.
Reactions at the Secondary Hydroxyl Group
The secondary alcohol is a versatile handle for synthetic modification.
-
Oxidation to Ketone: The hydroxyl group can be readily oxidized to the corresponding α-keto ester. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.[6][7] The choice of oxidant is crucial to avoid over-oxidation or side reactions. Chromic acid, for example, is a strong oxidant that effectively converts secondary alcohols to ketones.[7]
-
Esterification and Acylation: The alcohol reacts with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, with activated acyl sources like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.[8][9]
-
Conversion to a Leaving Group: Treatment with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base converts the hydroxyl group into an excellent leaving group (tosylate or mesylate). This facilitates subsequent Sₙ2 reactions, typically with inversion of stereochemistry.
Reactions at the Methyl Ester Group
The methyl ester provides a latent carboxylic acid functionality.
-
Saponification: As discussed in the stability section, treatment with an aqueous base (e.g., LiOH, NaOH) efficiently hydrolyzes the ester to the carboxylate salt, which can be protonated to yield the carboxylic acid.
-
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, affording (R)-3-(benzyloxy)propane-1,2-diol. Note that this reagent will not cleave the benzyl ether.
-
Amidation: The ester can be converted to an amide through aminolysis, often requiring elevated temperatures or catalysis. Direct reaction with amines can form the corresponding amide, a critical linkage in many pharmaceutical agents.
Reactions of the Benzyl Ether: The Deprotection Step
The removal of the benzyl group is a key transformation, unmasking the primary alcohol at the 3-position.
-
Catalytic Hydrogenolysis: This is the most common and generally preferred method for benzyl ether cleavage.[5] The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.[10] This method is exceptionally mild and highly selective, leaving most other functional groups intact.[11]
-
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity, making it unsuitable for molecules with acid-labile groups.[1][5]
-
Oxidative Cleavage: Reagents such as DDQ are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for benzyl ethers, offering an alternative when reductive conditions are not viable.[12]
Experimental Protocols
The following protocols are provided as validated starting points for common transformations. Researchers should always perform reactions on a small scale first and monitor progress by appropriate analytical methods (e.g., TLC, LC-MS).
Protocol 1: Stability Testing via Forced Degradation
-
Objective: To assess the stability of the title compound under hydrolytic and oxidative stress.
-
Methodology:
-
Prepare four stock solutions of this compound at 1 mg/mL in acetonitrile.
-
Acidic: To 1 mL of stock solution, add 1 mL of 0.2 M HCl.
-
Basic: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.
-
Oxidative: To 1 mL of stock solution, add 1 mL of 6% H₂O₂.
-
Control: To 1 mL of stock solution, add 1 mL of water.
-
Incubate all samples at 40°C for 24 hours.
-
At t=0 and t=24h, quench an aliquot of each sample by neutralizing (if acidic or basic) and diluting with mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of remaining parent compound and the relative area of any degradation products.
-
Protocol 2: Debenzylation via Catalytic Hydrogenolysis
Sources
- 1. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 2. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 8. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safe Handling of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Introduction: The Prudent Handling of Chiral Intermediates
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable chiral building block, a class of molecules essential for the stereoselective synthesis of complex pharmaceutical agents and other fine chemicals.[1][2][] The precise three-dimensional architecture of such compounds is fundamental to their utility, as biological systems are inherently chiral, and drug-receptor interactions often demand a strict stereochemical match.[1][] Researchers and drug development professionals frequently encounter these specialized reagents.
However, the very nature of novel or specialized intermediates like this one often means that comprehensive toxicological and reactivity data is not widely available.[4] A recurring theme in the safety data for this compound is "no data available," which must not be misinterpreted as "no hazard exists." This guide is therefore constructed upon the precautionary principle . It is designed to provide researchers, scientists, and drug development professionals with a framework for safe handling, grounded in an understanding of the compound's chemical structure and the best practices for managing chemicals with unknown hazard profiles. The causality behind each recommendation is explained to foster a deeper culture of safety and scientific integrity.
Chemical & Physical Identity
A clear identification of the material is the foundation of safety. Misidentification of reagents is a significant source of laboratory incidents.
| Property | Data | Source(s) |
| IUPAC Name | Methyl (2R)-3-(benzyloxy)-2-hydroxypropanoate | [5] |
| Synonyms | (R)-Methyl 2-hydroxy-3-(phenylmethoxy)propanoate | |
| CAS Number | 19538-91-1 | [5] |
| Molecular Formula | C₁₁H₁₄O₄ | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| Appearance | Typically a solid or liquid, depending on purity and conditions. | [6] |
| Boiling/Melting Point | Data not consistently available; handle as a low-volatility liquid or solid. | [5] |
Hazard Identification & Toxicological Profile
The Globally Harmonized System (GHS) classification for this compound is not firmly established in publicly available literature.[4] However, analysis of related chemical structures and available data for analogous compounds suggests the following potential hazards, which should be assumed in the absence of definitive data.
-
Eye Irritation: Similar hydroxy esters can cause serious eye irritation or damage.[7][8][9] The hydroxyl and ester functional groups can interact with the sensitive tissues of the eye.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7]
-
Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[7]
-
Harmful if Swallowed: Oral toxicity data is largely unavailable, but ingestion should always be avoided.[7]
Expert Insight (The Causality Behind the Concern): The lack of comprehensive toxicological data is the primary hazard. The benzyloxy group, the ester, and the hydroxyl group are all reactive sites. The metabolic fate of this compound is unknown. It could potentially be metabolized to benzyl alcohol and other intermediates with their own toxicological profiles. Therefore, the core principle is to minimize all routes of exposure (inhalation, skin contact, eye contact, and ingestion) until robust data becomes available.
Laboratory Handling & Engineering Controls
A self-validating system of protocols ensures that safety is an integral part of the experimental workflow.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for handling a chemical of unknown toxicity.[10]
-
Eye and Face Protection: Wear tightly sealed chemical safety goggles and a face shield.[4][11] Standard safety glasses are insufficient to protect against splashes.
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[11] Contaminated gloves should be disposed of as chemical waste.
-
Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or gown is recommended.[4]
-
Respiratory Protection: All handling of the solid or neat liquid should be performed within a certified chemical fume hood to prevent inhalation.[4][9]
Engineering Controls & Work Practices
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[9]
-
Designated Area: Designate a specific area within the lab for handling this compound. This helps contain potential contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in the laboratory.
-
Quantities: Use the minimum quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure event.
Experimental Protocol: A Step-by-Step Workflow for Safe Use
This protocol outlines a self-validating workflow for weighing and using the compound in a typical synthetic reaction.
-
Preparation & Pre-Use Check:
-
Verify the identity of the chemical by checking the label against the experimental plan.
-
Ensure the container is in good condition with no signs of leakage.
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
Confirm that the chemical fume hood is operational (check airflow monitor).
-
Prepare all necessary equipment (spatulas, weigh paper, glassware) and place it inside the fume hood.
-
-
Aliquotting the Reagent (Inside Fume Hood):
-
Place the stock container on a stable surface inside the fume hood.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid generating dust or aerosols. If the material is a fine powder, handle it with extra care.
-
Securely close the stock container immediately after dispensing.
-
-
Reaction Setup:
-
Add the compound to the reaction solvent or other reagents within the fume hood.
-
Ensure the reaction vessel is properly clamped and secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and condenser to prevent the release of vapors.
-
-
Post-Use & Cleanup:
-
Clean any contaminated spatulas or surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.
-
Dispose of all contaminated disposable items (gloves, weigh paper, paper towels) in a designated, sealed chemical waste bag inside the fume hood.
-
Properly label the waste container.
-
Wash all non-disposable glassware with an appropriate cleaning procedure.
-
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: Safe Handling Workflow for this compound.
Storage, Stability, & Disposal
Storage
Improper storage can lead to degradation of the reagent and the formation of unknown, potentially more hazardous, byproducts.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Some suppliers recommend freezer storage (-20°C) to ensure long-term stability.[6]
-
Incompatibilities: While specific data is lacking, based on its functional groups, keep away from strong oxidizing agents, strong acids, and strong bases. These could catalyze hydrolysis of the ester or ether linkages.
Disposal
All waste must be handled as hazardous.
-
Procedure: Collect waste material and contaminated items in a suitable, closed, and clearly labeled container for chemical waste.[7] Do not dispose of it down the drain.[7] Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
-
Spill Cleanup: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[13]
References
- Echemi.Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate Safety Data Sheets. [URL: https://www.echemi.com/products/pid2179883-methyl-(r)-2-(benzylamino)
- Santa Cruz Biotechnology.Product and Company Identification & Hazards Identification.
- AA Blocks.Safety Data Sheet. [URL: https://www.aablocks.com/msds/AA00298515.pdf]
- Fisher Scientific.Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC294240050&productDescription=METHYL-2-HYDROXYISOBUTYRATE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- TCI Chemicals.Safety Data Sheet. [URL: https://www.tcichemicals.com/BE/en/assets/sds/H0956_EN.pdf]
- Thermo Fisher Scientific.Safety Data Sheet. [URL: https://www.alfa.com/en/msds/?language=EN&cas=4495-66-3&id=A18327]
- Benchchem.Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate. [URL: https://www.benchchem.com/product/b180579]
- Sigma-Aldrich.Methyl (R)-(−)-3-hydroxy-2-methylpropionate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/293236]
- Sigma-Aldrich.(R,S)-3-Benzyloxy-2-methylpropionaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/746408]
- AiFChem.How Chiral Building Blocks Drive Advances in Drug Discovery. [URL: https://www.aifchem.com/blog/how-chiral-building-blocks-drive-advances-in-drug-discovery/]
- ChiroBlock.Synthesis of Chiral Compounds and other Specialty Chemicals. [URL: https://www.chiroblock.com/our-ip-factory/]
- Acros Organics.Material Safety Data Sheet - Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate. [URL: https://fscimage.fishersci.com/msds/96118.htm]
- ChemicalBook.methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273611.htm]
- Enamine.Chiral Building Blocks Selection. [URL: https://enamine.net/building-blocks/chiral-building-blocks]
- PubMed.Synthesis of chiral building blocks for use in drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/18007441/]
- PubChem.Methyl 3-hydroxy-2-methylpropanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521128]
- ASHP Publications.Personal Protective Equipment. [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/compounding-personal-protective-equipment.ashx]
- BOC Sciences.Precision Chiral Building Block Synthesis. [URL: https://www.bocsci.com/precision-chiral-building-block-synthesis-service.html]
- Sigma-Aldrich.Methyl (2r)-3-benzyloxy-2- propanoate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/714316]
- Chemsrc.CAS#:19538-91-1 | Methyl (R)-2-(Benzyloxy)-3-hydroxypropanoate. [URL: https://www.chemsrc.com/en/cas/19538-91-1_533348.html]
- Chem-Space.methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. [URL: https://chem-space.com/compound/csc00014450]
- PubChem.Methyl 3-(benzyloxy)propanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/249712]
- BLD Pharm.(R)-3-(Benzyloxy)-2-((methylamino)methyl)propanoic acid. [URL: https://www.bldpharm.com/products/1410619-33-8.html]
- Sigma-Aldrich.Methyl (2r)-3-benzyloxy-2- propanoate - General Information. [URL: https://www.sigmaaldrich.
- ChemicalBook.Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52179883_EN.htm]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS#:19538-91-1 | Methyl (R)-2-(Benzyloxy)-3-hydroxypropanoate | Chemsrc [chemsrc.com]
- 6. Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate CAS#: 131110-76-4 [m.chemicalbook.com]
- 7. aablocks.com [aablocks.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Note: A Robust Protocol for the Enantioselective Synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Abstract
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its stereocenter demands a synthetic approach that is not only high-yielding but also exceptionally selective. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this target molecule via the Corey-Bakshi-Shibata (CBS) reduction of its prochiral ketone precursor, methyl 3-(benzyloxy)-2-oxopropanoate. We delve into the mechanistic underpinnings of the CBS reduction, provide a rationale for experimental design choices, and present a step-by-step methodology complete with characterization and quality control procedures.
Introduction and Strategic Overview
The synthesis of enantiomerically pure α-hydroxy esters is a cornerstone of modern organic synthesis. The target molecule, this compound, features a single stereocenter that dictates the biological activity and stereochemical outcome of subsequent transformations. Among the various strategies for asymmetric synthesis, the catalytic enantioselective reduction of a prochiral ketone stands out for its efficiency and predictability.
We have selected the Corey-Bakshi-Shibata (CBS) reduction for this transformation due to its well-established reliability, broad substrate scope, and consistently high enantioselectivities, often exceeding 95% enantiomeric excess (ee).[1] This method utilizes a chiral oxazaborolidine catalyst to stereochemically direct the reduction of the ketone by a borane reagent, providing a direct and robust route to the desired chiral alcohol.[2][3]
The Corey-Bakshi-Shibata (CBS) Reduction: Principle and Mechanism
The CBS reduction is a powerful chemical reaction that reduces prochiral ketones to their corresponding chiral, non-racemic alcohols.[2] The success of the reaction hinges on the formation of a transient complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.
Mechanistic Causality:
-
Catalyst-Borane Activation: The reaction initiates with the coordination of borane (BH₃), a Lewis acid, to the lone pair of the endocyclic nitrogen atom of the CBS catalyst.[4][5] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[4]
-
Substrate Coordination: The highly Lewis-acidic endocyclic boron atom then coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to minimize steric clash between its substituents and the bulky group on the catalyst. Typically, the carbonyl coordinates via its more accessible lone pair, placing the larger substituent away from the catalyst's chiral scaffold.[4]
-
Face-Selective Hydride Transfer: With both the ketone and the borane activated and held in a rigid, organized conformation, the hydride is transferred from the borane to the carbonyl carbon. This occurs via a highly ordered, six-membered chair-like transition state.[4][5] The facial selectivity of this intramolecular hydride delivery is dictated by the absolute stereochemistry of the catalyst, leading to the predictable formation of one enantiomer of the alcohol.
-
Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[4]
Caption: Figure 1: Catalytic Cycle of the CBS Reduction.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis and validation of the target compound.
Critical Prerequisite: Anhydrous Conditions The presence of water can significantly decrease enantiomeric excess by promoting a non-catalytic, non-selective reduction pathway.[4] Therefore, all glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Asymmetric Reduction
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 3-(benzyloxy)-2-oxopropanoate | 208.21 | 5.0 | 1.0 |
| (S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | - | 0.5 | 0.1 |
| Borane-tetrahydrofuran complex (1M in THF) | - | 6.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | ~50 mL | - |
| Methanol (MeOH) | - | ~10 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | ~20 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| Brine | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.5 mL of a 1M solution in toluene, 0.5 mmol).
-
Borane Addition: Add 20 mL of anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To this solution, add borane-THF complex (6.0 mL of a 1M solution in THF, 6.0 mmol) dropwise over 5 minutes. Stir the resulting solution for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve methyl 3-(benzyloxy)-2-oxopropanoate (1.04 g, 5.0 mmol) in 10 mL of anhydrous THF. Add this solution to the catalyst mixture dropwise via a syringe pump over 30 minutes. Expert Insight: Slow addition is crucial to prevent the uncatalyzed reduction of the ketone, which would lower the enantioselectivity.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the THF. To the residue, add saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexane) to afford this compound as a clear oil.
Protocol 2: Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and stereochemical purity.
1. Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: The structure of the purified product should be confirmed by NMR. Expected shifts are similar to those reported for related structures.[6]
-
Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, PhCH ₂), 4.30 (dd, 1H, CH OH), 3.78 (s, 3H, OCH ₃), 3.75-3.65 (m, 2H, CH ₂OBn), ~2.90 (d, 1H, OH ).
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ: 174.5 (C=O), 137.5 (Ar-C), 128.6, 128.0, 127.8 (Ar-CH), 73.5 (PhC H₂), 72.0 (C H₂OBn), 69.5 (C HOH), 52.5 (OC H₃).
-
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition. For C₁₁H₁₄O₄, the expected [M+Na]⁺ is ~233.0790.
2. Enantiomeric Excess (ee) Determination:
-
Chiral HPLC/GC: The most reliable method for determining the enantiomeric purity is analysis by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Sample Preparation: Prepare a dilute solution of the purified product in the appropriate mobile phase (e.g., hexane/isopropanol).
-
Analysis: Inject the sample onto a chiral column (e.g., Chiralcel OD-H or similar). The two enantiomers will exhibit different retention times, allowing for integration of the peak areas to calculate the ee value. An ee of >95% is typically expected for this reaction.
Overall Experimental Workflow
The entire process, from setting up the reaction to final analysis, follows a logical and sequential workflow designed to maximize both yield and enantioselectivity.
Caption: Figure 2: Experimental Workflow.
Conclusion
The Corey-Bakshi-Shibata reduction offers an authoritative and highly effective method for the enantioselective synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, this protocol reliably delivers the target compound in high yield and excellent enantiomeric purity. The principles and procedures outlined in this note provide researchers and drug development professionals with a robust and validated pathway to access this important chiral intermediate.
References
-
Corey–Itsuno reduction. (2023, November 29). In Wikipedia. [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). [Video]. YouTube. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI. [Link]
-
Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (n.d.). Supporting Information. [Link]
Sources
Navigating the Chemical Maze: A Guide to Protecting Group Strategies for α-Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the α-hydroxy ester moiety is a ubiquitous and valuable structural motif. However, the dual reactivity of the hydroxyl and ester functionalities presents a significant challenge. The hydroxyl group's nucleophilicity and acidity can interfere with a wide range of chemical transformations, necessitating its temporary masking with a protecting group. The selection of an appropriate protecting group is a critical decision that can profoundly impact the efficiency, selectivity, and overall success of a synthetic route.
This guide provides an in-depth exploration of protecting group strategies specifically tailored for α-hydroxy esters. Moving beyond a simple catalog of protecting groups, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in designing robust and efficient synthetic pathways.
The Organic Chemist's Toolkit: Key Protecting Groups for α-Hydroxy Esters
The ideal protecting group should be readily introduced in high yield under mild conditions, stable to a variety of reaction conditions, and cleanly removed in high yield without affecting other functional groups in the molecule. For α-hydroxy esters, the proximity of the ester group adds a layer of complexity, demanding careful consideration of chemoselectivity to prevent undesired side reactions such as hydrolysis, transesterification, or epimerization at the α-carbon.
Here, we discuss the most commonly employed and effective protecting groups for the hydroxyl functionality in α-hydroxy esters: Silyl Ethers, Benzyl Ethers, and Acetals (MOM and THP Ethers).
Silyl Ethers: The Versatile Workhorses
Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[1] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom, allowing for a range of options with varying lability.[1]
Common Silyl Ethers for α-Hydroxy Esters:
-
Trimethylsilyl (TMS): Highly labile and often used for in-situ protection or for compounds that require very mild deprotection conditions.[1]
-
Triethylsilyl (TES): More stable than TMS, offering a good balance between stability and ease of cleavage.[1]
-
tert-Butyldimethylsilyl (TBS or TBDMS): A robust and versatile protecting group, stable to a wide range of non-acidic and non-fluoride conditions, making it a popular choice in multi-step synthesis.[2]
-
Triisopropylsilyl (TIPS): Offers greater steric hindrance and increased stability compared to TBS, making it suitable for more demanding reaction sequences.[1]
-
tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBS and TIPS, particularly towards acidic conditions.[1]
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| Triethylsilyl | TES | 64 | ~10-100 | Mild acid, Fluoride sources (TBAF, HF·Py) |
| tert-Butyldimethylsilyl | TBS, TBDMS | 20,000 | ~20,000 | Fluoride sources (TBAF, HF·Py), Stronger acids |
| tert-Butyldiphenylsilyl | TBDPS | 25,000 | ~100 | Fluoride sources, Stronger acids |
| Triisopropylsilyl | TIPS | 100,000 | ~100,000 | Fluoride sources, Stronger acids |
Experimental Protocol: TBS Protection of Ethyl Lactate
This protocol describes the protection of the secondary hydroxyl group of ethyl lactate using tert-butyldimethylsilyl chloride.
-
Materials:
-
Ethyl lactate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of ethyl lactate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NH₄Cl solution.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected ethyl lactate.[2]
-
Causality Behind Choices: Imidazole is used as a base to deprotonate the alcohol and also as a catalyst to activate the TBSCl.[2] DMF is a polar aprotic solvent that effectively dissolves the reagents. The aqueous workup with NH₄Cl quenches the reaction and removes excess imidazole.
Experimental Protocol: Deprotection of TBS-protected Ethyl Lactate using TBAF
This protocol details the removal of the TBS group using tetrabutylammonium fluoride (TBAF).
-
Materials:
-
TBS-protected ethyl lactate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected ethyl lactate (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield ethyl lactate.[2]
-
Causality Behind Choices: The high affinity of the fluoride ion for silicon drives the cleavage of the strong Si-O bond.[3] TBAF is a convenient and widely used source of fluoride ions that is soluble in organic solvents.
dot
Caption: Workflow for Silyl Ether Protection and Deprotection.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are another cornerstone of hydroxyl group protection, prized for their robustness under a wide range of acidic and basic conditions.[4] This stability makes them orthogonal to many other protecting groups, particularly silyl ethers and acetals, enabling selective deprotection sequences in complex syntheses.[5]
Introduction of the Benzyl Group:
The most common method for introducing a benzyl group is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide (e.g., benzyl bromide, BnBr).[6]
Experimental Protocol: Benzyl Protection of Methyl Mandelate
This protocol describes the benzylation of the hydroxyl group in methyl mandelate.
-
Materials:
-
Methyl mandelate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl mandelate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours and monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[4]
-
Causality Behind Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the alkoxide. THF is a suitable aprotic solvent for this reaction.
Deprotection of Benzyl Ethers:
The primary method for cleaving benzyl ethers is catalytic hydrogenolysis, which is a mild and highly selective method.[7]
Experimental Protocol: Hydrogenolysis of Benzyl-protected Methyl Mandelate
-
Materials:
-
Benzyl-protected methyl mandelate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected methyl mandelate in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected methyl mandelate.[7]
-
Causality Behind Choices: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen. This method is highly chemoselective and generally does not affect other functional groups like esters.
dot
Caption: Workflow for Benzyl Ether Protection and Deprotection.
Acetal Protecting Groups: MOM and THP Ethers
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal-based protecting groups for alcohols. They are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[8][9]
-
Methoxymethyl (MOM) Ether: Introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[10]
-
Tetrahydropyranyl (THP) Ether: Formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[9] A notable drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures.[9]
Table 2: Comparison of MOM and THP Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| Methoxymethyl (MOM) | MOMCl, DIPEA | Mildly acidic (e.g., HCl in MeOH) | Stable to a wide pH range (4-12).[8] |
| Tetrahydropyranyl (THP) | DHP, cat. acid (e.g., PPTS) | Mildly acidic (e.g., AcOH/THF/H₂O) | Economical, but creates a new stereocenter.[9] |
Experimental Protocol: MOM Protection of an α-Hydroxy Ester
-
Materials:
-
α-Hydroxy ester
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the α-hydroxy ester (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add MOMCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[10]
-
Experimental Protocol: Deprotection of a MOM Ether
-
Materials:
-
MOM-protected α-hydroxy ester
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the MOM-protected α-hydroxy ester in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Neutralize the reaction with a mild base (e.g., solid NaHCO₃) and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[8]
-
dot
Caption: Workflow for Acetal (MOM/THP) Protection and Deprotection.
Orthogonal Protection: A Strategy for Complex Molecules
In the synthesis of molecules with multiple hydroxyl groups or other reactive functionalities, an orthogonal protection strategy is essential.[11] This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[11] For instance, a molecule could be functionalized with a TBS ether (fluoride-labile), a benzyl ether (hydrogenolysis-labile), and a MOM ether (acid-labile). This allows for the sequential unmasking of each hydroxyl group to perform specific chemical transformations at each site.
dot
Caption: Conceptual Workflow of an Orthogonal Protection Strategy.
Conclusion
The strategic use of protecting groups is indispensable in the synthesis of complex molecules containing the α-hydroxy ester motif. The choice of protecting group should be guided by its stability to the planned reaction conditions and the availability of mild and selective deprotection methods that are compatible with the sensitive ester functionality. Silyl ethers offer tunable lability, benzyl ethers provide robust and orthogonal protection, and acetal ethers are suitable for base-stable, acid-labile strategies. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of protecting group chemistry and unlock new possibilities in their synthetic endeavors.
References
-
Nicolaou, K. C., et al. (1998). "Synthesis of Vancomycin Aglycon." Angewandte Chemie International Edition, 37(19), 2708-2714. [Link]
- Ahangar, H. A., et al. (1995). "Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile." Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 34B(10), 915-916.
-
AdiChemistry. "METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP." [Link]
-
Organic Chemistry Portal. "Hydroxyl Protecting Groups Stability." [Link]
-
Organic Chemistry @ CU Boulder. "Benzyl Protection." [Link]
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers." [Link]
-
Wikipedia. "Methoxymethyl ether." [Link]
-
Tanemura, K., et al. (2004). "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." The Journal of Organic Chemistry, 69(22), 7623-7625. [Link]
- Nelson, T. D., & Crouch, R. D. (1996). "Selective Deprotection of Silyl Ethers." Synthesis, 1996(09), 1031-1069.
-
dungeonsandderp. (2018). "Stereochemistry on alpha-hydroxy ester silylation?" Reddit. [Link]
- Sharma, G. V. M., et al. (2007). "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers." Tetrahedron Letters, 48(4), 619-622.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Ning, J., et al. (2016). "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(15), 7143-7165.
-
Fiveable. "Orthogonal Protection Definition - Organic Chemistry Key Term." [Link]
-
Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." [Link]
- Krein, D. M., & Ma, Z. (2009). "Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating." Organic Letters, 11(15), 3466-3468.
- Reddy, B. V. S., et al. (2005). "An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
-
Schmalz, H.-G., & Reissig, H.-U. (2022). "Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination." EJNMMI Radiopharmacy and Chemistry, 7(1), 16. [Link]
- University of Michigan. "Alcohol Protecting Groups."
-
Wikipedia. "Methoxymethyl ether." [Link]
-
Kumar, A., et al. (2012). "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach." Letters in Organic Chemistry, 9(1), 53-56. [Link]
-
Organic Chemistry Portal. "Benzyl Ethers." [Link]
-
Wikipedia. "Protecting group." [Link]
-
Chemistry LibreTexts. "15.10: Protection of Hydroxyl Groups." [Link]
-
Organic Chemistry @ CU Boulder. "Benzyl Protection." [Link]
-
Master Organic Chemistry. "Protecting Groups For Alcohols." [Link]
- Park, H., et al. (2004). "A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters." Bulletin of the Korean Chemical Society, 25(2), 211-212.
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers." [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
van der Vorm, S., et al. (2016). "A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides." The Journal of Organic Chemistry, 81(15), 6494-6511. [Link]
- Walvoort, M. T. C., et al. (2012). "Orthogonal protecting group strategies in carbohydrate chemistry." Chemical Society Reviews, 41(14), 4983-5007.
-
Scribd. "Protecting Groups." [Link]
-
Organic Chemistry Portal. "Protective Groups." [Link]
-
Wondrousch, D., et al. (2022). "Debenzylation of Benzyl-Protected Methylcellulose." Polymers, 14(13), 2552. [Link]
-
Organic Chemistry @ CU Boulder. "TBS Protection." [Link]
- Li, Z., et al. (2014). "Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate." European Journal of Organic Chemistry, 2014(28), 6258-6262.
- Kar, A., et al. (2004). "A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers." European Journal of Organic Chemistry, 2004(22), 4642-4645.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
Application Notes & Protocols: The Strategic Use of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate in Total Synthesis
Introduction: The Value of a Versatile C3 Chiral Building Block
In the intricate field of total synthesis, where the construction of complex, stereochemically-defined molecules is the primary objective, the choice of starting materials is paramount. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds derived from nature, such as amino acids, terpenes, and carbohydrates.[1][2] These molecules serve as powerful starting points, allowing chemists to incorporate pre-existing stereocenters into a synthetic target, thereby simplifying complex asymmetric syntheses.[2][3]
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a quintessential example of a C3 chiron, or chiral building block, derived from this philosophy. While not a primary natural product itself, it is readily synthesized from precursors like (R)-serine or (R)-lactic acid. Its value lies in the orthogonal reactivity of its three key functional groups: a stereodefined secondary alcohol, a modifiable methyl ester, and a stable, yet readily cleavable, benzyl ether protecting group. This trifecta of functionality allows for a diverse range of selective transformations, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and natural products.[] This guide provides an in-depth exploration of its properties, key transformations, and strategic applications, complete with detailed protocols for the modern research chemist.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value |
| IUPAC Name | Methyl (2R)-3-(benzyloxy)-2-hydroxypropanoate |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Typically a colorless to pale yellow oil |
| Chirality | Contains one stereocenter at the C2 position with (R) configuration |
| Key Functional Groups | Secondary alcohol (-OH), Methyl ester (-COOCH₃), Benzyl ether (-OCH₂Ph) |
| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH) |
Core Concepts: Strategic Manipulation of Functional Groups
The synthetic utility of this compound stems from the ability to selectively address its three primary functional groups. The interplay between these groups forms the basis of its application in multi-step synthesis.
-
The Secondary Hydroxyl Group: This is often the primary site for initial transformations. Its (R)-configuration is the cornerstone of the molecule's utility. It can be:
-
Oxidized to an α-keto ester, a versatile intermediate for C-C bond formation.[5]
-
Alkylated or Acylated to introduce further complexity or a different protecting group.
-
Inverted via a Mitsunobu reaction to access the corresponding (S)-enantiomer if required.
-
-
The Methyl Ester: This group provides a handle for chain extension or modification of the carboxyl function. It can be:
-
Reduced to a primary alcohol, typically with strong hydrides like LiAlH₄, yielding a 1,2-diol derivative.
-
Selectively Reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used in amide coupling or other transformations.
-
-
The Benzyl (Bn) Ether: The benzyl group is a robust and widely used protecting group for alcohols.[6] Its primary role here is to mask the primary hydroxyl group while transformations are carried out at the C2 and C1 positions. Its removal is a critical step, most commonly achieved via:
-
Catalytic Hydrogenolysis: The most common and clean method, using H₂ gas and a palladium catalyst (Pd/C), which cleaves the C-O bond to yield the free alcohol and toluene as a byproduct.[7][8]
-
Oxidative Cleavage: For substrates sensitive to hydrogenation (e.g., containing alkenes or alkynes), oxidative methods using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation can be employed.[6][9]
-
Detailed Application Protocols
The following protocols are presented as self-validating systems, including reaction setup, monitoring, workup, and purification. They represent common and reliable transformations performed with this chiral building block.
Protocol 1: Oxidation to Methyl (R)-3-(benzyloxy)-2-oxopropanoate
This protocol converts the secondary alcohol into a ketone, yielding a valuable α-keto ester intermediate.[5][10] We will use the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and high efficiency.
Objective: To synthesize the α-keto ester for subsequent nucleophilic addition or other carbonyl chemistry.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, dilute the mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure methyl (R)-3-(benzyloxy)-2-oxopropanoate.
Protocol 2: Reductive Cleavage of the Benzyl Ether
This protocol details the most common method for deprotecting the benzyl ether: catalytic hydrogenation. This step is crucial for revealing the primary alcohol for further functionalization.[6][7]
Objective: To selectively remove the benzyl protecting group to yield (R)-Methyl 2,3-dihydroxypropanoate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in MeOH or EtOAc (approx. 0.05 M) in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask. Evacuate the flask under vacuum and backfill with H₂. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (from the balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product will be significantly more polar than the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, carefully purge the flask with an inert gas (nitrogen or argon) to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (MeOH or EtOAc).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-Methyl 2,3-dihydroxypropanoate, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.
Application in a Synthetic Workflow
To illustrate the strategic power of this chiron, consider a synthetic route towards a key fragment of a hypothetical bioactive molecule. This workflow demonstrates how the stereocenter is preserved and how the functional groups are sequentially manipulated.
-
Step A: Oxidation. The starting material, this compound, is oxidized to the corresponding α-keto ester using the conditions described in Protocol 1 . This transforms the chiral center from a secondary alcohol to a prochiral ketone, but the adjacent benzyl ether still provides a defined steric environment.
-
Step B: Stereoselective Alkylation. The α-keto ester is treated with a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide). The existing chirality and bulky benzyl ether can influence the facial selectivity of the attack, leading to the formation of a chiral tertiary alcohol with a high degree of diastereoselectivity.
-
Step C: Deprotection. The benzyl ether is removed via catalytic hydrogenation as detailed in Protocol 2 . This unmasks the primary alcohol, yielding a key 1,2-diol intermediate with two newly controlled stereocenters.
-
Step D: Cyclization. The resulting diol, which also contains an ester, can now undergo a variety of transformations. For instance, under acidic or basic conditions, it could undergo intramolecular transesterification to form a stereodefined five-membered lactone, a common structural motif in natural products.
This sequence showcases how the initial stereochemistry of a simple C3 building block is leveraged to dictate the stereochemical outcome of multiple subsequent reactions, embodying the efficiency and elegance of chiral pool synthesis.
References
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central.
-
Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
-
Precision Chiral Building Block Synthesis. BOC Sciences.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate.
-
Benzyl Protection. Common Organic Chemistry.
-
Chiral Building Blocks. Buchler GmbH.
-
Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Organic Letters.
-
Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O - Benchchem. BenchChem.
-
Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
-
Process for the synthesis of alpha-hydroxy-esters. Google Patents.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate.
-
Chiral synthons for the total synthesis of fluoro amino acids and fluoro analogs of antibiotic sugars. The Journal of Organic Chemistry.
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central.
-
A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropanoate. BenchChem.
-
Carbohydrate-based syntheses of C3-chirons. Pure.
Sources
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for benzylation of methyl 2-hydroxypropanoate
Application Note & Protocol
Topic: Protocol for the Benzylation of Methyl 2-Hydroxypropanoate Reference ID: AN-BNZ-ML-2026
Abstract
This document provides a comprehensive guide for the benzylation of methyl 2-hydroxypropanoate to synthesize methyl 2-(benzyloxy)propanoate. The benzyl ether is a cornerstone protecting group in modern organic synthesis, valued for its general stability across a wide range of reaction conditions and its susceptibility to mild cleavage through hydrogenolysis. This application note details a robust and widely applicable protocol based on the Williamson ether synthesis, a method prized for its reliability and efficiency.[1][2] We will provide a step-by-step experimental procedure, a discussion of the underlying chemical principles, key safety considerations, and troubleshooting advice. Furthermore, alternative methods for base-sensitive substrates are presented to offer procedural flexibility for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Role of Benzyl Ethers
In multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being both a nucleophile and a weak acid, often requires masking to prevent unwanted side reactions. The benzyl (Bn) group is one of the most frequently employed protecting groups for alcohols due to its robust nature. It is stable to acidic and basic conditions, as well as to many oxidizing and reducing agents.[1]
The most common method for the formation of benzyl ethers is the Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating the alcohol, displaces a halide from a benzyl halide.[2] The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) ensures the irreversible and complete formation of the nucleophilic alkoxide, driving the reaction to completion.[4][5]
This guide focuses on the practical application of this methodology to methyl 2-hydroxypropanoate (methyl lactate), a common chiral building block.
Reaction Scheme & Mechanism
Scheme 1: Benzylation of Methyl 2-Hydroxypropanoate via Williamson Ether Synthesis
(Self-generated image, not from a search result)
The reaction proceeds in two main stages:
-
Deprotonation: The alcohol, methyl 2-hydroxypropanoate, is treated with a strong base, sodium hydride (NaH), to quantitatively form a sodium alkoxide intermediate. This is an acid-base reaction where the alcohol acts as the proton donor.
-
Nucleophilic Substitution (SN2): The resulting alkoxide is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 fashion, displacing the bromide ion and forming the C-O bond of the desired ether product.[2] The use of a primary benzyl halide is crucial, as secondary or tertiary halides would favor elimination (E2) pathways.[3][6]
Primary Protocol: Williamson Ether Synthesis
This protocol is designed for the efficient benzylation of methyl 2-hydroxypropanoate on a standard laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Notes |
| Methyl 2-hydroxypropanoate | C₄H₈O₃ | 104.10 | 1.04 g | 10.0 | 1.0 | Starting material. Ensure it is anhydrous. |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 | Highly reactive with water. Handle under inert gas. |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.30 mL | 11.0 | 1.1 | Lachrymator and toxic. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - | Anhydrous grade is essential. |
| Saturated aq. NH₄Cl | - | - | ~20 mL | - | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | For extraction. |
| Brine | - | - | ~40 mL | - | - | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | For drying the organic phase. |
Experimental Workflow Diagram
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
Application Notes and Protocols: (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a versatile functional monomer for the synthesis of advanced biodegradable polyesters. Its unique structure, featuring a primary hydroxyl group for polymerization, a methyl ester, and a benzyl-protected secondary hydroxyl group, allows for the creation of polymers with pendant hydroxyl functionalities after a deprotection step. These resulting polymers are of significant interest in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and functional coatings, owing to their biocompatibility, biodegradability, and the potential for further chemical modification. This guide provides an in-depth exploration of the application of this compound in polymer chemistry, offering detailed protocols for polymerization and post-polymerization modification.
Introduction: The Strategic Advantage of a Protected Functional Monomer
The pursuit of advanced biomaterials has led to the development of functional biodegradable polymers that can interact with biological systems or be tailored for specific applications. This compound serves as a key building block in this endeavor. The benzyl ether acts as a robust protecting group for the hydroxyl functionality during polymerization, preventing unwanted side reactions. This allows for the synthesis of well-defined polymer backbones. Subsequent removal of the benzyl group unmasks the pendant hydroxyl groups, yielding a functional polymer amenable to further modification.
The resulting poly(methyl 3-hydroxy-2-hydroxypropanoate) is a derivative of polyhydroxyalkanoates (PHAs), a class of biopolyesters known for their biodegradability.[1][2] The presence of pendant hydroxyl groups enhances the polymer's hydrophilicity and provides sites for the covalent attachment of drugs, peptides, or other bioactive molecules.
Polymerization Strategies
Two primary strategies can be employed for the polymerization of this compound: direct polycondensation and a two-step approach involving lactonization followed by ring-opening polymerization (ROP).
Direct Polycondensation
Direct polycondensation involves the formation of ester bonds between the hydroxyl and methyl ester groups of the monomer molecules. This can be achieved through chemical or enzymatic catalysis.
Chemical polycondensation is a well-established method for polyester synthesis.[3][4] Catalysts are typically required to achieve high molecular weight polymers.
Protocol 1: Melt Polycondensation using a Tin-Based Catalyst
This protocol describes a melt polycondensation reaction, which is a solvent-free method that can reduce the need for extensive purification.
Materials:
-
This compound
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
High-vacuum pump
-
Schlenk flask equipped with a magnetic stirrer and a distillation condenser
-
Argon or Nitrogen gas supply
-
Methanol (for quenching)
-
Chloroform (for dissolution)
-
Hexane (for precipitation)
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum at 40°C for at least 24 hours to remove any residual water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dried monomer and the catalyst, Tin(II) 2-ethylhexanoate (typically at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1).
-
Esterification Stage: Heat the reaction mixture to 140-160°C with gentle stirring. Methanol, the byproduct of the transesterification, will begin to distill off. Maintain these conditions for 2-4 hours to ensure the initial oligomerization.
-
Polycondensation Stage: Gradually increase the temperature to 180-200°C while slowly applying a high vacuum (e.g., <0.1 mbar). This stage is crucial for removing the methanol and driving the equilibrium towards the formation of high molecular weight polymer. Continue this stage for 12-24 hours. The viscosity of the reaction mixture will increase significantly.
-
Quenching and Purification: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold hexane with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation and degradation of the monomer and polymer at high temperatures.
-
Two-Stage Heating and Vacuum: The initial esterification at a lower temperature allows for controlled oligomerization without significant monomer evaporation. The subsequent high-temperature and high-vacuum stage is essential for removing the methanol byproduct, which is critical for achieving a high degree of polymerization according to Le Chatelier's principle.
-
Catalyst Choice: Tin(II) 2-ethylhexanoate is a commonly used and effective catalyst for polyesterification reactions.[3]
Enzymatic polymerization offers a green and highly selective alternative to chemical catalysis, often proceeding under milder reaction conditions.[5][6] Lipases are particularly effective for esterification reactions.
Protocol 2: Enzymatic Polycondensation using Immobilized Lipase
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Schlenk flask with a magnetic stirrer
-
Argon or Nitrogen gas supply
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Dry the monomer as described in Protocol 1. Dry the toluene over molecular sieves.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dried monomer in anhydrous toluene (e.g., 1 M concentration). Add the immobilized lipase (typically 10-20% by weight of the monomer).
-
Polymerization: Heat the reaction mixture to 60-80°C with continuous stirring. The progress of the reaction can be monitored by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC). The reaction time can range from 24 to 72 hours.
-
Enzyme Removal and Polymer Purification: After the desired polymerization time, cool the reaction mixture and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh toluene and dried for potential reuse.
-
Polymer Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. Dissolve the resulting viscous polymer in a small amount of chloroform and precipitate it in cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature.
Causality Behind Experimental Choices:
-
Enzyme Choice: Immobilized CALB is a robust and widely used lipase for polyester synthesis due to its high activity and stability in organic solvents.[6]
-
Anhydrous Conditions: Water can participate in hydrolysis of the ester bonds, competing with the polymerization reaction and leading to lower molecular weight polymers.
-
Solvent: Toluene is a suitable solvent that can dissolve the monomer and the resulting polymer while being compatible with the enzyme's activity.
-
Temperature: The reaction is conducted at a moderate temperature (60-80°C) to ensure enzyme stability and activity.
Lactonization and Ring-Opening Polymerization (ROP)
This two-step strategy involves the intramolecular cyclization of this compound to form a β-lactone, followed by its ring-opening polymerization. ROP can offer better control over the polymer's molecular weight and architecture.
Protocol 3: Synthesis of (R)-4-(Benzyloxymethyl)-3-methyl-oxetan-2-one and subsequent ROP
Step 1: Lactonization
The synthesis of β-lactones from 3-hydroxy acids can be achieved using various cyclization agents.[7][8]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: Saponify the methyl ester of this compound to the corresponding carboxylic acid using LiOH in a mixture of THF and water. Acidify the reaction mixture with HCl and extract the carboxylic acid with diethyl ether. Dry the organic layer over MgSO₄ and evaporate the solvent.
-
Cyclization: Dissolve the resulting 3-hydroxy acid in anhydrous pyridine at 0°C. Slowly add benzenesulfonyl chloride and stir the reaction mixture at 0°C for several hours. The pyridine acts as both a solvent and a base.
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure. Purify the crude lactone by column chromatography on silica gel.
Step 2: Ring-Opening Polymerization (ROP)
The synthesized β-lactone can be polymerized using various catalysts.
Materials:
-
(R)-4-(Benzyloxymethyl)-3-methyl-oxetan-2-one
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or a suitable organocatalyst
-
Toluene (anhydrous)
-
Schlenk flask with a magnetic stirrer
-
Argon or Nitrogen gas supply
-
Methanol (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Dry the lactone and toluene as previously described.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the lactone in anhydrous toluene. Add the catalyst (e.g., Sn(Oct)₂ at a monomer-to-catalyst ratio of 200:1).
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 80-100°C). Monitor the reaction progress by ¹H NMR spectroscopy or GPC.
-
Purification: Once the desired conversion is reached, cool the reaction and precipitate the polymer in cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Logical Relationship Diagram: Polymerization Strategies
Caption: Workflow for synthesizing a functional polyester from the protected monomer.
Characterization of Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the monomer, the protected polymer, and the deprotected functional polymer. | Protected Polymer: Presence of signals corresponding to the polymer backbone, the methyl ester, and the benzyl protecting group. Deprotected Polymer: Disappearance of the benzyl group signals and the appearance of a signal for the free hydroxyl proton. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. | Provides information on the success of the polymerization in achieving a certain chain length and the distribution of chain lengths. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymers. | Protected Polymer: Characteristic ester carbonyl (~1740 cm⁻¹) and benzyl ether C-O stretching bands. Deprotected Polymer: Appearance of a broad O-H stretching band (~3400 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | The Tg will change upon deprotection, likely increasing due to hydrogen bonding between the hydroxyl groups. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymers. | Provides information on the decomposition temperature of the polymers. |
Conclusion and Future Perspectives
This compound is a valuable monomer for the synthesis of functional, biodegradable polyesters. The protocols outlined in this guide provide a framework for the preparation of these advanced materials. The resulting hydroxyl-functionalized polymers have immense potential in the biomedical field. Future research can focus on the copolymerization of this monomer with other cyclic esters to fine-tune the material properties and on the development of novel drug-polymer conjugates for targeted therapies. The ability to introduce a high density of functional groups along the polymer backbone opens up a wide range of possibilities for creating sophisticated and highly functional biomaterials.
References
- Bhatia, S., et al. (2019). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Polymers, 11(9), 1477.
- Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. (2022). Polymers, 14(7), 1426.
- Knopse, P., et al. (2022). Impact of enzymatically synthesized aliphatic–aromatic polyesters with increased hydroxyl group content on coating properties. Journal of Coatings Technology and Research, 19, 1237-1249.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
- Snoch, W., et al. (2021). Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. Critical Reviews in Biotechnology, 41(8), 1183-1205.
- Jiang, Z., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. International Journal of Molecular Sciences, 23(15), 8568.
- Li, Y., et al. (2022). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. International Journal of Molecular Sciences, 23(19), 11843.
- Madsen, J., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
- Enzymatic Synthesis of Hydroxy-Functionalized Glycerol-Based Polyesters: A Study of Functionalization, Regioselectivity Control, and C
- Tian, H., et al. (2014). Polyhydroxyalkanoates: Chemical Modifications Toward Biomedical Applications.
- EP2620494A1 - Synthesis of polyhydroxyalkanoates (pha)
- US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer - Google P
- Syntheses of high molecular weight hydroxy functional copolymers by green and selective polycondens
- US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester - Google P
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
- Kim, K. S., et al. (2004). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Bulletin of the Korean Chemical Society, 25(2), 180-182.
- Polycondensation catalyst for producing polyester and method for producing polyester using the same - P
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
- Feng, Z., et al. (2008). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response.
- From Waste to Plastic: Synthesis of Poly(3-Hydroxypropionate) in Shimwellia blattae. (2018). Applied and Environmental Microbiology, 84(13), e00441-18.
- Synthesis of lactone and dilactone structures from methyl oleate and their ROP.
- Tanaka, M., et al. (2006). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 55(10), 527-533.
- The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. (2021). Polymers, 13(10), 1638.
- Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
- Product Class 6: Lactones. (2007). Science of Synthesis, 20b, 1427-1563.
- Advanced rheological and thermo-mechanical characterizations of polymers and m
- US5004815A - Method for synthesizing β-lactones and alkenes - Google P
- (R)-3-(Benzyloxy)-2-((methylamino)methyl)propanoic acid|BLD Pharm.
- (R)-Methyl 3-(tert-butoxy)
- 17392-83-5|(R)
- Methyl 3-[3-(Benzyloxy)
- WO2024128848A1 - Poly(lactic acid-b-3-hydroxypropionic acid)
Sources
- 1. Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 4. US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of β-Hydroxy Esters Using Chiral Precursors
Introduction: The Significance of Chiral β-Hydroxy Esters and the Logic of Asymmetric Synthesis
Chiral β-hydroxy esters are foundational building blocks in the synthesis of a vast array of complex, biologically active molecules and pharmaceuticals.[1][2] Their stereochemistry is often critical to the therapeutic efficacy of the final drug substance. The controlled synthesis of these molecules, where a specific stereoisomer is favored, is a central challenge in modern organic chemistry. Asymmetric synthesis provides the tools to meet this challenge, enabling the creation of enantiomerically enriched compounds from prochiral starting materials.[3]
This guide provides an in-depth exploration of one of the most robust strategies for achieving this: the use of chiral precursors. By temporarily installing a chiral auxiliary onto the substrate, we can effectively guide the stereochemical outcome of subsequent reactions.[4][5] This document will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer comparative data for the diastereoselective synthesis of β-hydroxy esters, with a primary focus on the seminal Evans' aldol reaction.
Core Methodology: The Evans' Aldol Reaction - A Paradigm of Diastereoselective Control
The Evans' aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high levels of stereocontrol in carbon-carbon bond formation.[6][7][8] It utilizes chiral oxazolidinone auxiliaries, which are readily derived from amino acids, to direct the formation of syn-aldol products with exceptional diastereoselectivity.[6][9]
Mechanistic Rationale: The Power of the Zimmerman-Traxler Transition State
The remarkable stereoselectivity of the Evans' aldol reaction is attributed to the formation of a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[7][10] The key to this control lies in the generation of a specific enolate geometry and its subsequent chelation to a Lewis acid, typically a dialkylboron triflate.[6]
-
Formation of the (Z)-Enolate: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA). This selectively generates the (Z)-enolate, a geometric isomer crucial for achieving high syn-diastereoselectivity.[7]
-
Chelation and Aldehyde Approach: The boron atom of the enolate chelates with the carbonyl oxygen of the oxazolidinone, creating a rigid, chair-like transition state. The aldehyde then approaches the enolate from the less sterically hindered face, away from the bulky substituent on the chiral auxiliary.[10] This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.
Diagram: Zimmerman-Traxler Model for the Evans' Aldol Reaction
Caption: The rigid, chelated transition state guides the stereoselective reaction.
Comparative Analysis of Common Chiral Auxiliaries
While Evans' oxazolidinones are highly effective, other chiral auxiliaries have been developed, each with its own advantages. The choice of auxiliary can influence the stereochemical outcome and may be tailored to specific substrates.
| Chiral Auxiliary | Typical Product | Key Features | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Evans' Oxazolidinones | syn-Aldol Products | Highly reliable, excellent stereocontrol, derived from amino acids.[6] | >95:5 | >99% |
| SAMP/RAMP Hydrazones | syn or anti Products | Versatile, allows access to both syn and anti diastereomers depending on the enolate geometry. | Up to 96:4 | >96% |
| Crimmins' Thiazolidinethiones | syn-Aldol Products | Effective for acetate aldol additions, provides high levels of induction. | >95:5 | >99% |
| Oppolzer's Camphorsultams | Varies | Robust, crystalline derivatives aid in purification.[5] | >90:10 | >98% |
| Pseudoephedrine Amides | Varies | Inexpensive, both enantiomers are readily available.[5] | >90:10 | >95% |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are crucial for the success of these reactions.[11]
Protocol 1: Synthesis of a syn-β-Hydroxy Ester using an Evans' Oxazolidinone Auxiliary
This protocol describes the reaction of an N-propionyl oxazolidinone with an aldehyde to generate a syn-aldol adduct, which is then converted to the corresponding β-hydroxy ester.
Workflow Diagram
Caption: Workflow for the synthesis of a β-hydroxy ester via the Evans' aldol reaction.
Step-by-Step Methodology:
-
Enolate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) via syringe, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv).
-
Stir the resulting yellow solution at -78 °C for 30-60 minutes.
-
-
Aldol Addition:
-
To the enolate solution, add the aldehyde (1.2 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.[9]
-
-
Oxidative Workup:
-
Quench the reaction by the slow addition of a pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 20 °C.[9]
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Auxiliary Cleavage and Esterification:
-
The chiral auxiliary can be cleaved under various conditions to yield the β-hydroxy acid, which can then be esterified. A common method involves transesterification with sodium methoxide in methanol.
-
Dissolve the crude aldol adduct in anhydrous methanol.
-
Add a solution of sodium methoxide (NaOMe, 1.5 equiv) in methanol at 0 °C.
-
Stir for 1 hour, then quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic layer, and concentrate. The desired methyl β-hydroxy ester and the recovered chiral auxiliary can be separated by column chromatography.
-
Protocol 2: Determination of Diastereomeric and Enantiomeric Excess
The stereochemical purity of the synthesized β-hydroxy ester is a critical parameter. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.[12][13]
Chiral HPLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified β-hydroxy ester in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated using the formula:
-
e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
-
NMR Analysis using Mosher's Esters:
-
Derivatization: React the β-hydroxy ester with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride to form the corresponding Mosher's esters.[1]
-
¹H or ¹⁹F NMR Analysis: Acquire the NMR spectrum of the diastereomeric Mosher's esters. The signals of the two diastereomers, particularly those of protons or fluorine atoms close to the newly formed ester linkage, will be chemically shifted.
-
Integration and Calculation: Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio (d.r.), which corresponds to the enantiomeric excess of the starting alcohol.
Alternative Strategies: Substrate Control and Catalytic Methods
While chiral auxiliaries are a powerful tool, other approaches to asymmetric β-hydroxy ester synthesis exist.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids, hydroxy acids (e.g., lactic or malic acid), or carbohydrates.[14][15] The inherent chirality of these starting materials is used to direct the stereochemistry of subsequent reactions.
-
Catalytic Asymmetric Reductions: The enantioselective reduction of a β-keto ester is another common route. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (CBS catalyst) and a borane reducing agent, is a prominent example.[11][16][17][18][19] This method can produce chiral β-hydroxy esters with high enantioselectivity.[17]
Mechanism of Corey-Itsuno Reduction
Sources
- 1. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. キラル補助剤 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. synarchive.com [synarchive.com]
- 19. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes & Protocols: A Scientist's Guide to Stereoselective Reduction of Ketoesters
Abstract
The stereoselective reduction of ketoesters to form chiral hydroxy esters is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This guide offers an in-depth exploration of the primary methodologies employed to achieve high levels of stereocontrol in this reaction class. We delve into the mechanistic underpinnings and practical execution of three principal strategies: transition-metal catalyzed asymmetric hydrogenation, enzyme-catalyzed reductions, and substrate-controlled diastereoselective reductions using chiral auxiliaries. For each approach, we provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to troubleshoot and adapt these methods. This document is designed to serve as a comprehensive resource for chemists in research and development, bridging theoretical concepts with field-proven applications.
Introduction: The Significance of Chiral Hydroxy Esters
Chiral β-hydroxy esters are highly valuable synthons due to their versatile functionality, allowing for further synthetic manipulations at the hydroxyl and ester groups. The precise control of stereochemistry at the newly formed secondary alcohol is often a critical determinant of the biological activity of the final target molecule. Consequently, the development of robust and highly selective methods for the reduction of prochiral ketoesters remains a central focus in asymmetric synthesis.
This guide will navigate through the most powerful and widely adopted strategies, providing both the conceptual framework and the practical knowledge necessary for successful implementation in a laboratory setting.
Transition-Metal Catalyzed Asymmetric Hydrogenation
Homogeneous asymmetric hydrogenation, particularly using Ruthenium-based catalysts, stands as one of the most efficient methods for the enantioselective reduction of β-ketoesters.[1] The pioneering work of Noyori and colleagues demonstrated that Ru(II) complexes bearing the C₂-symmetric chiral diphosphine ligand, BINAP, are exceptionally effective catalysts for this transformation, often affording products with near-perfect enantioselectivity.[2][3]
The Noyori-Type Reduction: Mechanism and Rationale
The catalytic cycle of the Noyori asymmetric hydrogenation is a well-studied process that provides a clear rationale for its high efficiency and selectivity.[1][2]
-
Catalyst Activation: The precatalyst, typically a Ru(II)-dihalide complex like RuCl₂[(R)-BINAP], is activated by hydrogen to form a reactive Ru-hydride species.[2][3]
-
Substrate Coordination: The β-ketoester coordinates to the ruthenium center in a bidentate fashion through both carbonyl oxygens. This chelation is crucial for locking the substrate into a defined conformation.[1]
-
Stereodetermining Hydride Transfer: The chiral environment created by the atropisomeric BINAP ligand dictates the facial selectivity of the hydride transfer from the metal to the ketone carbonyl. The bulky phenyl groups on the phosphine ligands effectively block one face of the coordinated ketone, allowing the hydride to attack from the less hindered face. This occurs via a six-membered pericyclic transition state.[4]
-
Product Release & Catalyst Regeneration: After hydride transfer, the resulting β-hydroxy ester product is displaced by solvent or another substrate molecule, and the catalyst is regenerated for the next cycle.[2]
The choice of the BINAP enantiomer ((R)- or (S)-BINAP) directly determines the absolute configuration of the resulting alcohol product. This predictable relationship is a key advantage of the Noyori system.[2]
Workflow for Asymmetric Hydrogenation
Caption: General workflow for Noyori-type asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Ethyl 4-Chloro-3-Oxobutanoate
This protocol describes the reduction to ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for pharmaceuticals.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (Substrate)
-
RuCl₂[(S)-BINAP] (Catalyst)
-
Ethanol (EtOH), anhydrous
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen) and Hydrogen (high purity)
-
Standard glassware for inert atmosphere techniques (Schlenk flask, etc.)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, charge a glass liner for the high-pressure vessel with ethyl 4-chloro-3-oxobutanoate (e.g., 1.0 g, 6.08 mmol) and anhydrous ethanol (15 mL).
-
Degassing: Seal the liner and sparge the solution with argon for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a glovebox, add RuCl₂[(S)-BINAP] (e.g., 5.7 mg, 0.006 mmol, 0.1 mol%). The substrate-to-catalyst (S/C) ratio is a critical parameter and is typically around 1000.
-
Reaction Setup: Quickly transfer the sealed glass liner into the high-pressure vessel. Seal the vessel according to the manufacturer's instructions.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 atm with hydrogen.
-
Reaction Conditions: Begin stirring and heat the vessel to 80 °C. The reaction is typically complete within 12-24 hours. Monitor progress by taking aliquots (after safely venting and re-pressurizing) for GC or TLC analysis.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (S)-4-chloro-3-hydroxybutanoate.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis. For this product, greater than 98% e.e. is commonly achieved.
Biocatalysis: The Enzymatic Approach
Enzyme-catalyzed reductions, particularly using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offer a green and highly selective alternative to metal catalysis.[5][6] These biocatalysts operate under mild conditions (aqueous media, room temperature, atmospheric pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity.[7]
Principles of Enzymatic Reduction
KREDs are a class of oxidoreductase enzymes that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a carbonyl group.[8] The high stereoselectivity arises from the intricate three-dimensional structure of the enzyme's active site.
-
Substrate Binding: The ketoester substrate binds within a chiral pocket in the enzyme. Specific amino acid residues orient the substrate in a highly defined manner through hydrogen bonding and hydrophobic interactions.
-
Prelog vs. anti-Prelog Selectivity: KREDs are often classified based on the stereochemical outcome. "Prelog" selective enzymes deliver the hydride to the Re-face of the carbonyl, while "anti-Prelog" enzymes deliver it to the Si-face. This allows for the predictable synthesis of either enantiomer of the product by selecting the appropriate enzyme.[5]
-
Cofactor Regeneration: Since the NADPH/NADH cofactor is expensive, it must be regenerated in situ for the reaction to be economically viable. This is often achieved by adding a sacrificial co-substrate, such as isopropanol (which is oxidized to acetone by the enzyme) or by using a coupled-enzyme system (e.g., glucose dehydrogenase, GDH, which oxidizes glucose).[9][10]
Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate
Baker's yeast contains a multitude of reductases and provides a simple, inexpensive "whole-cell" biocatalyst system.[6][11] While commercially available isolated KREDs offer higher selectivity and reproducibility, the yeast protocol is an excellent entry point into biocatalysis.
Materials:
-
Ethyl acetoacetate (Substrate)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (for extraction)
Procedure:
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (40 g) in warm tap water (200 mL, ~35-40 °C). Add the active dry baker's yeast (20 g) and swirl gently to suspend.
-
Incubation: Cover the flask with a cotton plug or perforated foil and let it stand in a warm place (~30 °C) for 30 minutes, or until signs of fermentation (foaming) are evident.
-
Substrate Addition: Add the ethyl acetoacetate (2.0 g, 15.4 mmol) to the fermenting yeast mixture.
-
Reaction: Vigorously stir or shake the mixture at room temperature for 24-48 hours. The open system allows for the release of CO₂.
-
Work-up - Filtration: Add a pad of Celite® (approx. 15 g) to the flask and stir for 5 minutes to create a filterable slurry. Filter the mixture through a Büchner funnel, washing the yeast cake thoroughly with ethyl acetate (3 x 50 mL).
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. The ethyl acetate washings will form an organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Analysis: The product, ethyl (S)-3-hydroxybutanoate, is typically obtained with an enantiomeric excess of 85-95%.[12] The e.e. should be confirmed by chiral GC or by NMR analysis of a Mosher's ester derivative.
Table 1: Comparison of Reduction Methodologies
| Feature | Asymmetric Hydrogenation (Noyori) | Enzymatic Reduction (KREDs/Yeast) |
| Catalyst | Ru-BINAP complexes | Ketoreductases, Whole Cells |
| Selectivity (e.e.) | Excellent (>98%)[1] | Good to Excellent (85% to >99%)[12][13] |
| Conditions | High H₂ pressure, elevated temp. | Aqueous, ambient temp. & pressure |
| Substrate Scope | Broad | Can be substrate-specific |
| Cofactors | H₂ gas | NADPH/NADH (requires regeneration) |
| Environmental Impact | Heavy metal catalyst, organic solvents | "Green", aqueous media |
| Cost & Setup | High initial cost (catalyst, equipment) | Low cost (yeast), but KREDs can be expensive |
Substrate-Controlled Diastereoselective Reduction
This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the ketoester substrate. The inherent chirality of the auxiliary directs the approach of an achiral reducing agent to one of the two diastereotopic faces of the ketone, leading to a diastereoselective reduction. The auxiliary is subsequently removed to reveal the enantiomerically enriched hydroxy ester.[14]
Mechanism and Rationale of Chiral Auxiliaries
The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reactive carbonyl center.
-
Conformational Locking: The auxiliary forces the molecule into a rigid conformation, often through chelation with a metal-based reducing agent (e.g., L-Selectride, Zinc Borohydride).[14][15]
-
Steric Shielding: Bulky groups on the chiral auxiliary physically block one face of the ketone. The hydride reagent is therefore forced to attack from the opposite, more accessible face.
-
Felkin-Ahn Model: The stereochemical outcome can often be predicted using models like the Felkin-Ahn model, which considers the steric bulk of the substituents adjacent to the carbonyl group.
Commonly used auxiliaries include derivatives of amino alcohols, such as cis-1-arylsulfonamido-2-indanols or camphor-derived systems.[14][16]
General Workflow for Chiral Auxiliary Approach
Caption: Workflow for substrate-controlled diastereoselective reduction.
Protocol: Reduction of an α-Keto Ester with a cis-1-Amino-2-indanol Auxiliary
This protocol is adapted from the work demonstrating the utility of cis-1-arylsulfonamido-2-indanols as effective chiral auxiliaries.[14]
Materials:
-
α-keto ester derived from a chiral cis-1-arylsulfonamido-2-indanol
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Lithium Hydroxide (LiOH) for cleavage
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral α-keto ester substrate (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add L-Selectride (1.2 mL, 1.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. The bulky L-Selectride is key to achieving high diastereoselectivity.[14]
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ (15 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Analysis & Purification: Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. High d.e. (>95%) is expected. Purify by column chromatography if necessary.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by mild saponification (e.g., LiOH in THF/water) to yield the optically active α-hydroxy acid, allowing for the recovery and reuse of the valuable auxiliary.[14]
Analytical Methods for Determining Stereoselectivity
Accurate determination of enantiomeric or diastereomeric excess is crucial for evaluating the success of a stereoselective reaction.[17][18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The enantiomers or diastereomers are separated on a chiral stationary phase, and the ratio is determined by integrating the peak areas.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method uses a capillary column with a chiral stationary phase.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to an NMR sample, causing the signals of the two enantiomers to separate, allowing for integration.
-
Mosher's Ester Analysis: The chiral alcohol product is derivatized by reacting it with Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This creates a pair of diastereomeric esters whose ¹H or ¹⁹F NMR signals are typically well-resolved, enabling determination of the original e.e.[13]
-
Conclusion and Future Outlook
The stereoselective reduction of ketoesters is a mature field that continues to evolve. While Noyori-type hydrogenations offer exceptional selectivity and broad applicability, the push towards greener, more sustainable chemistry has elevated the importance of biocatalysis. The use of engineered ketoreductases, available in convenient screening kits, is becoming increasingly prevalent in industrial settings. Substrate-controlled methods, though requiring additional synthetic steps, remain a powerful tool, especially for complex molecules where catalyst-controlled methods may be less effective. The choice of method will ultimately depend on factors such as the specific substrate, desired scale, available equipment, and economic considerations. Future developments will likely focus on expanding the scope of biocatalysts through protein engineering and the discovery of new, non-precious metal catalysts for asymmetric hydrogenation.
References
-
D. H. G. C. (1995). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. Tetrahedron Letters. [Link]
-
Szaleniec, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. BMC Biotechnology. [Link]
-
Zhang, Z., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]
-
NROChemistry. Noyori Hydrogenation. NROChemistry. [Link]
-
All Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
-
D. H. G. C. (1995). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. PubMed. [Link]
-
Bariotaki, A., et al. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters. [Link]
-
Chu, Y.-Y., et al. (2005). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry. [Link]
-
Shieh, W. R., et al. (1992). Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast. Scite. [Link]
-
Sih, C. J., et al. (1985). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rowan University. [Link]
-
Vanagel, M. A., et al. (2020). Enzymatic reduction of α‐fluoro‐β‐keto esters. ResearchGate. [Link]
-
Rodriguez, S., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
-
Fronza, G., et al. (2002). Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC. [Link]
-
Nakata, T., et al. (1980). Stereoselective reduction of β-keto esters with zinc borohydride. stereoselective synthesis of erythro-3-hydroxy-2-alkylpropionates. Tetrahedron Letters. [Link]
-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. [Link]
-
Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]
-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PMC. [Link]
-
Toussaint, A., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]
-
Toussaint, A., et al. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
University of Bristol. Determination of enantiomeric excess. University of Bristol. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 14. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Determination of enantiomeric excess [ch.ic.ac.uk]
Title: High-Efficiency Enzymatic Kinetic Resolution of Racemic Methyl 3-(Benzyloxy)-2-hydroxypropanoate using Immobilized Lipase B from Candida antarctica
An Application Note and Protocol from a Senior Application Scientist
Abstract
This application note provides a detailed protocol and scientific rationale for the enzymatic kinetic resolution (EKR) of racemic methyl 3-(benzyloxy)-2-hydroxypropanoate. This substrate is a key chiral building block in the synthesis of various pharmaceuticals. The protocol leverages the high selectivity and efficiency of immobilized Lipase B from Candida antarctica (CALB), often known by trade names such as Novozym® 435, to achieve high enantiomeric excess (e.e.) of the desired (S)-ester and unreacted (R)-alcohol. We will explore the mechanistic underpinnings of this resolution, provide a step-by-step experimental workflow, and present the expected outcomes through structured data tables and process diagrams. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
The production of enantiomerically pure compounds is a cornerstone of modern drug development, as the pharmacological activity and toxicity of a chiral drug are often confined to a single enantiomer. Racemic methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable precursor for synthesizing a range of bioactive molecules. Its resolution into individual enantiomers is therefore of significant synthetic interest.
Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign alternative to traditional chiral resolution methods. EKR utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In this application, we employ CALB, a lipase renowned for its broad substrate specificity, high stability, and exceptional enantioselectivity.
The core of this protocol is the transesterification of the racemic alcohol (a hydroxyl group) with an acyl donor. CALB selectively acylates the (R)-enantiomer at a much faster rate than the (S)-enantiomer. This difference in reaction rates allows for the separation of the fast-reacting (R)-enantiomer (which becomes an ester) from the slow-reacting (S)-enantiomer (which remains an alcohol).
The choice of an immobilized enzyme, such as Novozym® 435, is critical for practical application. Immobilization enhances the enzyme's stability in organic solvents and at elevated temperatures. Furthermore, it simplifies the post-reaction workup, as the enzyme can be easily removed from the reaction mixture by simple filtration and can be reused for multiple cycles, improving the process's economic viability.
Experimental Workflow and Logic
The overall experimental process is designed for clarity, reproducibility, and efficiency. The workflow is visualized in the diagram below, outlining the key stages from setup to analysis.
Figure 1: High-level workflow for the enzymatic kinetic resolution.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Racemic methyl 3-(benzyloxy)-2-hydroxypropanoate (Substrate)
-
Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)
-
Vinyl acetate (Acyl Donor)
-
Toluene (Solvent, anhydrous)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Anhydrous Magnesium Sulfate (for drying)
-
Internal Standard for HPLC/GC analysis (e.g., decane)
3.2. Equipment
-
Orbital shaker incubator
-
HPLC or GC system with a chiral column (e.g., Chiralcel OD-H or equivalent)
-
Rotary evaporator
-
Glassware for synthesis and chromatography
-
Filtration apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add racemic methyl 3-(benzyloxy)-2-hydroxypropanoate (1.0 g, 4.76 mmol).
-
Add 50 mL of anhydrous toluene.
-
Add vinyl acetate (0.88 mL, 9.52 mmol, 2.0 equivalents). The use of an excess of the acyl donor drives the reaction equilibrium towards product formation. Vinyl acetate is often chosen as it produces acetaldehyde as a byproduct, which does not interfere with the reverse reaction.
-
Add the immobilized CALB (Novozym® 435, 100 mg). A 10% w/w loading of enzyme to substrate is a robust starting point.
-
-
Incubation:
-
Seal the flask and place it in an orbital shaker incubator set to 45°C and 200 rpm. The elevated temperature increases the reaction rate without significantly compromising the stability of the immobilized enzyme.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
For each aliquot, filter out the enzyme and dilute with the mobile phase used for chiral HPLC analysis.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol substrate and the formed ester product, as well as the overall conversion. The goal is to stop the reaction at or near 50% conversion to maximize the e.e. of both the product and the unreacted starting material, a principle established by C. J. Sih.
-
-
Reaction Work-up (at ~50% Conversion):
-
Once the reaction has reached approximately 50% conversion, remove the flask from the incubator and allow it to cool to room temperature.
-
Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.
-
Transfer the filtrate to a round-bottom flask and remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.
-
-
Product Separation:
-
The resulting crude oil contains the (S)-methyl 3-(benzyloxy)-2-hydroxypropanoate and the (R)-methyl 3-(benzyloxy)-2-acetoxypropanoate.
-
Separate these two compounds using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The ester product will be less polar and elute before the more polar alcohol.
-
-
Characterization and Analysis:
-
Determine the yield of the isolated alcohol and ester.
-
Confirm the enantiomeric excess of each purified compound using chiral HPLC.
-
Calculate the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity, using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)], where 'c' is the conversion and 'eep' is the enantiomeric excess of the product.
-
Expected Results and Data Presentation
The following table summarizes typical results expected from this protocol.
| Parameter | (S)-Alcohol | (R)-Ester |
| Reaction Time | 12-24 hours | 12-24 hours |
| Conversion | ~50% | ~50% |
| Yield (isolated) | >40% | >40% |
| Enantiomeric Excess (e.e.) | >98% | >98% |
| Enantiomeric Ratio (E) | \multicolumn{2}{c | }{>200} |
Table 1: Representative data for the kinetic resolution of methyl 3-(benzyloxy)-2-hydroxypropanoate.
Mechanistic Insights
The high selectivity of CALB in this reaction is attributed to the specific architecture of its active site. The catalytic triad (Ser-His-Asp) is situated within a chiral pocket.
Figure 2: Simplified representation of enantioselective binding in the CALB active site.
The benzyloxy group of the (R)-enantiomer fits snugly into a large hydrophobic pocket of the enzyme, positioning the hydroxyl group optimally for nucleophilic attack on the acyl-enzyme intermediate formed with vinyl acetate. Conversely, the (S)-enantiomer experiences steric hindrance, which prevents it from achieving the correct orientation for efficient catalysis. This difference in binding affinity and orientation leads to a significant difference in acylation rates, resulting in a highly effective kinetic resolution.
Conclusion
This application note details a robust and highly selective method for the kinetic resolution of racemic methyl 3-(benzyloxy)-2-hydroxypropanoate using immobilized CALB. The protocol is straightforward, scalable, and employs a reusable catalyst, aligning with the principles of green chemistry. By following the outlined procedure and monitoring the reaction to approximately 50% conversion, researchers can obtain both the (S)-alcohol and the (R)-ester in high yield and excellent enantiomeric purity, providing valuable chiral synthons for pharmaceutical research and development.
References
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]
-
Arana-Peña, S., Carballares, D., Morellon-Sterlling, R., & Fernandez-Lafuente, R. (2021). Immobilization of Lipases on Hydrophobic Supports: A Physical and Reversible Method to Interfacially Activate and Stabilize Lipases. Catalysts, 11(1), 109. [Link]
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. [Link]
-
Straathof, A. J. J., & Jongejan, J. A. (1997). The enantiomeric ratio: origin, determination and prediction. Enzyme and Microbial Technology, 21(8), 559-571. [Link]
Application Notes and Protocols: Strategies for the Deprotection of Benzyl Ether in (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Introduction: The Benzyl Ether as a Robust Hydroxyl Protecting Group and Rationale for its Removal
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The benzyl ether stands out as a widely employed protecting group for hydroxyl functionalities due to its ease of installation and general stability across a broad spectrum of reaction conditions, including acidic and basic environments.[1][2] The specific substrate, (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, is a valuable chiral building block in the synthesis of various biologically active molecules. The final stages of such syntheses often necessitate the selective cleavage of the benzyl ether to unmask the primary alcohol, a critical step for subsequent transformations or to yield the final target molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the benzyl ether in this compound. We will delve into the mechanistic underpinnings of the most effective debenzylation strategies, offer detailed, field-proven protocols, and present a comparative analysis of these methods to aid in the selection of the most appropriate technique for a given synthetic context.
Methodologies for Benzyl Ether Deprotection
The cleavage of a benzyl ether is most commonly achieved via hydrogenolysis, a reaction that involves the scission of a chemical bond by hydrogen.[3][4] This can be accomplished through direct catalytic hydrogenation with hydrogen gas or via catalytic transfer hydrogenation, where a hydrogen donor molecule is used.[1][2] Alternative methods, such as Lewis acid-mediated cleavage and oxidative deprotection, offer solutions when the substrate is incompatible with reductive conditions.[5]
Catalytic Hydrogenation: The Workhorse of Debenzylation
Catalytic hydrogenation is a highly efficient and clean method for benzyl ether deprotection, typically affording the desired alcohol and toluene as the sole byproduct, which is easily removed due to its volatility.[2][4] The reaction is heterogeneously catalyzed, most commonly with palladium on a solid support like activated carbon (Pd/C).
Mechanism of Action: The reaction proceeds through a process known as hydrogenolysis. The benzyl ether first undergoes oxidative addition to the palladium(0) catalyst surface, forming a palladium(II) complex.[6] Subsequently, hydrogen coordinates to the metal center and is transferred to the complex, leading to the release of the deprotected alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst.[6]
Key Parameters for Optimization:
-
Catalyst Selection and Loading: 10% Palladium on carbon (Pd/C) is the most common catalyst. For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more active. A typical catalyst loading is 10 mol% with respect to the substrate.[7]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate. Protic solvents like methanol and ethanol are generally preferred.[7]
-
Hydrogen Source and Pressure: The reaction is typically carried out under a hydrogen atmosphere, often using a hydrogen-filled balloon for atmospheric pressure reactions.[7] For less reactive substrates, the reaction can be conducted under higher hydrogen pressure in a specialized reactor.[8]
Experimental Protocol: Catalytic Hydrogenation of this compound
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9][10] Palladium on carbon can be pyrophoric, especially after use and when dry.[10][11] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Ensure all glassware is free of cracks.[11]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum adapter and vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol%) to the solution under a nitrogen or argon atmosphere to prevent ignition of the catalyst.[11]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.[10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully purge the reaction flask with nitrogen to remove all hydrogen gas.[9]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7] Do not allow the filter cake to dry out.[9]
-
Wash the Celite® pad with methanol.[7]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, (R)-Methyl 2,3-dihydroxypropanoate.
-
Further purification can be performed by chromatography if necessary.[7]
-
Catalyst Quenching: Immediately after filtration, the Celite® pad with the catalyst should be wetted with water to reduce the fire hazard.[10] The wet catalyst should be disposed of in a designated waste container.[9]
Data Presentation: Catalytic Hydrogenation Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Substrate | This compound | --- |
| Catalyst | 10% Pd/C | Standard and effective catalyst. |
| Catalyst Loading | 10 mol% | Sufficient for most reactions. |
| Solvent | Methanol | Protic solvent, facilitates hydrogenolysis. |
| Hydrogen Source | H₂ balloon (atmospheric pressure) | Sufficient for this substrate. |
| Temperature | Room Temperature | Mild and effective conditions. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion. |
Visualization: Catalytic Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation.
Catalytic Transfer Hydrogenation: A Milder Alternative
For substrates containing functional groups that are sensitive to reduction by hydrogen gas (e.g., alkenes, alkynes), catalytic transfer hydrogenation offers a milder and often more selective alternative.[1][2] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Common Hydrogen Donors:
Mechanism of Action: The mechanism is similar to catalytic hydrogenation, but the hydrogen is sourced from the donor molecule on the catalyst surface. For example, with ammonium formate, it decomposes on the palladium surface to produce hydrogen, carbon dioxide, and ammonia.
Experimental Protocol: Transfer Hydrogenation using Ammonium Formate
Safety First: While avoiding the direct use of hydrogen gas, handling of the pyrophoric Pd/C catalyst still requires the same safety precautions as catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite® or other filter aid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate), carefully add 10% Pd/C (10-20% by weight of the substrate).[7]
-
To this suspension, add ammonium formate (5.0 eq) in one portion.[7]
-
Heat the reaction mixture to reflux.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.[7]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7]
-
Wash the filter cake with a small amount of methanol.[7]
-
Combine the filtrates and remove the solvent under reduced pressure.[7]
-
The crude product can be purified by recrystallization or chromatography.[7]
-
Catalyst Quenching: As with catalytic hydrogenation, the used catalyst on the Celite® pad should be immediately wetted with water and disposed of properly.
Data Presentation: Comparison of Hydrogenation Methods
| Method | Hydrogen Source | Pressure | Temperature | Selectivity | Safety Considerations |
| Catalytic Hydrogenation | H₂ gas | Atmospheric or elevated | Room Temperature | May reduce other functional groups | Flammable gas, pyrophoric catalyst |
| Transfer Hydrogenation | Ammonium formate | Atmospheric | Reflux | Generally more selective | Pyrophoric catalyst |
Lewis Acid-Mediated Deprotection
In cases where reductive conditions are not viable, Lewis acids can be employed to cleave benzyl ethers.[5] This method is particularly useful for substrates that are sensitive to hydrogenation. However, the strong acidic conditions may not be compatible with other acid-labile functional groups.
Common Lewis acids for this purpose include boron trichloride (BCl₃), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃).[14][15] The choice of Lewis acid and reaction conditions can be tailored to achieve selectivity. For example, SnCl₄ has been shown to selectively cleave benzyl esters in the presence of benzyl ethers.[14]
General Protocol Considerations:
-
Stoichiometry: Lewis acids are typically used in stoichiometric amounts or in excess.
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane are commonly used.
-
Temperature: Reactions are often run at low temperatures to control reactivity and improve selectivity.
-
Workup: Careful quenching of the Lewis acid is required, typically with water or a mild base.
Due to the presence of a free hydroxyl group and a methyl ester in the substrate, which can also interact with Lewis acids, this method may be less ideal for this compound unless carefully optimized.
Oxidative Deprotection
Oxidative cleavage of benzyl ethers provides another alternative to reductive methods. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[16][17] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to proceed efficiently.[16]
This method can be advantageous when other reducible groups are present in the molecule.[18] However, the reaction conditions may not be suitable for substrates with other oxidizable functionalities.
Conclusion
The deprotection of the benzyl ether in this compound is a crucial step in many synthetic routes. Catalytic hydrogenation with Pd/C and hydrogen gas remains the most straightforward and efficient method for this transformation, provided the substrate is compatible with reductive conditions. For molecules containing other reducible functional groups, catalytic transfer hydrogenation offers a milder and more selective alternative. While Lewis acid-mediated and oxidative deprotection methods exist, their application to this specific substrate may be complicated by the presence of other functional groups. Careful consideration of the overall synthetic strategy and the compatibility of the substrate with the reaction conditions is essential for selecting the optimal deprotection protocol.
References
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hydrogenation SOP. (n.d.).
-
Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (n.d.). ResearchGate. Retrieved from [Link]
- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.).
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv. Retrieved from [Link]
-
Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. (1997). Synlett, 1997(10), 1153–1154. [Link]
-
synthesis & cleavage of benzyl ethers. (2019, December 27). [Video]. YouTube. Retrieved from [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
benzyl ether cleavage. (2018, December 31). [Video]. YouTube. Retrieved from [Link]
-
Reduction/Ether Cleavage via Hydrogenation. (2020, March 17). [Video]. YouTube. Retrieved from [Link]
-
Benzyl Deprotection Mechanism (H2 + Pd/C). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters, 23(3), 875–880. [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (2005). Tetrahedron Letters, 46(43), 7307–7309. [Link]
-
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (2021). Organic & Biomolecular Chemistry, 19(35), 7633–7640. [Link]
-
Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 17. keio.elsevierpure.com [keio.elsevierpure.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Introduction
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its stereochemically defined structure, featuring both a protected primary alcohol and a secondary alcohol, makes it a versatile intermediate. However, achieving high yield and enantiopurity in its synthesis can be challenging, often plagued by issues such as side reactions, incomplete conversions, and difficult purifications.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed, field-proven protocols to help you optimize your synthesis and overcome common experimental hurdles.
Synthesis Overview: The Benzylation Route
A common and effective strategy for synthesizing this compound involves the selective protection of the primary hydroxyl group of a suitable chiral precursor, such as (R)-methyl glycerate. The most critical step is the benzylation reaction, typically achieved using a benzyl halide (e.g., benzyl bromide) and a base. The choice of base, solvent, and reaction temperature is paramount to ensure high selectivity for the primary alcohol, preventing the formation of dibenzylated byproducts and preserving the stereochemical integrity of the chiral center.
A typical reaction scheme is as follows:
The workflow for this synthesis requires careful execution of the reaction, workup, and purification steps to achieve the desired product in high purity and yield.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A1: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures.
-
Cause 1: Inactive Base or Reagents. The use of an unsuitable or weak base can lead to incomplete deprotonation of the primary alcohol, resulting in poor conversion. Sodium hydride (NaH), a common choice, can be of poor quality if old or improperly stored.
-
Solution: Use a strong, non-nucleophilic base. A patent for a similar synthesis suggests that sodium tert-amylate can be highly effective[1]. If using NaH, ensure it is a fresh batch of high purity (e.g., 95% dry powder rather than a 60% dispersion in mineral oil, which requires washing). Always verify the quality of your benzyl bromide, as it can degrade over time.
-
Cause 2: Presence of Water. This reaction is highly moisture-sensitive. Water will quench the base and can hydrolyze the ester product.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., THF, DMF) from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (Nitrogen or Argon)[2].
-
Cause 3: Incorrect Reaction Temperature. Adding reagents at room temperature can lead to a runaway reaction and the formation of multiple byproducts. Conversely, a temperature that is too low may stall the reaction.
-
Solution: The initial deprotonation and addition of benzyl bromide should be performed at a reduced temperature (e.g., 0°C or below) to control the reaction rate[1]. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred until completion is confirmed by TLC analysis[1].
Q2: I am observing a significant amount of a non-polar byproduct in my TLC and NMR. What is it and how can I prevent it?
A2: This is very likely the dibenzylated product, where both the primary (C3) and secondary (C2) hydroxyl groups have been protected.
-
Cause: The use of excess benzyl bromide or an overly strong base/high temperature can reduce the selectivity of the reaction. The alkoxide of the secondary alcohol can form and react with the benzylating agent.
-
Solution 1: Stoichiometric Control. Use a slight excess, but not a large excess, of the base (e.g., 1.1-1.2 equivalents) and the benzyl bromide (e.g., 1.1 equivalents). This ensures there isn't enough reagent to react significantly with the less reactive secondary alcohol.
-
Solution 2: Temperature Management. As mentioned, maintain low temperatures during reagent addition to favor the kinetically preferred reaction at the sterically less hindered primary hydroxyl group[1].
-
Solution 3: Choice of Base. A bulky base may offer slightly better selectivity, although this is often less critical than stoichiometry and temperature control.
Q3: My reaction stalls, and a large amount of starting material remains even after extended reaction times. What should I do?
A3: This indicates an incomplete reaction, typically due to insufficient activation of the substrate.
-
Cause 1: Insufficient Base. If the base is not added in at least a stoichiometric amount (1.0 equivalent), or if it has degraded, there will not be enough to deprotonate all of the starting material.
-
Solution: Ensure you are using at least 1.1 equivalents of a high-quality base. For solid bases like NaH, ensure proper dispersion in the solvent to maximize surface area and reactivity.
-
Cause 2: Low Temperature. While low temperature is crucial for the addition step, the reaction may require warming to proceed to completion.
-
Solution: After adding the reagents at 0°C, allow the reaction to warm to room temperature (20-25°C) and monitor by TLC. Some procedures for similar benzylations may even require gentle heating to drive the reaction to completion, though this increases the risk of side products[2].
Q4: How can I be sure the stereochemistry at the C2 position is not compromised during the reaction?
A4: The chiral center at C2 is adjacent to a carbonyl group, making its alpha-proton potentially acidic. Under harsh basic conditions, epimerization (inversion of stereochemistry) is a risk, which would lead to a mixture of (R) and (S) products.
-
Cause: Use of an excessively strong base or prolonged exposure to high temperatures can facilitate deprotonation at C2, leading to racemization.
-
Solution 1: Milder Base. While a strong base is needed, extremely harsh conditions should be avoided. Bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are sometimes used for benzylations and are less likely to cause epimerization than alkoxides or hydrides, though they may require higher temperatures[3].
-
Solution 2: Strict Temperature Control. Avoid heating the reaction mixture unless absolutely necessary. The risk of epimerization increases significantly with temperature.
-
Validation: The enantiomeric excess (ee%) of the final product should be verified using a suitable chiral analytical method, such as Chiral HPLC or SFC.
Q5: The crude product is an oil that is difficult to purify by column chromatography. What is an effective purification strategy?
A5: Co-elution of the desired product with the starting material or byproducts like benzyl alcohol and dibenzyl ether is a common challenge.
-
Solution: Flash column chromatography on silica gel is the standard method. Use a shallow solvent gradient, starting with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity. Monitor the fractions carefully by TLC. A detailed procedure from a similar synthesis recommends a gradient of methylene chloride and hexanes[2].
-
Workup Tip: A thorough aqueous workup is critical before chromatography. Washing the organic layer with water and brine removes most of the DMF or other water-soluble impurities. Washing with a mild acidic solution (like dilute HCl) can help remove any remaining basic compounds, while a wash with sodium bicarbonate can remove acidic byproducts[1].
Optimized Experimental Protocols
The following protocols are synthesized from best practices and established procedures to provide a reliable method for synthesis and purification.
Table 1: Reagent Stoichiometry and Details
| Reagent | Molar Eq. | Purity/Notes |
| (R)-Methyl glycerate | 1.0 | >98% ee |
| Sodium tert-amylate | 1.2 | Use as a solution in THF or add solid carefully |
| Benzyl Bromide | 1.1 | Freshly distilled or from a new bottle |
| Anhydrous THF | - | Solvent, ensure <50 ppm H₂O |
| Saturated NH₄Cl | - | For quenching |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Na₂SO₄ | - | For drying |
Protocol 1: Synthesis of this compound
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with argon.
-
Reaction Setup: Add (R)-methyl glycerate (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution.
-
Cooling: Cool the solution to below 5°C in an ice-water bath[1].
-
Base Addition: Slowly add sodium tert-amylate (1.2 eq) to the stirred solution while maintaining the temperature below 5°C. Stir the resulting mixture for 15-20 minutes at this temperature.
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-30°C). Stir for 4-6 hours, monitoring the reaction progress by TLC (stain with potassium permanganate). The reaction is complete when the starting material spot has been consumed.
-
Quenching: Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the starting eluent and load it onto the column.
-
Elution: Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-25%).
-
Fraction Collection: Collect fractions and analyze them by TLC. The product is typically a colorless to pale yellow oil[2].
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final product. Confirm identity and purity by NMR and MS analysis.
References
- Organic Syntheses Procedure: 3-benzyloxy-2-methyl propano
- Benchchem: A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropano
- Benchchem Application Note: Synthesis of Methyl 3-Hydroxypropanoate via Ring-Opening of 2-Oxetanone with Methanol.
- Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters.
- Google Patents: Synthesis method of (R)
- MDPI: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
Technical Support Center: Synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Welcome to the technical support center for the synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. A common and effective method for its synthesis is the Sharpless asymmetric dihydroxylation of methyl 3-(benzyloxy)propenoate.[1][2][3] This reaction is renowned for its high enantioselectivity and reliability. However, like any chemical transformation, it is not without its potential for side reactions that can impact yield and purity. This guide will help you navigate and troubleshoot these challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, their probable causes, and step-by-step solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating a mixture of compounds.
Probable Causes and Solutions:
-
Incomplete Reaction: The dihydroxylation reaction may not have gone to completion.
-
Solution: Ensure that the reaction time is adequate. Monitor the reaction progress by TLC until the starting alkene is consumed. The reaction is typically faster under slightly basic conditions, so maintaining a stable pH with a buffer is crucial.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity.
-
Solution: For many substrates, the Sharpless asymmetric dihydroxylation is carried out at 0 °C to room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously as it can sometimes decrease enantioselectivity.
-
-
Catalyst Deactivation: The osmium tetroxide catalyst can be sensitive to impurities or improper handling.
-
Solution: Use high-purity reagents and solvents. Ensure that the reoxidant (e.g., K₃Fe(CN)₆ or NMO) is present in the correct stoichiometric amount to regenerate the Os(VIII) species effectively.[1]
-
-
Side Reaction with the Solvent: If using a reactive solvent, it may compete with the alkene for the catalyst.
-
Solution: A common solvent system for this reaction is a mixture of t-butanol and water. This system is generally inert and provides good solubility for the reagents.
-
Problem 2: Formation of Achiral Diol (Racemic Mixture)
Symptoms:
-
The product shows no optical rotation.
-
Chiral HPLC or GC analysis reveals a 1:1 mixture of (R) and (S) enantiomers.
Probable Causes and Solutions:
-
Ineffective Chiral Ligand: The chiral ligand (e.g., (DHQD)₂PHAL for the (R)-diol) may be degraded or absent.
-
Background Uncatalyzed Dihydroxylation: If the concentration of the alkene is too high, a non-enantioselective dihydroxylation can occur, competing with the desired chiral pathway.[3]
-
Solution: Maintain a low concentration of the alkene substrate. This can be achieved by slow addition of the alkene to the reaction mixture.
-
Problem 3: Presence of Over-oxidation Products
Symptoms:
-
NMR or Mass Spectrometry analysis indicates the presence of α-ketols or carboxylic acids.
Probable Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged reaction times or elevated temperatures can lead to over-oxidation of the newly formed diol.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating.
-
-
Incorrect Stoichiometry of Reoxidant: An excess of a strong reoxidant can promote over-oxidation.
-
Solution: Use the recommended amount of reoxidant. Potassium ferricyanide is generally a mild and effective choice for this transformation.[1]
-
Problem 4: Formation of Transesterification Byproducts
Symptoms:
-
NMR analysis shows the presence of ethyl or other alkyl esters if the corresponding alcohols are present as impurities or solvents.
Probable Causes and Solutions:
-
Presence of Other Alcohols: If the reaction is carried out in the presence of alcohols other than methanol (from the methyl ester), transesterification can occur, especially under basic or acidic conditions.[4][5]
-
Solution: Ensure that the solvents and reagents are free from other alcoholic impurities. If purification is performed using an alcohol other than methanol, be mindful of the potential for transesterification.[6][7] The workup procedure should ideally be neutral or slightly acidic to minimize base-catalyzed transesterification.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The AD-mix is a pre-packaged mixture of reagents for the Sharpless asymmetric dihydroxylation.[1][3]
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Chiral Ligand ((DHQD)₂PHAL for AD-mix-β): This is a quinine derivative that complexes with the osmium and directs the stereochemical outcome of the reaction, leading to the formation of the (R)-diol.
-
Potassium ferricyanide (K₃Fe(CN)₆): The reoxidant that regenerates the active Os(VIII) catalyst from the Os(VI) species formed after the dihydroxylation step.
-
Potassium carbonate (K₂CO₃): A base that helps to maintain the optimal pH for the reaction, accelerating the catalytic cycle.[3]
Q2: How can I purify the final product from the reaction mixture?
A2: After quenching the reaction (typically with sodium sulfite), the product is usually extracted into an organic solvent like ethyl acetate. The crude product can then be purified by flash column chromatography on silica gel.[8] A suitable eluent system is a mixture of hexanes and ethyl acetate.
Q3: Can racemization of the product occur during workup or purification?
A3: Racemization of the chiral center bearing the hydroxyl group is a possibility, especially under harsh acidic or basic conditions, or at elevated temperatures.[9][10][11][12] It is advisable to perform the workup and purification under mild conditions. Avoid strong acids or bases and prolonged heating.
Q4: What are the key analytical techniques to confirm the structure and purity of the product?
A4:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the product.
-
Polarimetry: To measure the optical rotation, which is a characteristic property of the chiral molecule.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Methyl 3-(benzyloxy)propenoate
-
To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL per mmol of alkene) at room temperature, add methanesulfonamide (1 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl 3-(benzyloxy)propenoate (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualization of Key Processes
Troubleshooting Logic for Low Yield
Caption: Competing reaction pathways in the synthesis.
Quantitative Data Summary
| Issue | Potential Cause | Parameter to Check/Adjust | Expected Outcome |
| Low Yield | Incomplete Reaction | Reaction Time | Increased product formation |
| Catalyst Inactivity | Reagent Purity | Improved catalytic turnover | |
| Low Enantioselectivity | Uncatalyzed Reaction | Substrate Concentration | Higher enantiomeric excess |
| Degraded Ligand | Ligand Quality | Improved enantioselectivity | |
| Impure Product | Over-oxidation | Reaction Time/Temp | Minimized byproduct formation |
| Transesterification | Solvent/Reagent Purity | Elimination of ester byproducts |
References
-
Organic Syntheses Procedure: 3-benzyloxy-2-methyl propanoate. Available from: [Link]
-
Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. Available from: [Link]
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents.
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available from: [Link]
-
Transesterification - Master Organic Chemistry. Available from: [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Available from: [Link]
- Process for racemization of optically active arylethanolamines - Google Patents.
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Available from: [Link]
- Racemization preparation method of chiral beta-amino acid and derivative thereof - Google Patents.
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. Available from: [Link]
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available from: [Link]
- RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1 - Google Patents.
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - Semantic Scholar. Available from: [Link]
- Manufacturing and purification technology for high purity propofol - Google Patents.
-
Estimation of Reaction Rates of Transesterification Pathways - Frontiers. Available from: [Link]
-
Estimation of Reaction Rates of Transesterification Pathways - Frontiers. Available from: [Link]
-
Synthesis of Methyl 3-Hydroxypropanoate by Hydroesterification of Ethylene Oxide over Dicobalt Octacarbonyl Catalyst - ResearchGate. Available from: [Link]
- Transesterification Reacton of Triglycerides and Monohydric Alcohols - Google Patents.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. Available from: [Link]
- Racemization method of S-lipoic acid and preparation method of R-lipoic acid - Google Patents.
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Estimation of Reaction Rates of Transesterification Pathways [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. US20090069585A1 - Transesterification Reacton of Triglycerides and Monohydric Alcohols - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO1991008196A2 - Process for racemization of optically active arylethanolamines - Google Patents [patents.google.com]
- 10. CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN102442994A - Racemization method of S-lipoic acid and preparation method of R-lipoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stereoselectivity in the Preparation of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate. This chiral building block is a critical intermediate in the synthesis of various pharmaceutical compounds. Achieving high stereoselectivity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this stereoselective synthesis.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses common issues encountered during the synthesis of this compound, with a focus on practical solutions to improve the enantiomeric excess (%ee).
Q1: My asymmetric reduction of Methyl 3-(benzyloxy)-2-oxopropanoate is resulting in low enantioselectivity (%ee). What are the primary factors to investigate?
Low enantiomeric excess is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
Primary Causes and Solutions:
-
Catalyst Integrity and Activity: The performance of the chiral catalyst is the cornerstone of a successful asymmetric reduction.
-
Catalyst Purity and Handling: Impurities in the catalyst or ligand can drastically reduce enantioselectivity.[1][2] Ensure that the catalyst and chiral ligands are of high purity and have been stored under appropriate inert conditions to prevent degradation.
-
Catalyst Loading: An incorrect catalyst loading can lead to suboptimal performance.[1] It is advisable to perform a catalyst loading screen to determine the optimal concentration for your specific reaction conditions.
-
Catalyst Activation: Some catalysts require an activation step. Consult the supplier's protocol or relevant literature to ensure proper activation is being performed.
-
-
Reaction Conditions: The reaction environment plays a significant role in the stereochemical outcome.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1] A temperature screening study is highly recommended.
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1] A solvent screen is a critical step in optimizing stereoselectivity.
-
Hydrogen Pressure (for Asymmetric Hydrogenation): In catalytic hydrogenation, the hydrogen pressure can impact both the reaction rate and the enantioselectivity.[3] Optimization of this parameter may be necessary.
-
-
Substrate Quality: The purity of the starting material, Methyl 3-(benzyloxy)-2-oxopropanoate, is essential. Impurities can interfere with the catalyst and lead to side reactions, ultimately lowering the %ee.
Experimental Protocol: Systematic Temperature Screening
Objective: To determine the optimal temperature for maximizing the enantiomeric excess.
-
Set up a series of identical small-scale reactions in parallel.
-
Maintain all parameters (substrate concentration, catalyst loading, solvent, and pressure) constant across all reactions.
-
Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).
-
After a predetermined time, quench the reactions and analyze the enantiomeric excess of the product using chiral HPLC or GC.
-
Plot the %ee versus temperature to identify the optimal reaction temperature.
Q2: I am observing the formation of the undesired (S)-enantiomer. How can I suppress its formation?
The formation of the (S)-enantiomer indicates a loss of stereocontrol. The following strategies can help to improve the selectivity for the desired (R)-enantiomer.
Strategies to Minimize the (S)-Enantiomer:
-
Choice of Chiral Ligand: The structure of the chiral ligand is the primary determinant of stereoselectivity. For ruthenium-based catalysts, ligands like BINAP and its derivatives are commonly used for the asymmetric hydrogenation of β-keto esters.[3] If you are using a particular ligand with suboptimal results, consider screening a library of different chiral ligands. The steric and electronic properties of the ligand can have a profound effect on the enantioselectivity.[4]
-
Additive Effects: The addition of certain additives can influence the catalytic cycle and improve stereoselectivity. For instance, in some Ru-catalyzed hydrogenations, the presence of a base can be beneficial.[4]
-
Biocatalytic Approaches: Consider using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes are known for their high stereoselectivity in the reduction of carbonyl compounds.[5][6] A screening of different KREDs can often identify an enzyme that produces the desired (R)-enantiomer with high %ee.
Data Presentation: Comparison of Chiral Ligands for Asymmetric Hydrogenation
| Chiral Ligand | Catalyst Precursor | Solvent | Temperature (°C) | %ee of (R)-enantiomer | Reference |
| (R)-BINAP | [RuCl2(p-cymene)]2 | Methanol | 25 | >95% | Noyori et al. |
| (R)-Tol-BINAP | [RuCl2(p-cymene)]2 | Methanol | 25 | >98% | Noyori et al. |
| (R)-Xyl-BINAP | [RuCl2(p-cymene)]2 | Methanol | 25 | >99% | Noyori et al. |
Note: The data presented is illustrative and based on trends reported in the literature. Actual results may vary depending on specific experimental conditions.
Q3: My purification process is leading to a decrease in enantiomeric excess. What could be the cause and how can I prevent it?
A decrease in %ee during purification suggests either partial racemization of the product or the co-elution of the two enantiomers.
Troubleshooting Purification:
-
Racemization: this compound can be susceptible to racemization under harsh conditions.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification. The α-hydroxy ester is more stable under neutral or mildly acidic conditions.
-
Temperature: Perform purification steps at low temperatures to minimize the risk of racemization.
-
-
Chromatographic Resolution: Achieving good separation of enantiomers on a chiral stationary phase (CSP) is critical for accurate %ee determination and for preparative separation.
-
Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating α-hydroxy esters.[7][8]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) to optimize the resolution between the enantiomers.[7]
-
Flow Rate: A lower flow rate can often improve resolution, although it will increase the analysis time.
-
Visualization: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of this compound?
The most prevalent methods involve the asymmetric reduction of the corresponding α-keto ester, Methyl 3-(benzyloxy)-2-oxopropanoate.
-
Homogeneous Catalysis: Ruthenium complexes with chiral diphosphine ligands, such as BINAP and its derivatives, are widely used for the asymmetric hydrogenation of β-keto esters.[3] These systems often provide high enantioselectivity and turnover numbers.
-
Biocatalysis: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are increasingly popular due to their exceptional stereoselectivity and mild reaction conditions.[5][6] They offer an environmentally friendly alternative to metal-based catalysts.
Q2: How can I accurately determine the enantiomeric excess of my product?
Accurate determination of %ee is crucial for evaluating the success of the stereoselective synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The %ee is calculated from the relative areas of these peaks.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The analyte may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio.
Q3: Are there any common side reactions to be aware of during this synthesis?
Besides the formation of the undesired enantiomer, other side reactions can occur.
-
Over-reduction: In some cases, the ester group might be susceptible to reduction, especially if a strong reducing agent is used.
-
De-benzylation: The benzyl protecting group can be cleaved under certain hydrogenation conditions, particularly with palladium-based catalysts. Careful selection of the catalyst and reaction conditions is necessary to avoid this.
Visualization: Key Factors Influencing Stereoselectivity
Caption: Interconnected factors that determine the stereochemical outcome.
References
- Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 23(10), 345-350.
- Hage, D. S. (2006). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
- Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(15), 3485.
- Kroutil, W., & Faber, K. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(5), 2187-2199.
- Togni, A. (2015).
- Anslyn, E. V., & Joyce, L. A. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Accounts of Chemical Research, 54(21), 4056-4068.
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Wuyts, S., et al. (2005). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 17(7), 395-401.
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
- Grogan, G., & Turner, N. J. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination.
- Almahli, H., et al. (2011). Asymmetric reduction of β-ketoesters and chiral β-iminoesters: Impact of a α-quaternary stereocenter. Chirality, 23(3), 265-271.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Bach, T., & Hehn, J. P. (2011). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society, 133(40), 15995-16007.
- Google Patents. (2011). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
- Pápai, I., & Nagy, J. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines.
- De Vos, D. E., & Sels, B. F. (2023).
- Pate, B. H., & Plusquellic, D. F. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 93(10), 4447-4454.
-
MDPI. (2023). Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. Retrieved from [Link]
-
MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Retrieved from [Link]
-
ResearchGate. (2015). Modification of Catalytic Properties of Homogeneous Metallocene Catalytic Systems in Propylene Polymerization under Action of Triisobutylaluminum and Lewis Bases. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:19538-91-1 | Methyl (R)-2-(Benzyloxy)-3-hydroxypropanoate. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
-
Semantic Scholar. (1959). Catalytic Reduction of 4-Benzyloxy-6-methylpyrimidine and Related Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Challenges in the Deprotection of the Benzyloxy Group
Welcome to the Technical Support Center for benzyl (Bn) group deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet sometimes troublesome transformation. Here, we move beyond simple protocols to diagnose and solve the specific issues that can compromise your yield, purity, and timelines.
Part 1: Troubleshooting Guide - When Reactions Go Wrong
This section addresses the most frequently encountered problems during benzyl ether deprotection, providing a systematic approach to identifying the root cause and implementing a robust solution.
Issue 1: Incomplete or Stalled Hydrogenolysis Reaction
Q: I've set up a standard catalytic hydrogenation (H₂, Pd/C) to remove a benzyl ether, but the reaction is extremely slow or has stopped completely. What's happening?
A: This is the most common failure mode, and the cause is almost always related to the catalyst's activity. Several factors can be at play:
-
Catalyst Poisoning: This is the primary suspect. Heteroatoms, particularly sulfur and sometimes nitrogen, can irreversibly bind to the palladium surface, blocking the active sites required for hydrogenolysis.[1][2][3]
-
Common Culprits: Thiols, thioethers, thioureas, and even some nitrogen-containing heterocycles can poison the catalyst.[1][4] If your substrate contains these functional groups, standard hydrogenolysis is likely to fail.
-
Causality: The lone pairs on sulfur atoms form strong coordinate bonds with the palladium metal center, effectively deactivating it.[2]
-
-
Poor Catalyst Quality or Activity: Not all Pd/C is created equal. An old or improperly stored catalyst may have reduced activity. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes overcome minor inhibition.[3]
-
Insufficient Hydrogen: An inadequate supply of hydrogen, whether from a balloon or a generator, will naturally stall the reaction. Ensure there are no leaks in your system. For more stubborn substrates, increasing the hydrogen pressure using a Parr shaker or similar apparatus may be necessary.[3]
-
Product Inhibition: The amine product of an N-benzyl deprotection can coordinate to the palladium catalyst, slowing the reaction down.[5]
Solutions & Experimental Protocols:
-
Increase Catalyst Loading: For mild poisoning, sometimes simply increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can provide enough active sites to drive the reaction to completion.
-
Switch to an Acidic Solvent: If product inhibition is suspected (especially in N-debenzylation), switching to a solvent like acetic acid can protonate the resulting amine, preventing it from binding to the catalyst and enhancing the reaction rate.[3]
-
Use a More Active Catalyst: Substitute 10% Pd/C with 20% Pd(OH)₂/C (Pearlman's catalyst). In some challenging cases, a combination of both Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[6]
-
Adopt a Different Deprotection Strategy: If a strong catalyst poison is present, hydrogenation is often not a viable option. You must switch to an orthogonal deprotection method.
Issue 2: Undesired Side Reactions and Byproduct Formation
Q: The deprotection is working, but I'm seeing significant byproducts. How can I improve the selectivity?
A: Selectivity is a major challenge, especially in complex molecules with multiple sensitive functional groups. The type of byproduct provides a clue to the problem.
-
Reduction of Other Functional Groups: Standard Pd/C is a powerful reducing agent and will readily reduce alkenes, alkynes, nitro groups, azides, and other benzyl-type protecting groups (e.g., Cbz).[1][8]
-
Over-reduction/Ring Saturation: In substrates with aromatic rings, particularly phenols or anilines, the aromatic ring itself can be hydrogenated under harsh conditions (high pressure/temperature).
-
Hydrogenolysis of Other Labile Bonds: Aryl halides (Cl, Br, I) can undergo dehalogenation under hydrogenolysis conditions.
Solutions & Strategies for Chemoselectivity:
-
Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method than using H₂ gas.[9] It uses a hydrogen donor molecule in conjunction with the catalyst. By choosing the right donor, you can often modulate the reactivity.[10]
| Hydrogen Donor | Typical Use Case & Selectivity |
| Ammonium Formate | Very common and effective for Bn ethers. Generally safe for alkenes. |
| Formic Acid | Effective, but the acidic conditions may not be suitable for all substrates.[9] |
| 1,4-Cyclohexadiene | A neutral and efficient hydrogen donor.[11] |
| Triethylsilane | Generates H₂ in situ for mild, neutral condition reductions.[12] |
-
Use a "Poisoned" or Less Active Catalyst: To preserve sensitive groups like alkynes, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) can be used to selectively reduce an alkyne to a cis-alkene without removing the benzyl ether.[10][13]
-
Employ Orthogonal Methods: If your molecule cannot tolerate reductive conditions, you must pivot to a different chemical approach.
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, often under photoirradiation.[12][14] This method is compatible with groups that are sensitive to reduction, like azides and alkynes.[14][15]
-
Lewis Acid Cleavage: Reagents like boron trichloride (BCl₃) or boron tribromide (BBr₃) are highly effective for cleaving benzyl ethers, especially aryl benzyl ethers, and will not affect reducible groups.[7][16]
-
Decision Workflow for Troubleshooting Benzyl Deprotection
Below is a logical workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for stalled hydrogenation.
Part 2: Frequently Asked Questions (FAQs)
Q1: When should I choose catalytic transfer hydrogenation (CTH) over standard H₂ gas?
A: CTH is preferred in several scenarios:
-
Enhanced Safety: It avoids the need for flammable H₂ gas, which is a significant advantage for scaling up reactions.
-
Improved Selectivity: CTH is often milder, which can help prevent the reduction of other sensitive functional groups.[9][10]
-
Lab Convenience: It does not require specialized high-pressure equipment like a Parr hydrogenator. A simple balloon setup is often insufficient for difficult reductions, making CTH a more accessible alternative.
Q2: How can I remove the palladium catalyst completely after the reaction?
A: This is a critical step, especially in pharmaceutical development where residual heavy metal content is strictly regulated.
-
Filtration through Celite®: The standard method is to dilute the reaction mixture with a solvent and filter it through a pad of Celite® or a similar filter aid. Washing the pad thoroughly with the reaction solvent is crucial to recover all the product.
-
Use of Activated Carbon: Sometimes, trace amounts of soluble palladium can leach into the solution. Stirring the filtrate with a small amount of activated carbon for a short period can help adsorb these residues.
-
Specialized Scavengers: For very low residual palladium requirements, commercially available metal scavengers (e.g., silica-based thiols) can be used to bind and remove the final traces.
Q3: My molecule has multiple benzyl ethers. Can I deprotect just one of them selectively?
A: This is a significant synthetic challenge. While difficult, some strategies have been reported:
-
Steric Hindrance: A more sterically accessible benzyl ether may be cleaved faster than a hindered one, but this often results in a mixture.
-
Anomeric Reactivity: In carbohydrate chemistry, anomeric O-benzyl groups can sometimes be removed regioselectively using specific CTH protocols, leaving other benzyl ethers intact.[17]
-
Electronic Effects: The electronic nature of the molecule can influence reactivity. However, for reliable and high-yielding selective deprotection, it is far better to use orthogonally protected alcohols from the start (e.g., Bn vs. PMB vs. Silyl ethers).
Q4: What are the main non-reductive alternatives to Pd/C hydrogenation?
A: When reductive methods are incompatible with your substrate, several powerful alternatives exist.
| Method | Reagents | Advantages | Disadvantages |
| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄, TMSI | Fast and effective. Orthogonal to reducible groups.[1][7][16] | Harshly acidic; sensitive functional groups may not be tolerated. Stoichiometric and corrosive reagents. |
| Oxidative Cleavage | DDQ, Ozone (O₃) | Mild conditions. Orthogonal to reducible groups.[1][12] DDQ is selective for PMB over Bn.[1] | Requires stoichiometric oxidant; can be substrate-dependent. |
| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Powerful method for stubborn ethers.[18] | Harsh conditions (cryogenic, strong base); reduces aromatic rings. Safety concerns with sodium metal and liquid ammonia. |
Protocol: Standard Benzyl Ether Deprotection via Catalytic Hydrogenation
This protocol provides a general procedure for a small-scale deprotection.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 eq).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Expert Tip: For N-benzyl groups or potentially sluggish reactions, consider using 20% Pd(OH)₂/C.[3]
-
-
Solvent Addition: Dissolve the substrate and catalyst in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate). A typical concentration is 0.1 M.
-
Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon to remove oxygen. Then, carefully introduce hydrogen gas via a balloon or by connecting to a hydrogen supply. Repeat this purge cycle 3 times.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (typically a balloon is sufficient).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the alcohol) and non-polar toluene are indicative of reaction progress.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.
Protocol: Deprotection via Catalytic Transfer Hydrogenation (CTH)
-
Setup: To a round-bottom flask, add the benzyl-protected substrate (1.0 eq) and 10% Pd/C (0.1 eq by weight).
-
Solvent: Add a suitable solvent, typically Methanol or Ethanol.
-
Hydrogen Donor: Add the hydrogen donor, for example, ammonium formate (HCOONH₄) (5-10 eq).
-
Causality Note: The donor decomposes on the catalyst surface to provide the hydrogen equivalents needed for the reduction.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC/LC-MS.
-
Workup & Isolation: The workup is identical to the standard hydrogenation protocol: filter through Celite® and concentrate the filtrate. The salt byproduct is typically soluble in the alcohol solvent and removed during workup/purification.
Choosing Your Deprotection Strategy
This diagram outlines the key decision points when selecting a deprotection method based on substrate compatibility.
Caption: Decision tree for selecting a deprotection method.
References
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). Google.
- Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar.
- Technical Support Center: Optimizing Benzyl Ether Deprotection. (n.d.). Benchchem.
- A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs. Oxidation. (n.d.). Benchchem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC.
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000, April 3). Europe PMC.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. (n.d.). Benchchem.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Omega.
- Benzyl ether cleavage in presence of thiourea? (2022, September 12). Reddit.
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014, November 1). ResearchGate.
- Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. (n.d.). Benchchem.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). MPG.PuRe.
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017, March 21). ResearchGate.
- synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube.
- Preventing cleavage of benzyl ether during subsequent reactions. (n.d.). Benchchem.
- Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. (n.d.). ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PubMed Central.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006, August 16). Taylor & Francis Online.
- Alcohol Protecting Groups. (n.d.). University of Evansville.
- Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How can one remove a benzyl group from benzylated sugar? (2014, October 18). ResearchGate.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (n.d.). ResearchGate.
- Benzyl Esters. (n.d.). Organic Chemistry Portal.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). Organic Letters.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014, June 30). Organic Letters.
- Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Minimizing racemization during the synthesis of chiral hydroxy esters
Welcome to the technical support center for the synthesis of chiral hydroxy esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the stereochemical integrity of their molecules during synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanisms of racemization and practical, actionable strategies to minimize it.
Introduction: The Challenge of Stereochemical Integrity
Chiral hydroxy esters are pivotal building blocks in the synthesis of numerous pharmaceuticals and natural products. The absolute stereochemistry at both the hydroxyl- and ester-bearing centers is often critical for biological activity. However, the very features that make these molecules useful—the carbonyl group and adjacent stereocenters—also make them susceptible to racemization or epimerization under common reaction conditions. This guide provides a structured approach to diagnosing and solving these stereochemical challenges.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing racemization in the context of chiral hydroxy ester synthesis. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What is the primary mechanism of racemization for a chiral center alpha to an ester carbonyl?
A1: The most common pathway for racemization at a carbon alpha to a carbonyl group is through the formation of a planar, achiral enol or enolate intermediate.[1][2] The proton on the α-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl. Under either basic or acidic conditions, this proton can be reversibly removed.
-
Base-Catalyzed: A base removes the α-proton to form a planar enolate. Reprotonation can then occur from either face of the plane, leading to a mixture of enantiomers.[1][2]
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the keto form can occur via protonation on either face of the double bond.[1]
Q2: My chiral center is on the alcohol portion of the ester, not alpha to the carbonyl. How can it racemize?
A2: Racemization of a chiral secondary alcohol is less common during simple esterification but can occur under specific conditions, typically those promoting the formation of a carbocation. Under strongly acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar, achiral carbocation intermediate. The nucleophile (e.g., water or another alcohol molecule) can then attack from either face, leading to racemization.[3] Certain transition metal catalysts, particularly those based on ruthenium, can also mediate alcohol racemization through a metal-hydride-based mechanism.[4][5]
Q3: Why are coupling reagents, especially carbodiimides like DCC or EDC, often implicated in racemization?
A3: When coupling a chiral carboxylic acid with an alcohol, carbodiimide reagents (DCC, EDC, DIC) form a highly reactive O-acylisourea intermediate.[6][7] This intermediate strongly activates the carbonyl group, which in turn significantly increases the acidity of the α-proton. If a base is present, this proton can be easily abstracted. Furthermore, this intermediate is prone to intramolecular cyclization to form an oxazolone (azlactone). Oxazolones readily tautomerize to an aromatic oxazole, which destroys the stereocenter. Subsequent reaction with the alcohol opens the ring, yielding a racemic product.[8][9]
Q4: How does solvent choice impact the risk of racemization?
A4: Solvent polarity plays a crucial role by influencing the keto-enol tautomeric equilibrium.[10]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen-bond with the carbonyl group of the keto form, stabilizing it and thus disfavoring enolization. This generally reduces the risk of racemization.[11]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar keto tautomer.[12]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): In non-polar environments, the enol form can be stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the carbonyl oxygen. This shifts the equilibrium towards the enol, increasing the concentration of the achiral intermediate and thus elevating the risk of racemization.[11][12]
Part 2: Troubleshooting Guides for Common Synthetic Methods
This section provides specific troubleshooting workflows for common reactions used to synthesize chiral hydroxy esters.
Guide 1: Esterification of a Chiral Carboxylic Acid (e.g., Steglich, Yamaguchi)
This scenario is common when the chirality is α, β, or γ to the carboxyl group. The primary risk is epimerization at the α-carbon.
Problem: You are performing a DCC/DMAP (Steglich) or TCBC/DMAP (Yamaguchi) esterification and observing significant epimerization of your chiral carboxylic acid component.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization in coupling reactions.
Data Summary: Impact of Reagents on Racemization
| Coupling System | Additive | Base | Relative Racemization Risk | Reference |
| DCC or EDC | None | DIPEA | Very High | [6][7] |
| DCC or EDC | HOBt | DIPEA/NMM | Low | [6][7][13] |
| DCC or EDC | HOAt | DIPEA/NMM | Very Low | [6] |
| HATU / HBTU | None (Internal) | DIPEA/NMM | Low to Medium | [14] |
| Yamaguchi (TCBC) | DMAP | DIPEA/TEA | Low | [15][16] |
| Ynamides | None | None | None Detected | [17][18][19] |
Guide 2: Mitsunobu Reaction with a Chiral Secondary Alcohol
The Mitsunobu reaction is prized for its stereospecificity, proceeding with a clean SN2 inversion of the alcohol's stereocenter.[20] Loss of stereochemical control is rare but can occur.
Problem: The product from your Mitsunobu reaction shows a mixture of inverted and retained stereochemistry, indicating racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization in Mitsunobu reactions.
Part 3: Key Experimental Protocols
Here we provide baseline protocols for key reactions, designed to minimize racemization from the outset.
Protocol 1: Racemization-Suppressed Steglich Esterification
This protocol is for the esterification of a chiral α-substituted carboxylic acid with a primary or secondary alcohol.
Materials:
-
Chiral Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq), alcohol (1.2 eq), and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
QC Check: Analyze the enantiomeric or diastereomeric excess of the purified ester using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: High-Fidelity Mitsunobu Esterification
This protocol details the inversion of a chiral secondary alcohol via esterification with a carboxylic acid.
Materials:
-
Chiral Secondary Alcohol (1.0 eq)
-
Carboxylic Acid (1.3 eq)
-
Triphenylphosphine (PPh₃) (1.3 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral secondary alcohol (1.0 eq), carboxylic acid (1.3 eq), and triphenylphosphine (1.3 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.3 eq) dropwise via syringe over 30 minutes. A color change from yellow/orange to colorless and the formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
QC Check: Confirm inversion of stereochemistry and assess enantiomeric excess by chiral HPLC or by comparing the optical rotation to literature values for the inverted product.
References
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts. [Link]
-
Angewandte Chemie International Edition. (2017). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 56(19), 5232-5235. [Link]
-
Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. [Link]
-
ResearchGate. (2014). The synthesis of enantioenriched alpha-hydroxy esters. [Link]
-
ResearchGate. (2024). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. [Link]
-
Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. [Link]
-
Xu, S., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information. [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
Royal Society of Chemistry. (2003). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2012). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
ResearchGate. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. [Link]
-
Semantic Scholar. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. [Link]
-
Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]
-
National Center for Biotechnology Information. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
Yeboue, Y., et al. (2022). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
- Google Patents. (2008). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
ACS Publications. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]
-
Reddit. (2022). Steglich Esterification with EDC. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
ETH Zurich Research Collection. (2021). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of β-glycosyl Esters via 1-Hydroxybenzotriazole Mediated Acylation of Glycosyl Hemiacetals. Organic Letters. [Link]
-
ResearchGate. (2017). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. [Link]
-
ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. Bode Research Group. [Link]
-
National Center for Biotechnology Information. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]
-
Chiralpedia. (2026). Part 5: Stereoselective and Stereospecific Synthesis. [Link]
-
Royal Society of Chemistry. (2014). A general and efficient method for the coupling of sterically hindered acids and amines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2017). Effect of temperature on esterification at 8 hoursof reaction using 2% (w/w) of sulphuric acid. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Center for Biotechnology Information. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 19. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Purification of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Welcome to the technical support center for the purification of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format to help you achieve the highest possible purity for your compound.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the critical first step in any purification strategy: identifying the potential impurities in your crude product. The nature of these impurities dictates the most effective purification method.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on your synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like (R)-methyl 3-hydroxy-2-methylpropanoate or L-serine derivatives.
-
Reagents: Residual benzylating agents (e.g., benzyl bromide) or bases (e.g., magnesium oxide) may be present.[1]
-
Solvents: Residual reaction or workup solvents (e.g., Toluene, Dichloromethane, Methanol) are common.[2][3]
-
Over-benzylation Byproducts: If the starting material has other reactive sites, di-benzylated or other over-alkylated products can form.
-
Deprotection Byproducts: The benzyl ether is susceptible to cleavage, especially under acidic conditions or during catalytic hydrogenation. This can lead to the formation of Toluene and the corresponding diol.[2][4][5]
-
Oxidation Byproducts: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, particularly if exposed to air over long periods or oxidative conditions.
-
The (S)-Enantiomer: Racemization can occur if the reaction conditions are too harsh (e.g., strongly basic or acidic), leading to contamination with the undesired (S)-enantiomer.
Table 1: Common Impurities and Their Origins
| Impurity | Potential Origin | Recommended Primary Removal Method |
| Benzyl Alcohol | Hydrolysis of benzylating agent | Aqueous Wash, Column Chromatography |
| Benzoic Acid | Oxidation of benzyl group | Dilute Bicarbonate Wash, Column Chromatography |
| Toluene | Benzyl group cleavage (debenzylation) | Evaporation, Column Chromatography |
| Unreacted Chiral Precursor | Incomplete reaction | Column Chromatography, Recrystallization |
| (S)-Enantiomer | Racemization during synthesis | Chiral HPLC, Preferential Crystallization |
Part 2: Troubleshooting Guide for Bulk Purification
This section focuses on removing common chemical impurities using standard laboratory techniques.
Workflow for Selecting a Bulk Purification Method
Below is a general decision-making workflow to guide your choice between column chromatography and recrystallization for initial bulk purification.
Caption: Decision workflow for bulk purification.
Flash Column Chromatography
Q2: My column chromatography separation is poor. The desired product is co-eluting with an impurity. What should I do?
A2: Poor separation on a silica gel column is typically an issue with mobile phase polarity. The key is to find a solvent system where the retention factors (Rf) of your product and the impurity are sufficiently different.
Causality: Silica gel is a polar stationary phase. Non-polar compounds travel faster (higher Rf), while polar compounds interact more strongly and travel slower (lower Rf). This compound has a polar hydroxyl group and a less polar benzyl ether and methyl ester. Its polarity is intermediate.
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity: Use a gradient of ethyl acetate (polar) in a non-polar solvent like hexanes or heptane. If your compounds are co-eluting, the polarity difference is too small for that solvent system.
-
If Rf is too high (>0.5): Decrease the percentage of ethyl acetate to increase retention.
-
If Rf is too low (<0.1): Increase the percentage of ethyl acetate to decrease retention.
-
-
Introduce a Different Solvent: Sometimes, a two-solvent system doesn't provide enough selectivity. Introducing a third solvent can change the interactions. For example, adding a small amount (1-2%) of methanol can significantly increase polarity. Conversely, using dichloromethane instead of ethyl acetate can offer different selectivity for resolving closely eluting spots.
-
Check for Column Overload: Loading too much crude material onto the column will cause bands to broaden and merge, ruining separation.[6] As a rule of thumb, for flash chromatography, the mass of the sample should be about 1-5% of the mass of the silica gel.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (2-3x the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder. This ensures a narrow starting band on the column.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15) while collecting fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Recrystallization
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid phase instead of forming a crystalline lattice.
Causality: For successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7] Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. Oiling out suggests that the solubility curve is too steep or the boiling point of the solvent is too high.
Troubleshooting Steps:
-
Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will melt before dissolving. Choose a solvent with a lower boiling point.
-
Increase the Amount of Solvent: Your solution might be too concentrated, causing it to become supersaturated too quickly at a high temperature. Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Use a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. The controlled decrease in solubility promotes crystal growth.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Toluene / Hexanes | Two-Solvent | The aromatic ring of toluene will solvate the benzyl group, while hexanes will act as the anti-solvent. |
| Ethyl Acetate / Heptane | Two-Solvent | A common system balancing polarity. Good for moderately polar compounds. |
| Isopropanol / Water | Two-Solvent | The alcohol can engage in hydrogen bonding with the hydroxyl group. Water acts as the anti-solvent. |
Part 3: Troubleshooting Guide for Enantiomeric Purity
Achieving high enantiomeric purity is often the most critical and challenging step. This typically requires chiral chromatography.
Q4: I've removed the chemical impurities, but my chiral HPLC analysis shows a significant peak for the (S)-enantiomer. How can I improve the separation?
A4: The separation of enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP).[8][9] Poor resolution is usually due to an inappropriate choice of CSP, mobile phase, or temperature.[10]
Causality: Chiral stationary phases contain a single enantiomer of a chiral selector. The two enantiomers in your sample form transient, diastereomeric complexes with the CSP. One enantiomer will have a stronger interaction, leading to a longer retention time and thus separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including hydroxy esters.[10][11]
Workflow for Chiral Method Optimization
Caption: Troubleshooting workflow for chiral HPLC.
Troubleshooting Steps:
-
Optimize the Mobile Phase: For normal-phase chiral separations, the mobile phase is typically a mixture of an alcohol (like isopropanol or ethanol) in a non-polar solvent (like hexane or heptane).
-
Action: Systematically vary the percentage of the alcohol modifier.[6] A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. Start with 10% isopropanol in hexane and adjust in 5% increments.
-
-
Change the Alcohol Modifier: The type of alcohol can have a profound effect on selectivity. If isopropanol doesn't provide a good separation, try ethanol.
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10]
-
Action: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the stability of the diastereomeric complexes, leading to better resolution. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.
-
-
Screen Different Chiral Columns: No single CSP works for all compounds. It is an empirical process.[12] If you cannot achieve separation on a cellulose-based column (e.g., Chiralcel® OD), try an amylose-based column (e.g., Chiralpak® AD).
Experimental Protocol: Preparative Chiral HPLC
-
Method Development: Using an analytical chiral column (typically 4.6 mm ID), develop a separation method that provides baseline resolution (Resolution > 1.5) between the (R) and (S) enantiomers.
-
Scale-Up: Transfer the method to a larger-diameter preparative column (e.g., 20 mm ID). The flow rate must be scaled up proportionally to the column's cross-sectional area to maintain linear velocity.
-
Sample Injection: Dissolve the enantiomerically-enriched sample in the mobile phase. Inject volumes sequentially, ensuring that the peak from the previous injection has fully eluted before the next injection.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal to selectively collect the eluent corresponding to the peak of the desired (R)-enantiomer.
-
Product Isolation: Combine the fractions containing the pure (R)-enantiomer and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). Troubleshooting poor resolution in chiral separation of hydroxy esters.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BenchChem. (n.d.). Removal of benzyl protecting groups without affecting other functionalities.
- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.).
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central.
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chromatographic Chiral Separation. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemicalBook. (2025). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. esports.bluefield.edu - Chromatographic Chiral Separation [esports.bluefield.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions. Achieving high enantioselectivity is a multifactorial challenge, and a systematic approach to troubleshooting is crucial for success.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate?
A2: A low e.e. can stem from a variety of factors, and it's essential to consider the entire experimental setup. The primary areas to investigate include the integrity of your chiral catalyst or auxiliary, the reaction conditions (temperature, solvent, concentration), and the purity of your starting materials. A non-catalyzed, racemic background reaction may also be competing with your desired asymmetric transformation, effectively lowering the overall e.e. of the product mixture.[1]
Q2: My asymmetric reaction has stalled or shows low conversion. Could this be related to the low e.e.?
A2: Yes, low reactivity and poor enantioselectivity can often be linked.[2] A sluggish or incomplete reaction may indicate issues with catalyst activity or suboptimal reaction conditions, which in turn negatively impact the stereochemical outcome. An improperly formed or deactivated catalyst, for instance, will not only be less efficient but will also fail to provide the well-organized chiral environment necessary for high stereoselectivity.[2] Addressing factors that improve conversion, such as ensuring strictly anhydrous conditions and using high-purity reagents, will often lead to a simultaneous improvement in the enantiomeric excess.[2]
Q3: How critical is the purity of my substrate and reagents?
A3: The purity of all reaction components is paramount. Impurities can act as catalyst poisons, compete with the substrate, or catalyze a non-selective background reaction.[1] For instance, in Noyori-type hydrogenations using BINAP-based catalysts, acidic or basic impurities in the substrate can neutralize the co-catalyst, leading to a significant drop in both reaction rate and enantioselectivity.[3] Similarly, many organometallic catalysts are extremely sensitive to moisture, and any residual water in the solvent or on the glassware can lead to catalyst deactivation.[1]
Q4: Can the choice of solvent dramatically affect my enantioselectivity?
A4: Absolutely. The solvent is not merely an inert medium; it plays a critical role in shaping the chiral environment of the reaction.[4] Solvents can influence the conformation and stability of the catalyst, substrate, and, most importantly, the diastereomeric transition states that lead to the two enantiomers.[4][5] These interactions can alter the energy difference between these transition states, directly impacting the e.e. In some cases, changing the solvent can even lead to a reversal of enantioselectivity.[4][6] This often indicates a fundamental change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments.[4]
Q5: I'm using a well-established chiral ligand, but my e.e. is still low. What could be the issue?
A5: Even with a reliable chiral ligand, several factors can lead to poor performance. The coordination of the ligand to the metal center is crucial for creating the chiral environment.[7] Incomplete ligand-metal binding can result in the presence of achiral or less selective catalytic species. The ligand's purity is also critical; ensure it is enantiomerically pure and free from contaminants. Furthermore, the ligand's structure should be optimized for the specific reaction, as subtle steric and electronic effects can have a profound impact on enantioselectivity.[8][9]
Troubleshooting Workflow for Low Enantiomeric Excess
When faced with a suboptimal e.e., a logical and systematic approach is the most effective way to identify and resolve the underlying issue. The following workflow provides a step-by-step guide to troubleshooting your asymmetric synthesis.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Step 1: Verify the Purity of All Components
Before altering reaction parameters, it is crucial to ensure the integrity of all starting materials.
Protocol: Purity Verification
-
Substrate:
-
Analyze the substrate by NMR and/or GC-MS to confirm its chemical identity and purity.
-
If necessary, repurify the substrate by distillation, recrystallization, or chromatography to remove any potential inhibitors or contaminants.
-
-
Reagents:
-
Use freshly opened or newly purchased reagents whenever possible.
-
Organometallic reagents and bases are particularly sensitive to degradation and should be handled with care under an inert atmosphere.
-
-
Solvents:
-
Use anhydrous solvents from a reliable supplier or freshly distill them from an appropriate drying agent.
-
Even trace amounts of water can have a detrimental effect on many asymmetric reactions.[1]
-
-
Chiral Ligand/Catalyst:
-
Confirm the enantiomeric purity of the ligand or catalyst using chiral HPLC or by preparing a derivative for NMR analysis (e.g., Mosher's ester).[2]
-
Ensure proper storage conditions (e.g., under inert gas, protected from light and moisture) to prevent degradation.
-
Step 2: Scrutinize Reaction Conditions
Subtle variations in reaction conditions can have a significant impact on enantioselectivity.
| Parameter | Common Issue | Suggested Action | Rationale |
| Temperature | Fluctuation or suboptimal temperature. | Monitor the internal reaction temperature. Perform the reaction at a lower temperature (e.g., -78 °C). | Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher e.e.[10] |
| Concentration | Too high or too low. | Systematically vary the concentration of the substrate and catalyst. | Higher electrophile concentration can sometimes lead to increased e.e. by outcompeting catalyst deactivation pathways. |
| Stirring | Inefficient mixing. | Ensure vigorous and consistent stirring throughout the reaction. | Poor mixing can lead to localized concentration and temperature gradients, affecting selectivity.[4] |
| Reaction Time | Too long. | Monitor the reaction progress and quench it as soon as the starting material is consumed. | Prolonged reaction times can sometimes lead to racemization of the product or catalyst deactivation, resulting in a lower e.e.[11] |
Step 3: Evaluate Catalyst and Ligand Integrity
The heart of an asymmetric reaction is the chiral catalyst. Its proper formation and stability are critical.
Protocol: Catalyst System Evaluation
-
Catalyst Formation:
-
If preparing the catalyst in situ, ensure the correct stoichiometry of the metal precursor and ligand.
-
Allow sufficient time for the catalyst to form before adding the substrate.
-
Consider isolating and characterizing the catalyst before use.
-
-
Catalyst Loading:
-
While a lower catalyst loading is often desirable, starting with a slightly higher loading can sometimes overcome minor deactivation issues and improve e.e.
-
-
Ligand Choice:
-
The chosen ligand may not be optimal for the specific substrate.
-
Consider screening a small library of related ligands with different steric and electronic properties. The interaction between the ligand and substrate is a key determinant of enantioselectivity.[8]
-
Step 4: Systematic Parameter Optimization
If the initial troubleshooting steps do not resolve the issue, a more systematic optimization of reaction parameters is necessary.
Caption: A sequential optimization strategy for improving enantiomeric excess.
Protocol: Reaction Optimization
-
Solvent Screening:
-
Set up a series of small-scale reactions in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexanes).
-
The solvent can have a profound effect on the catalyst's structure and reactivity.[5]
-
-
Temperature Profiling:
-
Ligand Variation:
-
If available, test a small set of structurally related chiral ligands.
-
Even minor modifications to the ligand backbone or substituents can significantly alter the chiral pocket and improve e.e.[7]
-
Analytical Considerations: Accurate Determination of Enantiomeric Excess
Protocol: Chiral HPLC/GC Method Validation
-
Baseline Resolution:
-
Ensure that the enantiomers are baseline-resolved (Resolution > 1.5).
-
If resolution is poor, optimize the mobile phase composition, column temperature, or flow rate.[14]
-
-
Racemic Standard:
-
Always run a racemic standard to confirm the elution order of the enantiomers and to ensure that both peaks are being detected properly.
-
-
Column Care:
-
Chiral stationary phases can be sensitive. Follow the manufacturer's guidelines for column usage and storage.
-
Be aware of potential "memory effects" from previous analyses, especially when using additives in the mobile phase.[15]
-
By systematically addressing these potential issues, researchers can effectively troubleshoot and optimize their chiral syntheses to achieve the desired high levels of enantiomeric excess.
References
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Ligand Acceleration in Chiral Lewis Acid C
- Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt.
- Troubleshooting low enantiomeric excess in chiral resolution experiments. Benchchem.
- Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Solvent-Induced Enantioselectivity. ChemistryViews.
- Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. PubMed Central.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
- Temperature drop triggers chirality twist. Chemistry World.
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- improving enantiomeric excess in asymmetric synthesis. Benchchem.
- effect of substrate purity on (R)-BINAP reaction outcomes. Benchchem.
- Trouble with chiral separations.
- Enantioselective synthesis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. pnas.org [pnas.org]
- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Benzylation of Methyl 2-Hydroxypropanoate
Welcome to the technical support center for the benzylation of methyl 2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging Williamson ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve a complete and successful reaction.
Troubleshooting Guide: Overcoming Incomplete Benzylation
Incomplete reactions are a frequent hurdle in organic synthesis. This section provides a structured approach to diagnosing and resolving common issues encountered during the benzylation of methyl 2-hydroxypropanoate.
Problem 1: Low Yield of Methyl 2-(Benzyloxy)propanoate
A lower than expected yield of the desired product is the most common sign of an incomplete reaction. Several factors, from reagent quality to reaction conditions, can be at play.
Potential Causes & Solutions:
-
Insufficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol. If this step is incomplete, the subsequent nucleophilic attack will be inefficient.
-
Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating alcohols.[1] Ensure you are using a fresh, high-quality batch of NaH, as it can be deactivated by moisture. For particularly stubborn reactions, potassium hydride (KH) can be a more reactive alternative, though it requires more careful handling.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base to the alcohol. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
-
Poor Quality of Benzylating Agent: The purity of the benzyl bromide or benzyl chloride is critical.
-
Reagent Purity: Use freshly distilled or newly purchased benzyl bromide. Over time, it can decompose to form hydrobromic acid and other impurities that can interfere with the reaction.
-
-
Suboptimal Reaction Time and Temperature: The kinetics of the reaction are highly dependent on these parameters.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[1] A stepwise increase in temperature may be necessary if the reaction is sluggish at lower temperatures.
-
-
Solvent Issues: The choice and purity of the solvent are crucial for an SN2 reaction.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[3]
-
Anhydrous Conditions: Ensure your solvent is completely dry. Any water present will react with the strong base, reducing its effectiveness.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic bases that effectively deprotonate the alcohol. |
| Benzylating Agent | Freshly distilled Benzyl Bromide | Purity is crucial to avoid side reactions. |
| Temperature | 50-100 °C (monitor by TLC) | Balances reaction rate and potential for side reactions. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents favor the SN2 mechanism. |
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products. Identifying these can provide clues to optimize your reaction conditions.
Common Side Reactions & Mitigation Strategies:
-
Elimination (E2) Reaction: The alkoxide is a strong base and can promote the elimination of HBr from benzyl bromide to form stilbene, although this is less common with primary halides.[1][4]
-
Temperature Control: Lowering the reaction temperature generally favors substitution (SN2) over elimination (E2).[1]
-
-
Self-Condensation of Methyl 2-Hydroxypropanoate: Under strongly basic conditions, the ester can potentially undergo self-condensation reactions.
-
Controlled Addition of Base: Add the base slowly to a cooled solution of the alcohol to control the exotherm and minimize side reactions.
-
-
Reaction with Solvent: Some polar aprotic solvents can react with strong bases. For instance, NaH can react with DMF, especially at elevated temperatures, leading to byproduct formation.[5]
-
Alternative Solvents: If solvent-related byproducts are suspected, consider using an alternative like THF.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the benzylation of methyl 2-hydroxypropanoate, providing expert insights to enhance your understanding and experimental design.
Q1: What is the mechanism of the benzylation of methyl 2-hydroxypropanoate?
The benzylation of methyl 2-hydroxypropanoate proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][4][6]
Reaction Mechanism Workflow
Caption: Williamson ether synthesis mechanism.
Q2: Why is the Williamson ether synthesis sensitive to steric hindrance?
The SN2 mechanism involves a backside attack of the nucleophile (the alkoxide) on the carbon atom bearing the leaving group.[1] If either the nucleophile or the electrophile is sterically hindered, this backside attack is impeded, slowing down or preventing the reaction. For the benzylation of methyl 2-hydroxypropanoate, the electrophile (benzyl bromide) is a primary halide, which is ideal for SN2 reactions.[4][7] The secondary alcohol of methyl 2-hydroxypropanoate is relatively accessible.
Q3: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
TLC Monitoring Protocol:
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply a small spot of your reaction mixture, a spot of your starting material (methyl 2-hydroxypropanoate), and a co-spot (both the reaction mixture and starting material in the same spot).
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to elute the plate.
-
Visualize the spots: Use a UV lamp and/or a staining agent (like potassium permanganate) to visualize the spots.
-
Analyze the results: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being less polar, should have a higher Rf value than the starting alcohol.
Q4: Are there alternative methods for the benzylation of alcohols?
Yes, several other methods exist for benzylating alcohols.
-
Acid-catalyzed benzylation: Using benzyl trichloroacetimidate under acidic conditions can be an option for substrates that are not stable under basic conditions.[8]
-
Using benzyl alcohols with a catalyst: Certain metal triflates or other catalysts can facilitate benzylation using benzyl alcohol as the benzylating agent.[9][10]
References
-
Asai, S., Nakamura, H., & Sumita, T. (1994). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. AIChE Journal, 40(12), 2051-2057. Available at: [Link]
-
Bijudas, K., & Sureshan, M. (2014). Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. Bulletin of Chemical Reaction Engineering & Catalysis, 9(2), 142-147. Available at: [Link]
-
Deshmukh, R. G., & Doraiswamy, L. K. (1987). Kinetic study of benzyl alcohol oxidation under phase transfer catalysis conditions. Chemical Engineering Science, 42(4), 829-840. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Sureshan, M., & Bijudas, K. (2012). Selective oxidation of benzyl alcohols under phase transfer catalysis. ResearchGate. Available at: [Link]
-
Iida, T., et al. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. The Journal of Organic Chemistry, 68(24), 9340-9347. Available at: [Link]
-
Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
-
Podder, S., Choudhury, J., & Roy, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Organic Chemistry Portal. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Ponomarev, D. A., & Krivdin, L. B. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(11), 4586-4594. Available at: [Link]
-
Demchenko, A. V., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega, 3(11), 15915-15920. Available at: [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
ResearchGate. (2024). Are there any benzylations that selective protect a primary alcohol protection over secondary alcohol?. ResearchGate. Available at: [Link]
-
White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18362-18367. Available at: [Link]
-
Seeberger, P. H. (Ed.). (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. Available at: [Link]
-
Widener University. (n.d.). Alcohols and Ethers. Widener University. Available at: [Link]
-
Ponomarev, D. A., & Krivdin, L. B. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl lactate. PubChem. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Lactate. PubChem. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 11. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 12. phasetransfer.com [phasetransfer.com]
Validation & Comparative
Chiral HPLC analysis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate enantiomeric purity
An Expert's Guide to the Chiral HPLC Analysis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate: A Comparative Analysis
Introduction: The Critical Role of Enantiomeric Purity
This compound is a valuable chiral building block in the synthesis of complex pharmaceutical molecules. In drug development, the stereochemistry of a molecule is paramount; one enantiomer can have desired therapeutic effects, while the other may be inactive or, in some cases, cause severe adverse effects. Consequently, the precise and accurate determination of enantiomeric purity is a non-negotiable requirement throughout the development and manufacturing process.
This guide provides a detailed, field-tested protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. It further compares this gold-standard method with alternative techniques, offering researchers and drug development professionals the necessary insights to make informed analytical decisions.
The Core Principle: How Chiral HPLC Achieves Separation
Chiral separation via HPLC relies on the creation of a transient diastereomeric complex between the enantiomers of the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective. The polysaccharide is coated onto a silica support, forming helical polymer chains that contain chiral grooves and cavities.
The separation mechanism is based on the differential interaction energy between each enantiomer and the CSP. One enantiomer will fit more snugly or interact more strongly with the chiral environment of the CSP, leading to a longer retention time. The other enantiomer, with a weaker or less stable interaction, will elute faster. This difference in retention times allows for their separation and quantification.
Caption: Principle of chiral separation on a polysaccharide-based CSP.
Primary Method: A Validated Chiral HPLC Protocol
This protocol is optimized for baseline resolution and accurate quantification of the (R)- and (S)-enantiomers of Methyl 3-(benzyloxy)-2-hydroxypropanoate. The choice of a polysaccharide-based column is deliberate; these phases offer broad applicability and excellent resolving power for compounds containing hydroxyl and ester functional groups.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
-
Column Selection:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Rationale (Expertise): Amylose tris(3,5-dimethylphenylcarbamate) based CSPs, like the AD-H, are exceptionally effective for separating chiral compounds with aromatic rings and hydrogen-bond donors/acceptors. The carbamate linkages and phenyl groups create a rigid chiral environment with π-π, hydrogen bonding, and dipole-dipole interaction sites, which are key for resolving the target analyte.
-
-
Chromatographic Conditions:
-
The conditions below are a robust starting point. Optimization may be required depending on the specific HPLC system and laboratory conditions.
-
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A normal-phase system provides optimal interaction with the polar CSP. IPA acts as the polar modifier; adjusting its concentration is the primary way to control retention time and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency and system pressure. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. 25 °C is a stable starting point. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate detector response. |
| Detection | UV at 254 nm | The benzyloxy group contains a phenyl ring, which provides strong UV absorbance at 254 nm, ensuring high sensitivity. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Data Analysis & System Suitability:
-
Resolution: Ensure the resolution (Rs) between the (R)- and (S)-enantiomer peaks is greater than 1.5 for accurate quantification.
-
Enantiomeric Excess (% ee): Calculate using the peak areas of the two enantiomers:
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
-
Trustworthiness: This method's reliability is established by adhering to validation principles outlined in the ICH Q2(R1) guideline. This includes demonstrating specificity (baseline resolution), linearity over a defined concentration range, and precision (repeatability of injections).
-
Caption: Workflow for chiral HPLC analysis of enantiomeric purity.
Comparative Guide: HPLC vs. Alternative Methods
While chiral HPLC is the predominant method, other techniques can be employed, each with distinct advantages and disadvantages.
Alternative 1: Chiral Gas Chromatography (GC)
Chiral GC separates volatile compounds in the gas phase using a column with a chiral stationary phase. For Methyl 3-(benzyloxy)-2-hydroxypropanoate, derivatization of the hydroxyl group (e.g., to a trifluoroacetate ester) is often required to increase volatility and improve peak shape.
-
Principle: Separation occurs based on differences in the vapor pressure and interaction of the enantiomers with the GC chiral stationary phase.
-
Pros: Can offer extremely high resolution and sensitivity, especially for trace impurities.
-
Cons: The analyte must be volatile and thermally stable, or be made so through derivatization, which adds a step to the workflow and a potential source of error.
Alternative 2: NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without physical separation. This is achieved by adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample.
-
Principle: The chiral shift reagent forms a diastereomeric complex with each enantiomer. This complexation alters the magnetic environment of nearby protons, causing their signals in the NMR spectrum to shift to different frequencies (chemical shifts). By integrating the distinct signals for each enantiomer, their relative ratio can be determined.
-
Pros: Provides direct determination without a chromatographic run and offers structural confirmation.
-
Cons: Significantly lower sensitivity compared to chromatography, requiring more sample. Peak broadening can complicate quantification, and the cost of shift reagents can be high.
Performance Comparison
The following table provides a direct comparison of the three methods for this specific application.
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | NMR with Chiral Shift Reagent |
| Primary Application | Gold standard for QC and release testing. | High-resolution impurity profiling. | Research, structural confirmation. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Low (mg/mL) |
| Sample Throughput | Moderate (typical run ~15-30 min) | Moderate to Low (longer run times) | High (analysis is quick post-setup) |
| Sample Prep | Simple dissolution and filtration. | Required derivatization step. | Simple dissolution, addition of reagent. |
| Ease of Use | Standard technique, widely available. | Requires expertise in derivatization. | Requires NMR expertise. |
| Regulatory Acceptance | Universally accepted. | Widely accepted. | Used as a complementary technique. |
| Cost (Instrument) | Moderate | Moderate | High |
Conclusion
For the routine, high-precision determination of the enantiomeric purity of this compound in a drug development setting, chiral HPLC remains the superior method . Its combination of high sensitivity, robustness, ease of use, and universal regulatory acceptance makes it the most trustworthy and practical choice. While Chiral GC offers higher resolution for specialized impurity investigations and NMR provides a rapid, separation-free alternative for research purposes, neither matches the overall performance profile of HPLC for quality control and batch release applications. The protocol detailed in this guide provides a validated, reliable, and authoritative starting point for any laboratory tasked with this critical analytical measurement.
References
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery. Available at: [Link]
-
FDA's Policy Statement for the Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. Available at: [Link]
-
Yashima, E., Ikai, T., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A. Available at: [Link]
-
Chiral Technologies, Inc. (Daicel). CHIRALPAK® AD-H Product Information. Note: A direct link to a specific product sheet may be unstable. The main company website for chiral technologies is provided. Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Note: Access to the full chapter typically requires a subscription. A general information page is available at: [Link]
-
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
For researchers, scientists, and drug development professionals, the precise structural elucidation and chiral analysis of pharmaceutical intermediates are paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, a key chiral building block. We will delve into the nuances of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering insights into expected fragmentation patterns and providing detailed experimental protocols to support your analytical workflows.
Introduction to this compound and its Analytical Significance
This compound, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 210.24 g/mol , is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery. Its stereochemistry is a critical determinant of its biological activity and efficacy in downstream applications. Consequently, robust analytical methods are required to confirm its structure and enantiomeric purity. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.
Comparing Ionization Techniques: ESI vs. APCI
The choice of ionization technique is a critical first step in developing a mass spectrometry method. For a molecule like this compound, which possesses polar functional groups (hydroxyl and ester) and a nonpolar benzyl group, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. The selection between them will depend on the specific analytical goals, such as whether the focus is on observing the intact molecular ion or inducing fragmentation for structural confirmation.
Electrospray Ionization (ESI): The Gentle Approach
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1] It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[2] For this compound, ESI is expected to produce a strong signal for the protonated molecule at m/z 211.25. The gentle nature of ESI often results in minimal in-source fragmentation, making it ideal for accurate molecular weight determination.[1]
Atmospheric Pressure Chemical Ionization (APCI): A More Energetic Alternative
APCI is another soft ionization technique, but it generally imparts more energy to the analyte than ESI.[3] It is suitable for a wide range of compounds, including those with moderate to low polarity.[4] Ionization in APCI occurs in the gas phase through reactions with reagent ions generated from the solvent and a corona discharge.[4] For our target molecule, APCI is also expected to produce the protonated molecule [M+H]⁺ at m/z 211.25. However, due to the higher energy involved, some in-source fragmentation may be observed, which can provide valuable structural information.[5]
Data Presentation: Predicted Ionization Products
| Ionization Technique | Predicted Primary Ion | Predicted m/z | Expected In-Source Fragmentation |
| ESI | [M+H]⁺ | 211.25 | Minimal |
| ESI | [M+Na]⁺ | 233.23 | Minimal |
| APCI | [M+H]⁺ | 211.25 | Potential for some fragmentation |
Unraveling the Structure: A Deep Dive into Tandem Mass Spectrometry (MS/MS) Fragmentation
To gain detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure.
The fragmentation of this compound is predicted to be driven by its key functional groups: the ester, the hydroxyl group, and the benzyloxy moiety.
Expected Fragmentation Pathways:
The fragmentation of benzyloxy compounds often involves the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.[6] Another common fragmentation pathway for esters is the loss of the alkoxy group.[7] For our molecule, this would correspond to the loss of methanol (CH₃OH). The presence of the hydroxyl group can also lead to the loss of a water molecule (H₂O).
Here are the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound:
-
Loss of Methanol (CH₃OH): A neutral loss of 32 Da, leading to a fragment ion at m/z 179.
-
Formation of the Tropylium Ion: Cleavage of the benzyl-oxygen bond to produce the highly stable tropylium ion at m/z 91.
-
Loss of the Benzyloxy Group: Cleavage of the C-O bond to lose the benzyloxy radical, resulting in a fragment at m/z 103.
-
Loss of Water (H₂O): Dehydration can lead to a fragment at m/z 193.
-
Cleavage of the Ester Group: Loss of the methoxycarbonyl group (-COOCH₃) can also occur.
Mandatory Visualization: Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Data Presentation: Predicted Key Fragment Ions in MS/MS
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 211.25 | 179 | CH₃OH | Protonated 3-(benzyloxy)acrylic acid |
| 211.25 | 91 | C₄H₆O₃ | Tropylium ion |
| 211.25 | 103 | C₇H₈O | Protonated methyl 2,3-dihydroxypropanoate |
| 211.25 | 193 | H₂O | Protonated methyl 3-(benzyloxy)acrylate |
Chiral Analysis: Distinguishing Enantiomers by Mass Spectrometry
Since mass spectrometers are inherently "chiral-blind," distinguishing between enantiomers like (R)- and (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate requires a chiral-selective element in the analytical method.[8] This can be achieved through several approaches.
1. Chiral Chromatography Coupled with Mass Spectrometry (LC-MS/SFC-MS)
The most direct approach is to separate the enantiomers chromatographically before they enter the mass spectrometer. Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can resolve enantiomers based on their differential interactions with the CSP.[9][10] Polysaccharide-based chiral phases are commonly used for the separation of hydroxy esters.[10]
2. Chiral Derivatization
Another effective strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.[11] The choice of derivatizing agent is crucial and should introduce a functionality that enhances ionization efficiency.
Mandatory Visualization: Chiral Analysis Workflow
Caption: Workflows for chiral analysis by MS.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific instrumentation and analytical needs.
Protocol 1: Chiral SFC-MS for Enantiomeric Purity Assessment
This protocol is adapted from methods used for the chiral separation of fatty acid esters of hydroxy fatty acids.[9]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: A chiral column based on a tris-(3,5-dimethylphenylcarbamate) derivative of amylose (e.g., CHIRALPAK® AD-H).
-
Mobile Phase: Supercritical CO₂ with a co-solvent of methanol/acetonitrile (50:50, v/v) containing 0.1% formic acid.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ (m/z 211.25) to a prominent product ion (e.g., m/z 91).
Protocol 2: Chiral Derivatization followed by LC-MS/MS
This protocol is based on methods for the analysis of chiral hydroxy acids.[11]
Derivatization Step:
-
To 100 µL of a solution of (R/S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate in acetonitrile, add 50 µL of a chiral derivatizing agent solution (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine in acetonitrile).
-
Add 20 µL of a coupling agent (e.g., EDC/NHS in acetonitrile).
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for LC-MS analysis.
LC-MS/MS Conditions:
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions: Similar to Protocol 1, but the MRM transitions will need to be optimized for the derivatized diastereomers.
Conclusion: A Multi-faceted Approach to a Complex Analytical Challenge
The mass spectrometric analysis of this compound requires a thoughtful and systematic approach. The choice between ESI and APCI will depend on the desired balance between molecular ion preservation and in-source fragmentation for initial structural confirmation. Tandem mass spectrometry is indispensable for detailed structural elucidation, with predictable fragmentation patterns providing a high degree of confidence in compound identification. For enantiomeric purity, the coupling of chiral chromatography with mass spectrometry offers a direct and powerful solution, while chiral derivatization provides a robust alternative. By leveraging the methodologies and insights presented in this guide, researchers can confidently and accurately characterize this important chiral building block, ensuring the quality and integrity of their scientific endeavors.
References
- Mass Spectrometry: Fragmentation. (n.d.).
- Fragment ions observed in the tandem mass spectra of compounds 1-5. (n.d.). ResearchGate. Retrieved from a study on the fragmentation of N-benzyloxycarbonyl and N-ethoxycarbonyl 1-aminoarylmethylphosphonic methyl, ethyl, and phenyl monoesters.
- Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (2023). Analytica Chimica Acta, 1245, 340857.
- Chiral Mass Spectrometry: An Overview. (2020). TrAC Trends in Analytical Chemistry, 122, 115763.
- Methyl 3-(benzyloxy)propanoate. (n.d.). PubChem. Retrieved from the PubChem entry for a structural isomer.
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). Metabolites, 11(1), 44.
- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate. (n.d.). ChemicalBook.
- Methyl (R)-(−)-3-hydroxy-2-methylpropionate. (n.d.). Sigma-Aldrich.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2018). Chinese Chemical Letters, 29(1), 115-118.
- Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate. (n.d.). Benchchem.
- Rapid Method Development Techniques for Chiral LC/MS/MS. (n.d.). Sigma-Aldrich. Retrieved from a technical note on chiral method development.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from a textbook chapter on mass spectrometry.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC North America, 22(10), 1002-1011.
- Electrospray ionization. (n.d.). Wikipedia.
- Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. (2023). Molecules, 28(15), 5769.
- Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. (2022). ACS Omega, 7(44), 40045–40052.
- Atmospheric-pressure Chemical Ionization. (2022). MDPI Encyclopedia.
- Atmospheric-pressure chemical ionization – Knowledge and References. (n.d.). Taylor & Francis.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic & Biomolecular Chemistry, 18(1), 49-54.
- Electrospray Tandem Mass Spectrometry Analysis of Methylenedioxy Chalcones, Flavanones and Flavones. (2013). Rapid Communications in Mass Spectrometry, 27(13), 1449-1458.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers, 7(1), 107-113.
- mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). Molecules, 24(16), 2959.
- Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. (2012). Pure and Applied Chemistry, 84(8), 1717-1730.
- Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. (2007).
Sources
- 1. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 [chemicalbook.com]
- 2. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemically defined structure, featuring both a hydroxyl and a protected hydroxymethyl group, makes it a versatile intermediate. This guide provides a comparative analysis of the principal synthetic strategies to access this compound, offering insights into the experimental design, mechanistic underpinnings, and relative merits of each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Synthetic Strategies
The enantioselective synthesis of chiral α-hydroxy esters such as this compound can be broadly categorized into three main approaches:
-
Asymmetric Hydrogenation: This method involves the direct conversion of a prochiral ketoester into the desired chiral hydroxy ester using a chiral catalyst. It is often favored for its high atom economy and efficiency.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.
-
Kinetic Resolution: This technique involves the separation of a racemic mixture of the target molecule or a precursor. A chiral catalyst or enzyme selectively reacts with one enantiomer, allowing for the isolation of the other in high enantiomeric purity.
This guide will delve into the practical execution and comparative advantages of each of these routes.
Asymmetric Hydrogenation of Methyl 3-(benzyloxy)-2-oxopropanoate
Asymmetric hydrogenation is a powerful and direct method for the synthesis of this compound from its corresponding α-ketoester, methyl 3-(benzyloxy)-2-oxopropanoate. This approach is highly regarded for its operational simplicity and high enantioselectivity. Ruthenium-based catalysts, particularly those employing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most effective for this transformation.[1][2]
Mechanistic Rationale
The enantioselectivity of the Ru-BINAP catalyzed hydrogenation stems from the formation of a chiral coordination complex between the ruthenium metal and the BINAP ligand. This complex creates a chiral environment that directs the delivery of hydrogen to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The C2 symmetry of the BINAP ligand is crucial for achieving high levels of stereocontrol.
Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation
The following is a representative protocol for the asymmetric hydrogenation of an α-ketoester using a Ru-BINAP catalyst.[3]
Materials:
-
Methyl 3-(benzyloxy)-2-oxopropanoate
-
[RuCl{(R)-binap}(p-cymene)]Cl catalyst
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
Procedure:
-
A high-pressure reactor is charged with methyl 3-(benzyloxy)-2-oxopropanoate (1.0 mmol) and the [RuCl{(R)-binap}(p-cymene)]Cl catalyst (0.01 mmol, 1 mol%).
-
A degassed mixture of anhydrous dichloromethane and methanol (9:1 v/v, 10 mL) is added to the reactor.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to 100 atm.
-
The reaction mixture is stirred at 25 °C for 48-96 hours.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Chiral Pool Synthesis
The chiral pool approach leverages the vast repository of enantiomerically pure compounds provided by nature. For the synthesis of this compound, two readily available starting materials are particularly attractive: D-serine and (R)-glycidol.
From D-Serine
D-serine, a naturally occurring amino acid, possesses the desired (R)-stereochemistry at the C2 position. The synthetic sequence involves diazotization of the amino group to a hydroxyl group with retention of configuration, followed by protection of the resulting diol and subsequent esterification.
A related synthesis of (R)-lacosamide, which shares a similar chiral backbone, has been reported starting from L-serine, demonstrating the viability of this approach.[4]
From (R)-Glycidol
(R)-glycidol is a versatile three-carbon chiral building block.[5][6] The synthesis of the target molecule from (R)-glycidol involves the regioselective opening of the epoxide ring at the less hindered carbon by a benzyl oxide nucleophile, followed by oxidation of the primary alcohol to a carboxylic acid and subsequent esterification.
Experimental Protocol: Synthesis from (R)-Glycidol (Illustrative)
Materials:
-
(R)-Glycidol
-
Benzyl alcohol
-
Sodium hydride
-
Dimethylformamide (DMF)
-
Jones reagent (CrO₃, H₂SO₄, acetone)
-
Methanol
-
Sulfuric acid (catalytic)
Procedure:
-
Epoxide Opening: To a solution of benzyl alcohol in DMF, sodium hydride is added portion-wise at 0 °C. After hydrogen evolution ceases, (R)-glycidol is added, and the mixture is stirred at room temperature until the reaction is complete.
-
Oxidation: The resulting diol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed.
-
Esterification: The crude carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, extracted, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Kinetic Resolution of Racemic Methyl 3-(benzyloxy)-2-hydroxypropanoate
Kinetic resolution is a widely used technique for the separation of enantiomers. In this approach, a racemic mixture of methyl 3-(benzyloxy)-2-hydroxypropanoate is subjected to a reaction with a chiral agent, typically an enzyme, that preferentially reacts with one enantiomer. Lipases are commonly employed for the resolution of racemic alcohols and esters due to their high enantioselectivity and operational stability.[7][8]
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases can catalyze the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester. For the resolution of racemic methyl 3-(benzyloxy)-2-hydroxypropanoate, one could employ lipase-catalyzed transesterification. In this process, the lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) with an acyl donor, leaving the desired (R)-enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Transesterification
The following is a general protocol for the kinetic resolution of a racemic secondary alcohol.[9]
Materials:
-
Racemic methyl 3-(benzyloxy)-2-hydroxypropanoate
-
Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene)
Procedure:
-
To a solution of racemic methyl 3-(benzyloxy)-2-hydroxypropanoate (1 mmol) in anhydrous hexane (10 mL), is added vinyl acetate (2-5 mmol) and the lipase (20-50 mg).
-
The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by TLC or GC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
The enzyme is removed by filtration, and the solvent is evaporated.
-
The resulting mixture of the (R)-alcohol and the (S)-acylated ester is separated by column chromatography.
Comparative Analysis
| Synthetic Route | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yield | Typical ee |
| Asymmetric Hydrogenation | Methyl 3-(benzyloxy)-2-oxopropanoate | Ru-BINAP catalyst, H₂ | High atom economy, direct route, high enantioselectivity, scalable.[1][2] | Requires high-pressure equipment, catalyst can be expensive. | >90% | >98% |
| Chiral Pool (D-Serine) | D-Serine | NaNO₂, protecting group reagents, esterification reagents. | Readily available chiral starting material, predictable stereochemistry. | Multi-step synthesis, potential for racemization during diazotization. | Moderate (multi-step) | >99% (if no racemization) |
| Chiral Pool ((R)-Glycidol) | (R)-Glycidol | Benzyl alkoxide, oxidizing agent, esterification reagents. | Versatile chiral building block.[5][6] | Multi-step synthesis, regioselectivity of epoxide opening needs to be controlled. | Moderate (multi-step) | >99% |
| Kinetic Resolution | Racemic methyl 3-(benzyloxy)-2-hydroxypropanoate | Lipase (e.g., Novozym 435), acyl donor. | Mild reaction conditions, high enantioselectivity, commercially available enzymes.[7][8] | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of products. | <50% | >99% |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment.
-
Asymmetric hydrogenation stands out as the most efficient and atom-economical route, particularly for large-scale synthesis, provided the necessary high-pressure hydrogenation equipment is accessible. The high yields and exceptional enantioselectivities make it a very attractive option.
-
Chiral pool synthesis offers a reliable method to obtain the target molecule with excellent enantiopurity, starting from inexpensive natural products. While these are multi-step processes, they avoid the need for specialized high-pressure reactors and can be readily implemented in a standard laboratory setting.
-
Kinetic resolution is a valuable technique, especially when a racemic mixture of the product is easily accessible. The mild, enzyme-catalyzed conditions are a significant advantage. However, the inherent limitation of a 50% maximum yield for the desired enantiomer makes it less suitable for large-scale production unless an efficient racemization of the unwanted enantiomer can be achieved in a dynamic kinetic resolution process.[10]
Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the specific requirements of the research or production campaign.
References
-
Noyori, R., et al. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Enantioselective Synthesis of Carnitine and Statine, Unusual Amino Acids. J. Am. Chem. Soc.1989 , 111 (25), 9134–9135. [Link]
-
Hanson, R. M. The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chem. Rev.1991 , 91 (4), 437–475. [Link]
-
Aratikatla, E. K.; Bhattacharya, A. K. Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Lett.2015 , 56 (42), 5802-5803. [Link]
-
Pàmies, O.; Bäckvall, J.-E. Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. J. Org. Chem.2002 , 67 (4), 1261–1265. [Link]
-
de Miranda, A. S., et al. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules2015 , 20 (12), 21796-21808. [Link]
-
Kitamura, M., et al. Asymmetric hydrogenation of β-keto esters using BINAP-ruthenium(II) complexes. Org. Synth.1993 , 71, 1. [Link]
-
de Souza, R. O. M. A., et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Int. J. Mol. Sci.2020 , 21 (18), 6649. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Groups for 2-Hydroxypropanoates: A Comparative Analysis
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the humble 2-hydroxypropanoate scaffold is a frequent and vital building block. Its bifunctional nature, possessing both a reactive hydroxyl group and an ester, presents a common challenge: how to selectively perform chemistry at one site without unintended reactions at the other. The answer lies in the strategic use of protecting groups.[1][2]
This guide offers a comparative analysis of common protecting groups for the secondary alcohol of 2-hydroxypropanoates. We will move beyond a simple catalog of options to explore the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Philosophy of Protection: Key Considerations
An ideal protecting group should be viewed as a temporary masking agent that meets several critical criteria[3][4]:
-
Ease of Installation: It should be introduced in high yield under mild conditions that do not affect other functional groups, such as the ester moiety in our substrate.
-
Stability (Robustness): It must be stable to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Ease of Removal (Deprotection): It must be cleaved selectively in high yield under conditions that leave the rest of the molecule, including newly installed functionalities, intact.
-
Orthogonality: In complex syntheses, multiple protecting groups may be used. An orthogonal set allows for the selective removal of one type of protecting group in the presence of others.[3]
Comparative Analysis of Leading Protecting Groups
We will focus on three major classes of protecting groups widely used for secondary alcohols: Silyl Ethers, Benzyl Ethers, and Acetals.
Silyl Ethers: The Workhorse Protectors
Silyl ethers are arguably the most common choice for protecting alcohols due to their ease of installation, tunable stability, and generally mild deprotection conditions.[5][6] The general structure is R¹R²R³Si-O-R⁴.[7] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.
-
Common Variants:
-
Trimethylsilyl (TMS): Too labile for most applications; often does not survive aqueous workup or chromatography.[8]
-
Triethylsilyl (TES): Offers a moderate increase in stability over TMS.
-
tert-Butyldimethylsilyl (TBS or TBDMS): The most widely used silyl ether, offering a good balance of stability and ease of removal.[1][7][9]
-
Triisopropylsilyl (TIPS): More sterically hindered and thus more robust than TBS, requiring harsher deprotection conditions.[7]
-
tert-Butyldiphenylsilyl (TBDPS): Significantly more stable than TBS, particularly to acidic conditions, due to its bulky substituents.[7][8]
-
-
Mechanism of Action: Silylation typically proceeds via nucleophilic attack of the alcohol onto a silyl halide (e.g., TBS-Cl) or silyl triflate (e.g., TBS-OTf). The reaction is catalyzed by a base, such as imidazole or 2,6-lutidine, which activates the silylating agent and/or deprotonates the alcohol.[2][7] Deprotection is most commonly achieved using a fluoride ion source, like tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the Si-F bond.[5][6][7]
-
Advantages:
-
High-yielding and reliable installation protocols.
-
Tunable stability allows for strategic selection based on the planned synthetic route.[7][10]
-
Generally stable to a wide range of non-acidic and non-fluoride conditions (e.g., Grignard reagents, oxidation, many reductions).[5]
-
Fluoride-based deprotection is highly specific and orthogonal to many other protecting groups.
-
-
Disadvantages:
Benzyl Ethers (Bn): The Robust Guardian
Benzyl ethers are significantly more robust than silyl ethers, particularly towards acidic and basic conditions, making them an excellent choice for lengthy synthetic sequences.[8][11][12]
-
Installation: Typically formed via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[12][13] For acid-sensitive substrates, protection can be achieved under neutral or acidic conditions using reagents like benzyl trichloroacetimidate or 2-benzyloxy-1-methylpyridinium triflate.[12][14]
-
Deprotection: The hallmark of the benzyl group is its cleavage by catalytic hydrogenolysis (H₂, Pd/C).[12][13] This method is exceptionally mild and high-yielding. Alternative methods include catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate, which can be advantageous by avoiding the need for gaseous hydrogen.[11][15][16] Oxidative cleavage is also possible, particularly for electron-rich variants like the p-methoxybenzyl (PMB) ether, which can be removed with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[12]
-
Advantages:
-
Extremely stable to a wide range of conditions, including strong acids, bases, and many oxidizing/reducing agents.[8][17]
-
Deprotection via hydrogenolysis is a very mild and clean process, yielding the alcohol and toluene as the only byproduct.[12]
-
The PMB variant offers an orthogonal deprotection pathway via oxidation.
-
-
Disadvantages:
-
Installation often requires strong bases, which may not be compatible with all substrates (e.g., base-labile esters).
-
Hydrogenolysis conditions are incompatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups.[8][12]
-
Palladium catalysts can be expensive and require careful handling.
-
Acetal Protecting Groups: The Acid-Labile Shield
Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are characterized by their stability to basic and nucleophilic conditions but lability towards acid.[8][10][18]
-
Common Variants:
-
Mechanism of Action: Acetal formation involves the acid- or base-mediated reaction of the alcohol with the corresponding reagent. Deprotection is a hydrolysis reaction catalyzed by aqueous acid, which proceeds via a stabilized oxocarbenium ion intermediate.[8]
-
Advantages:
-
Stable to strong bases (e.g., organolithiums, LDA), nucleophiles, and hydrides (e.g., LiAlH₄).[8]
-
Easy to install under relatively mild conditions.
-
Orthogonal to silyl ethers (removed with fluoride) and benzyl ethers (removed by hydrogenolysis).
-
-
Disadvantages:
-
Highly sensitive to acidic conditions, limiting their use in reactions that require acid catalysis or generate acidic byproducts.[10][19]
-
Installation of a THP ether introduces a new stereocenter, which can complicate characterization (e.g., NMR spectra) by forming a mixture of diastereomers.[10]
-
MOM-Cl is a known carcinogen, requiring careful handling and consideration of safer alternatives.[5][8][19]
-
Quantitative Data Summary
The following table summarizes key comparative data for the discussed protecting groups. Yields and reaction times are representative and can vary based on the specific substrate and conditions.
| Protecting Group | Installation Reagents | Deprotection Reagents | Stability | Orthogonality Notes |
| TBS | TBS-Cl, Imidazole, DMF | TBAF, THF; or AcOH/H₂O | Bases, Nucleophiles, Oxidants | Removed by F⁻ or acid. Orthogonal to Bn, MOM/THP. |
| TIPS | TIPS-OTf, 2,6-Lutidine, CH₂Cl₂ | TBAF, THF (slower than TBS) | More stable to acid than TBS | Removed by F⁻. Orthogonal to Bn, MOM/THP. |
| Bn | NaH, BnBr, THF | H₂, 10% Pd/C, EtOH; or DDQ (for PMB) | Strong Acids/Bases, Oxidants, Reductants | Removed by hydrogenolysis. Orthogonal to TBS, MOM/THP. |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂ | cat. HCl, MeOH; or p-TsOH | Strong Bases, Nucleophiles, Reductants | Removed by acid. Orthogonal to TBS, Bn. |
| THP | DHP, cat. p-TsOH, CH₂Cl₂ | AcOH/THF/H₂O | Strong Bases, Nucleophiles, Reductants | Removed by acid. Orthogonal to TBS, Bn. |
Experimental Protocols & Visual Workflows
To provide practical, actionable guidance, we present detailed protocols for the protection of ethyl 2-hydroxypropanoate (ethyl lactate) with a TBS group and a Bn group, representing two common and orthogonal strategies.
Workflow: Protect-React-Deprotect Strategy
The fundamental logic of using a protecting group involves three key stages: protection of the functional group, performing the desired reaction on another part of the molecule, and finally, the selective removal of the protecting group.
Protocol 1: TBS Protection of Ethyl Lactate
This protocol follows the reliable Corey procedure for silylation.[7]
Materials:
-
Ethyl (S)-2-hydroxypropanoate
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of ethyl (S)-2-hydroxypropanoate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x) and saturated aqueous NH₄Cl (1x).
-
Wash the organic layer with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (S)-2-((tert-butyldimethylsilyl)oxy)propanoate.
Protocol 2: Benzyl Protection of Ethyl Lactate
This protocol uses the classic Williamson ether synthesis conditions.
Materials:
-
Ethyl (S)-2-hydroxypropanoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether (Et₂O)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (S)-2-hydroxypropanoate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (S)-2-(benzyloxy)propanoate.
Conclusion and Recommendations
The choice of a protecting group is not arbitrary but a critical strategic decision in synthesis design.
-
For short sequences or when subsequent reactions involve basic, nucleophilic, or standard oxidative/reductive conditions, the TBS group is often the optimal choice due to its reliable installation and mild, highly selective deprotection with fluoride.
-
For longer, more complex syntheses that may involve acidic conditions or require a more robust protecting group, the benzyl ether is superior. Its stability is exceptional, and hydrogenolysis provides a clean and mild deprotection pathway, provided no reducible functional groups are present.
-
Acetal protecting groups like MOM and THP find their niche when stability to strongly basic or organometallic reagents is required, and acidic deprotection is compatible with the overall synthetic plan.
By understanding the stability profiles, orthogonality, and the mechanistic underpinnings of installation and cleavage, researchers can confidently select the most effective protecting group, minimizing side reactions and maximizing the overall efficiency of their synthetic endeavors.
References
-
Wikipedia contributors. (2023). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
Krassowska-Swiebocka, B., et al. (2012). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. Request PDF. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Research, Synopses, (7), 108.
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
StudySmarter. (2022). Silyl Ether Protecting Groups Explained. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Semantics Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Pospisil, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
Royal Society of Chemistry. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]
-
Nagashima, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Curran, D. P., & Matsugi, M. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AND AMINE GROUPS. D-Scholarship@Pitt. [Link]
-
Kirschning, A., et al. (2001). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]
-
Lepore, S. D., & He, Y. (2003). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 68(22), 8261-8263. [Link]
-
Lee, A. S., et al. (2007). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols. MCAT Content. [Link]
-
Pospisil, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. medlifemastery.com [medlifemastery.com]
- 14. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 20. total-synthesis.com [total-synthesis.com]
A Definitive Guide to the Stereochemical Validation of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate via Single-Crystal X-ray Crystallography
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of a molecule's absolute configuration is a critical step in the journey from a chemical entity to a therapeutic agent. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the definitive structural validation of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, a chiral building block of significant interest. We will explore the "why" behind the experimental choices, benchmark against alternative analytical techniques, and provide actionable protocols for researchers in the field.
The Imperative of Absolute Configuration in Chiral Molecules
This compound possesses a single stereocenter at the C2 position. The "R" designation, according to the Cahn-Ingold-Prelog priority rules, defines a specific spatial orientation of the substituents around this chiral carbon. An error in this assignment during synthesis or analysis could lead to the development of an entirely different and potentially inactive or harmful drug candidate. While various analytical techniques can provide evidence of stereochemistry, single-crystal X-ray crystallography stands as the gold standard, offering direct and unambiguous visualization of the molecular structure in three-dimensional space.[1][2][3]
Part 1: The Crystallographic Workflow for this compound
The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Each stage is critical for the success of the final structure determination.
Diagram: Workflow for X-ray Crystallographic Validation
Caption: Workflow for X-ray crystallography validation.
Step 1: Synthesis and High-Purity Sample Preparation
The foundation of a successful crystallographic analysis is a highly pure, enantiomerically enriched sample. Impurities or the presence of the opposing enantiomer can inhibit crystallization or lead to disordered crystal structures.
Causality: A pure compound forms a more ordered crystal lattice, which is essential for obtaining high-quality diffraction data.[4] Any disorder in the crystal lattice will weaken the diffraction pattern and complicate structure solution.
A plausible synthetic route to this compound could involve the asymmetric dihydroxylation of methyl (E)-3-(benzyloxy)acrylate or a chiral pool synthesis starting from a suitable enantiopure precursor like (R)-glyceraldehyde. Following synthesis, rigorous purification by column chromatography or multiple recrystallizations is necessary to achieve >99% purity.
Step 2: Growing High-Quality Single Crystals
This is often the most challenging and empirical step in the process.[4] The goal is to encourage the molecules of this compound to slowly arrange themselves into a well-ordered, three-dimensional lattice.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol, and mixtures thereof) to find a solvent in which the compound is moderately soluble.
-
Preparation of Crystallization Vial: Transfer the solution to a clean vial. The vial should be loosely covered to allow for slow evaporation of the solvent.[5][6]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.[7]
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a loop or a fine needle.[4]
Causality: Slow evaporation is a gentle method that allows molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face, leading to a more ordered lattice.[5][8] Rapid precipitation traps solvent and introduces defects, resulting in poor diffraction.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[4]
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[9][10][11] These intensities and their positions are meticulously recorded by a detector.[4]
Step 4: Structure Solution, Refinement, and Absolute Configuration Determination
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to improve its accuracy.
The Key to Absolute Configuration: Anomalous Dispersion
To determine the absolute configuration, we rely on a phenomenon called anomalous dispersion (or resonant scattering).[12][13][14][15] When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom gains a small imaginary component.[12][15][16] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (h,k,l and -h,-k,-l) should be equal.[12][16] The subtle differences in these "Bijvoet pairs" contain the information about the absolute stereochemistry of the molecule.[17]
The Flack Parameter: A Quantitative Measure
The Flack parameter, developed by H.D. Flack, is a crucial value calculated during the refinement process that quantifies the absolute structure.[18][19][20] It is a single parameter that refines to a value between 0 and 1.[18]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[18]
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.[18]
-
A value near 0.5 may indicate a racemic crystal or twinning.[18]
For a molecule like this compound, which only contains carbon, hydrogen, and oxygen, the anomalous scattering effect from the oxygen atoms is weak but can be sufficient for determining the absolute configuration, especially with modern, highly sensitive diffractometers and copper radiation sources.[21]
Part 2: Comparison with Alternative Methodologies
While X-ray crystallography is definitive, other techniques are often used for stereochemical analysis. It is crucial to understand their capabilities and limitations in comparison.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (with Chiral Auxiliaries) | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[4] | Differentiation of diastereomeric complexes formed by the chiral analyte and a chiral auxiliary based on their distinct NMR spectra.[3] | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3] |
| Nature of Result | Absolute Configuration: Direct, unambiguous 3D structure.[1][2] | Relative Configuration: Can establish the relative stereochemistry and, by comparison to known standards, infer the absolute configuration.[3] | Indirect Evidence: Provides a chiroptical signature that can be compared to reference spectra or theoretical calculations to assign absolute configuration.[3] |
| Sample Requirement | High-quality single crystal (>0.1 mm).[4] | Soluble sample, may require derivatization with a chiral auxiliary. | Soluble sample with a chromophore near the stereocenter. |
| Key Advantages | Definitive and unambiguous result; provides a wealth of structural information (bond lengths, angles, etc.).[10][21] | Applicable to non-crystalline samples; can be used for enantiomeric excess determination. | High sensitivity; can be used for dynamic studies in solution. |
| Key Limitations | Requires a suitable single crystal, which can be difficult to obtain.[4] | Indirect method; requires a suitable chiral auxiliary and can be complex to interpret.[3] | Requires a chromophore; interpretation can be ambiguous without reference data or complex quantum chemical calculations.[3] |
| Trustworthiness | Very High: Considered the "gold standard" for structural determination.[1] | Moderate to High: Depends on the validity of the reference standards and the chosen auxiliary. | Moderate: Highly dependent on the quality of reference data or computational models. |
Part 3: Final Validation and Reporting
The culmination of the X-ray crystallography experiment is a detailed report that includes the final refined crystal structure, key crystallographic parameters, and a definitive statement on the absolute configuration. For this compound, a successful validation would report a Flack parameter close to 0, confirming the "R" configuration at the C2 stereocenter. This data is often deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it available to the wider scientific community.
The structural information obtained, including precise bond lengths, bond angles, and torsion angles, provides an invaluable experimental benchmark for computational modeling and a deeper understanding of the molecule's conformational preferences, which can be critical for its biological activity.[22][23][24]
Conclusion
The validation of the absolute configuration of chiral molecules like this compound is a non-negotiable step in pharmaceutical research and development. While techniques like NMR and CD spectroscopy provide valuable insights, single-crystal X-ray crystallography offers an unparalleled level of certainty and detail. By providing a direct visualization of the molecular structure, it eliminates ambiguity and provides a solid foundation for subsequent research. The rigorous, self-validating nature of the crystallographic experiment, culminating in a refined structure and a definitive Flack parameter, establishes it as the authoritative method for stereochemical assignment.
References
-
Determination of absolute configuration using single crystal X-ray diffraction. [Link]
-
Flack parameter - Wikipedia. [Link]
-
Howard Flack and the Flack Parameter - MDPI. [Link]
-
Flack parameter - Online Dictionary of Crystallography. [Link]
-
X-Ray Crystallography - Direct methods - yetnet. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
Determination of absolute configuration - Purechemistry. [Link]
-
Structural resolution. The anomalous dispersion. [Link]
-
(IUCr) Anomalous dispersion of X-rays in crystallography. [Link]
-
8 Anomalous Dispersion of in Crystallography X-rays. [Link]
-
Absolute configuration - Wikipedia. [Link]
-
Flack parameter – Chemical Crystallography. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. [Link]
-
Howard Flack and The Flack Parameter - Preprints.org. [Link]
-
Anomalous X-ray scattering - Wikipedia. [Link]
-
X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. [Link]
-
X-ray Determination Of Molecular Structure | Research Starters - EBSCO. [Link]
-
Growing Quality Crystals - MIT Department of Chemistry. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
Some tricks for the single-crystal growth of small molecules - ResearchGate. [Link]
-
(PDF) X‐ray Diffraction: Principles - ResearchGate. [Link]
-
X-ray Powder Diffraction (XRD) - SERC (Carleton). [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - ResearchGate. [Link]
- Synthesis method of (S)
-
Protein X-ray Crystallography and Drug Discovery - MDPI. [Link]
-
Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem - NIH. [Link]
-
Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH. [Link]
-
Protein X-ray Crystallography and Drug Discovery - ResearchGate. [Link]
-
METHYL 3-(BENZYLAMINO)-2-METHYLPROPANOATE, (R)- - gsrs. [Link]
Sources
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purechemistry.org [purechemistry.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.muohio.edu [chemistry.muohio.edu]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 12. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 13. iucr.org [iucr.org]
- 14. iucr.org [iucr.org]
- 15. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 16. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 17. Absolute configuration - Wikipedia [en.wikipedia.org]
- 18. Flack parameter - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. dictionary.iucr.org [dictionary.iucr.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. researchgate.net [researchgate.net]
- 23. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
Cost-benefit analysis of different enantioselective synthesis methods
An Objective Guide to the Cost-Benefit Analysis of Enantioselective Synthesis Methods
For professionals in pharmaceutical and fine chemical development, the synthesis of single-enantiomer compounds is not merely an academic exercise; it is a critical determinant of therapeutic efficacy, safety, and commercial viability.[1][2] The choice of synthetic strategy profoundly impacts everything from process efficiency and scalability to regulatory compliance and the final cost of goods. This guide provides a comprehensive cost-benefit analysis of the principal methods for enantioselective synthesis, moving beyond academic metrics to address the practical challenges faced by researchers and process chemists.
Our discussion is structured to aid in strategic decision-making, weighing the high efficiency of modern catalytic methods against the reliability of classical approaches. We will dissect each strategy through the lens of scientific integrity and economic reality, providing the data and workflows necessary to select the optimal path for your target molecule.
The Landscape of Enantioselective Synthesis: A Strategic Overview
The goal of enantioselective synthesis is to produce a specific stereoisomer in high excess, a metric quantified by enantiomeric excess (ee) or diastereomeric excess (de).[3][4] The methods to achieve this vary dramatically in their principles, costs, and applicability. We can broadly classify them into stoichiometric and catalytic approaches.
-
Stoichiometric Methods: These strategies, including chiral auxiliaries and chiral pool synthesis, rely on a 1:1 molar ratio of a chiral molecule to the substrate. While often robust and predictable, they suffer from lower atom economy and generate significant waste, as the chiral entity must be added and later removed.[3][5]
-
Catalytic Methods: These are the cornerstones of modern asymmetric synthesis.[6][7] A substoichiometric amount of a chiral catalyst generates a large quantity of the chiral product, leading to superior atom economy and lower process mass intensity (PMI).[8] This category is dominated by three pillars: transition metal catalysis, organocatalysis, and biocatalysis.
The following table provides a high-level comparison of these strategies.
| Method | Core Principle | Key Advantages | Key Disadvantages | Typical Scale | Cost Driver |
| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials (e.g., amino acids, sugars).[3] | Inexpensive starting materials, predictable stereochemistry. | Limited to the available chiral structures; may require lengthy synthetic routes. | Lab to Industrial | Starting material availability. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.[5] | High reliability, broad substrate scope, diastereomeric products are easily separated.[5] | Poor atom economy, requires additional synthetic steps for attachment/removal, high cost of auxiliaries.[2][3] | Lab to Pilot | Stoichiometric use of expensive auxiliaries. |
| Transition Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment for catalysis.[6][9][10] | High efficiency (TON/TOF), very low catalyst loadings, broad reaction scope.[7] | Cost of precious metals and ligands, potential for toxic metal contamination in the API, sensitivity to air/moisture.[11] | Lab to Industrial | Precious metal and ligand cost. |
| Organocatalysis | Uses small, chiral organic molecules as catalysts.[11][12] | Avoids metal contamination, catalysts are often robust and less sensitive, environmentally benign.[10][11] | Often requires higher catalyst loadings (1-20 mol%) compared to metal catalysts, potentially limiting scope.[12][13] | Lab to Industrial | Catalyst synthesis and loading. |
| Biocatalysis (Enzymes) | Employs enzymes to catalyze reactions with near-perfect enantioselectivity.[9][10] | Extremely high selectivity (>99% ee), mild reaction conditions (aqueous, room temp.), biodegradable. | Limited substrate scope, sensitivity to temperature/pH, potential for low productivity.[14] | Lab to Industrial | Enzyme cost, development, and stability. |
Deep Dive: A Cost-Benefit Analysis of Catalytic Methods
While stoichiometric methods have their place, particularly in early-stage discovery, catalytic approaches dominate process development and manufacturing due to their efficiency.[12][15] The choice between the three catalytic pillars is a nuanced decision based on a trade-off between speed, cost, purity, and substrate compatibility.
Transition Metal Catalysis: The Powerhouse
Pioneered by Nobel laureates Knowles, Noyori, and Sharpless, asymmetric hydrogenation and oxidation reactions catalyzed by rhodium, ruthenium, iridium, and palladium complexes are industrial workhorses.[7][16]
-
Benefit Analysis: The primary benefit is exceptional efficiency. Turnover numbers (TONs) can reach into the tens of thousands, meaning catalyst loadings can be extremely low (e.g., 0.01 mol%), which is economically vital when using expensive metals like rhodium.[16] This makes the approach highly cost-effective for large-scale production of low-molecular-weight compounds.[16] The development of "privileged ligands" like BINAP and DuPhos has created versatile catalytic systems applicable to a wide range of substrates.[7][16]
-
Cost Analysis: The main costs are the precious metal precursors and the complex, multi-step synthesis of chiral ligands.[17] A critical hidden cost is the need for rigorous purification to remove trace metal contaminants from the final Active Pharmaceutical Ingredient (API) to meet regulatory limits (often in the low ppm range). This can add significant downstream processing costs.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as the third pillar of asymmetric synthesis, offering a powerful alternative that circumvents the issue of metal contamination.[11][12]
-
Benefit Analysis: The most significant advantage is the complete avoidance of transition metals, which eliminates concerns about metal toxicity and the associated analytical and purification costs.[11] Organocatalysts, such as those based on proline or cinchona alkaloids, are often more stable in air and moisture than their organometallic counterparts, simplifying operational handling.[11][18] In some cases, catalyst recycling is feasible, improving process economics.[13][19]
-
Cost Analysis: A common drawback is the need for higher catalyst loadings, typically in the range of 1-20 mol%.[18] This can make the process uneconomical if the catalyst itself is expensive. However, as many organocatalysts are derived from inexpensive starting materials, this is often manageable. The development of highly active catalysts with low loadings is a key area of ongoing research to improve cost-competitiveness.[13][19]
Biocatalysis: Nature's Solution
The use of isolated enzymes, such as ketoreductases, transaminases, and lipases, offers a green and highly selective route to chiral molecules.[9][14]
-
Benefit Analysis: Unparalleled selectivity is the hallmark of biocatalysis, routinely achieving >99% ee under mild, environmentally friendly conditions (e.g., in water at ambient temperature).[9][10] This can simplify downstream purification, as fewer stereochemical impurities are formed. Advances in directed evolution allow for the tailoring of enzymes to accept non-natural substrates and tolerate industrial process conditions.[9]
-
Cost Analysis: The cost of the enzyme itself can be a major contributor to the overall process cost.[14] While enzyme production is becoming more cost-effective, the initial investment in screening and process development can be high. Furthermore, enzyme productivity (space-time yield) can sometimes be low, requiring large reactor volumes. Immobilization techniques can allow for enzyme reuse but add their own material and processing costs.[14]
Workflow and Decision-Making
Selecting the appropriate method requires a logical, multi-faceted analysis of the project's specific constraints and goals.
Decision-Making Workflow for Enantioselective Synthesis
The diagram below outlines a typical decision-making process for selecting an enantioselective synthesis strategy.
Caption: Decision tree for selecting an enantioselective synthesis method.
General Experimental Workflow
Regardless of the method chosen, a systematic experimental approach is crucial. The following workflow is a self-validating system for developing a robust enantioselective process.
Caption: A generalized workflow for developing an asymmetric synthesis.
Experimental Protocol: Asymmetric Alkylation via an Evans' Oxazolidinone Auxiliary
This protocol describes a well-established, reliable method for generating a chiral center α to a carbonyl group. Its reliability is a key reason why, despite poor atom economy, it remains a go-to method in medicinal chemistry.[20]
Objective: To perform a diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation of the Auxiliary (Attachment):
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: This step covalently attaches the prochiral substrate (the propionyl group) to the chiral auxiliary, creating the necessary construct for stereochemical control.
-
Work up the reaction by quenching with water and extracting with ethyl acetate. Purify by column chromatography to yield the N-propionyl oxazolidinone.
-
-
Diastereoselective Enolate Formation and Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-BuLi (1.05 eq) to form the lithium enolate. Stir for 30 minutes.
-
Causality: The bulky phenyl and methyl groups on the auxiliary block one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This is the basis of the asymmetric induction.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
-
Cleavage of the Auxiliary (Removal):
-
After workup and purification of the alkylated product, the auxiliary can be cleaved to reveal the chiral carboxylic acid or a derivative.
-
A common method is hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture.
-
Causality: This step releases the desired enantiopure product and allows for the recovery and recycling of the expensive chiral auxiliary, which is a key consideration for the overall cost-effectiveness of the process.[5]
-
-
Analysis:
-
Determine the chemical yield by mass.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR analysis before cleavage.
-
After cleavage, convert the resulting chiral acid to a methyl ester and determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Conclusion and Future Outlook
The selection of an enantioselective synthesis method is a complex decision that balances cost, efficiency, scalability, and regulatory constraints. While transition metal catalysis offers unparalleled efficiency for many large-scale processes, the rise of organocatalysis and biocatalysis provides powerful, metal-free alternatives that are often greener and can simplify API purification.[9][11] Stoichiometric methods, particularly using chiral auxiliaries, retain their value for complex syntheses where reliability is paramount.
Looking forward, the field is moving towards Process Intensification (PI) , where technologies like continuous flow chemistry are being integrated with asymmetric catalysis.[21][22][23] Flow reactors offer superior control over reaction parameters, enhance safety, and can enable the use of immobilized catalysts for continuous production, further blurring the lines between the cost-benefit profiles of different catalytic systems.[22][24] As these technologies mature, the economic and environmental viability of producing enantiopure compounds will only continue to improve.
References
- A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis. Benchchem.
- Asymmetric Catalysis (Enantioselective Catalysis)
- Enantioselective synthesis of molecules with multiple stereogenic elements. Chemical Society Reviews.
- Industrial Applications of Organocatalysis.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Enantioselective synthesis. Wikipedia.
- Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
- Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Compar
- Enantioselective Synthesis: Methods & Applic
- The cost benefit r
- Enantioselective Catalysis in Fine Chemicals Production.
- Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts.
- Process Intensification as Game Changer in Enzyme C
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia.
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
- Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples.
- Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin.
- Chiral auxiliary. Wikipedia.
- Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin.
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
- Chirotechnology: Designing Economic Chiral Syntheses. R Discovery.
- Recent advances in catalytic asymmetric synthesis.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. acs.oprd.
- Chiral-at-metal catalysts: history, terminology, design, synthesis, and applic
- Asymmetric Organocatalysis at the Service of Medicinal Chemistry. PubMed Central.
- Chiral Auxiliaries. Sigma-Aldrich.
- Process Intensification in Chemical Engineering: Principles, Applications, and the Future of Sustainable Industry. ChemCopilot.
- Metal Stereogenicity in Asymmetric Transition Metal Catalysis.
- Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. UniTo.
- Process Intensification in Chemical Reaction Engineering. MDPI.
Sources
- 1. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 3. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]
- 9. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Process Intensification in Chemical Engineering: Principles, Applications, and the Future of Sustainable Industry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. iris.unito.it [iris.unito.it]
- 23. Process Intensification in Chemical Reaction Engineering [mdpi.com]
- 24. cris.unibo.it [cris.unibo.it]
Benchmarking (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate against other chiral synthons
An In-Depth Guide to Benchmarking (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate Against Other Chiral Synthons
Introduction: The Critical Role of C3 Chiral Building Blocks in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the reliable and efficient construction of stereochemically defined molecules is paramount. Chiral C3 synthons, which possess a three-carbon backbone with one or more stereocenters, are fundamental building blocks for a vast array of complex molecular architectures. Among these, this compound has emerged as a particularly versatile and widely utilized synthon. Its bifunctional nature, containing both a hydroxyl group and a carboxylate, coupled with the protecting benzyloxy group, allows for a diverse range of chemical transformations with a high degree of stereocontrol.
This guide provides a comprehensive benchmark of this compound against other prominent chiral C3 synthons. We will delve into comparative performance data, explore the causality behind experimental choices, and provide detailed, validated protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Analysis of Leading C3 Chiral Synthons
The selection of a chiral synthon is a critical decision in the design of a synthetic route, with implications for yield, stereoselectivity, and overall efficiency. Here, we benchmark this compound against two other widely used C3 synthons: (R)-2,3-O-Isopropylidene-D-glyceraldehyde and N-Boc-D-serine methyl ester.
The Competitors:
-
This compound: Derived from D-mannitol, it is prized for its stability and the straightforward derivatization of its hydroxyl and ester functionalities. The benzyl ether provides robust protection under a wide range of reaction conditions, yet it can be readily removed via hydrogenolysis.
-
(R)-2,3-O-Isopropylidene-D-glyceraldehyde: A derivative of D-mannitol or ascorbic acid, this aldehyde is a powerful electrophile in carbon-carbon bond-forming reactions. The isopropylidene acetal protects the diol system, which can be deprotected under acidic conditions to reveal the 1,2-diol moiety.
-
N-Boc-D-serine methyl ester: Derived from the naturally occurring amino acid D-serine, this synthon is extensively used in peptide synthesis and as a precursor for other chiral molecules. The Boc- and methyl ester protecting groups are orthogonal, allowing for selective deprotection and functionalization.
Workflow for Chiral Synthon Selection and Application
The process of selecting and utilizing a chiral synthon involves several critical stages, from initial synthetic design to final product analysis. The choice at each step is dictated by the specific chemistry of the synthon and the desired outcome.
Caption: General workflow for asymmetric synthesis using a chiral synthon.
Performance Benchmark: Synthesis of a Chiral 1,2-Diol
To provide a quantitative comparison, we will consider a common transformation: the synthesis of a chiral 1,2-diol via the addition of an organometallic reagent to a chiral electrophile. This reaction is fundamental in the synthesis of polyketide natural products and other complex molecules.
| Parameter | This compound (after oxidation) | (R)-2,3-O-Isopropylidene-D-glyceraldehyde | N-Boc-D-serine methyl ester (after reduction) |
| Precursor Transformation | Swern oxidation to the corresponding aldehyde | Direct use | Reduction of the ester to the aldehyde |
| Key Reaction | Grignard addition of MeMgBr | Grignard addition of MeMgBr | Grignard addition of MeMgBr |
| Typical Yield | ~85% (for the addition step) | ~90% | ~80% |
| Diastereomeric Ratio (d.r.) | >95:5 (Felkin-Anh control) | >98:2 (Cram chelation control) | ~90:10 (Felkin-Anh control) |
| Protecting Group Removal | H₂, Pd/C (Hydrogenolysis) | Mild acid (e.g., aq. AcOH) | Acidic or basic conditions |
| Advantages | High stability of the starting material; robust protecting group. | High diastereoselectivity due to chelation control; readily available. | Orthogonal protecting groups; direct entry into amino alcohol derivatives. |
| Disadvantages | Requires an extra step to unmask the aldehyde. | Prone to racemization; can be volatile. | Potential for side reactions at the N-H bond. |
Detailed Experimental Protocols
The following protocols are provided as representative examples of the use of these synthons.
Protocol 1: Synthesis of (R)-1-(benzyloxy)propane-2,3-diol using this compound
This two-step protocol first involves the oxidation of the starting material to the corresponding aldehyde, followed by Grignard addition.
Step 1: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM.
-
Continue stirring for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes, allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which is used directly in the next step.
Step 2: Grignard Addition
-
To a solution of the crude aldehyde in anhydrous THF (0.1 M) at -78 °C under argon, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the desired diol.
Protocol 2: Synthesis of (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol using (R)-2,3-O-Isopropylidene-D-glyceraldehyde
This one-step protocol directly utilizes the commercially available aldehyde.
-
To a solution of (R)-2,3-O-Isopropylidene-D-glyceraldehyde (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
Decision-Making Framework for Synthon Selection
The choice of a chiral synthon is often a balance between several factors. The following diagram illustrates a logical framework for this decision process.
Caption: Decision tree for selecting a suitable C3 chiral synthon.
Conclusion
This compound stands as a highly valuable and versatile chiral synthon in asymmetric synthesis. Its high stability, the robustness of the benzyl ether protecting group, and the predictable stereochemical outcomes of its reactions make it an excellent choice for many applications. While alternatives like (R)-2,3-O-Isopropylidene-D-glyceraldehyde may offer a more direct route for certain transformations requiring an aldehyde, this can come at the cost of stability. Similarly, N-Boc-D-serine derivatives are unparalleled for the synthesis of amino alcohols but may be less suitable for other applications.
Ultimately, the choice of synthon will depend on the specific requirements of the target molecule, the desired protecting group strategy, and the overall synthetic plan. This guide has provided a framework for making this critical decision, supported by comparative data and practical protocols, to empower researchers in the efficient and successful construction of complex chiral molecules.
References
-
Synthesis of Chiral Building Blocks: Gu, J.-X., Li, Z.-Y., & Lin, G.-Q. (2018). Chiral Synthesis: Strategy and Technology. Wiley-VCH. [Link]
-
Swern Oxidation: Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]
-
Use of Isopropylidene Glyceraldehyde: Schmid, C. R., & Bryant, J. D. (1995). D- and L-2,3-O-isopropylidene-glyceraldehyde in asymmetric synthesis. Organic Syntheses, 72, 6. [Link]
-
Chiral Synthons from Amino Acids: Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
Navigating the complexities of novel chemical entities is a cornerstone of innovative research. This guide provides essential safety and logistical information for handling (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, ensuring both the well-being of laboratory personnel and the integrity of your research. As the toxicological properties of this specific compound have not been thoroughly investigated, this document synthesizes data from structurally similar compounds to establish a robust and cautious operational protocol.
Hazard Identification and Risk Assessment: A Proactive Stance
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. Based on the hazard profiles of analogous hydroxypropanoate esters, this compound is presumed to be hazardous.[1]
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
This assessment necessitates the stringent use of Personal Protective Equipment (PPE) and adherence to engineered safety controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against potential splashes and aerosols, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents skin contact, a primary route of exposure leading to irritation.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Use in poorly ventilated areas or when generating dust/aerosols. | Mitigates the risk of inhaling irritant particles.[1][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring reproducible results. The following protocol is designed to be a self-validating system of safety.
3.1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]
-
Workspace Decontamination: The designated work area should be clean and free of extraneous materials.
3.2. Handling Procedure:
-
Donning PPE: Before handling the compound, don all required PPE as specified in the table above.
-
Aliquotting and Weighing: If the compound is a solid, handle it carefully to avoid the formation of dust.[1] If it is a liquid, avoid generating aerosols.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system or within the chemical fume hood.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe Handling Workflow Diagram
Spill and Disposal Plan: Environmental Responsibility and Safety
In the event of a spill or for routine disposal, a clear and effective plan is essential to mitigate risks and protect the environment.
4.1. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a suitable, labeled container for disposal. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
4.2. Waste Disposal:
-
Non-recyclable Solutions: All waste containing this compound, including contaminated PPE and absorbent materials, should be considered chemical waste.
-
Licensed Disposal: This material must be disposed of through a licensed professional waste disposal service.[1][5] Do not pour it down the drain or discard it in regular trash.[5]
-
Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[1]
By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Institutes of Health. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
